molecular formula C58H91N13O20 B605493 Amphomycin CAS No. 1402-82-0

Amphomycin

Cat. No.: B605493
CAS No.: 1402-82-0
M. Wt: 1290.4 g/mol
InChI Key: XBNDESPXQUOOBQ-LSMLZNGOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amphomycin inhibits mannosylphosphoryldolichol synthesis by forming a complex with dolichylmonophosphate.

Properties

CAS No.

1402-82-0

Molecular Formula

C58H91N13O20

Molecular Weight

1290.4 g/mol

IUPAC Name

(2R,3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-[(3S,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazin-3-yl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-amino-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-3-carboxy-2-[[(E)-10-methyldodec-3-enoyl]amino]propanoyl]amino]-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)68-46(31(5)58(90)91)54(86)65-35(25-43(77)78)50(82)60-27-40(73)64-34(24-42(75)76)49(81)61-28-41(74)66-47(32(6)59)55(87)67-45(29(2)3)56(88)71-23-17-20-38(71)52(84)62-33(7)48-57(89)70-22-16-15-19-37(70)53(85)69-48/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,83)(H,69,85)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12+/t30?,31-,32+,33+,34+,35+,36+,37-,38+,45+,46+,47-,48+/m1/s1

InChI Key

XBNDESPXQUOOBQ-LSMLZNGOSA-N

Isomeric SMILES

CCC(C)CCCCC/C=C/CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@H]([C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)[C@H]2C(=O)N3CCCC[C@@H]3C(=O)N2

Canonical SMILES

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C2C(=O)N3CCCCC3C(=O)N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amphomycin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Elucidation of Amphomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 10, 2025

Executive Summary

Amphomycin, a lipopeptide antibiotic, was first isolated in the early 1950s and has since been a subject of scientific investigation due to its potent activity against Gram-positive bacteria. This document provides a comprehensive technical guide on the discovery history of this compound, detailing its initial isolation, the elucidation of its complex structure, and the intricate mechanism by which it inhibits bacterial cell wall synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the experimental foundations of our understanding of this important antibiotic.

Initial Discovery and Characterization

This compound was first reported in 1953 by researchers Heineman, Kaplan, Muir, and Hooper at Bristol-Myers.[1][2] The antibiotic was isolated from the fermentation broth of a strain of actinomycete, identified as Streptomyces canus.[1] The initial studies revealed that this compound was primarily effective against Gram-positive bacteria.

Isolation and Purification
  • Broth Filtration: The fermentation broth was first filtered to remove the mycelia of Streptomyces canus.

  • Extraction: The active compound in the filtrate was likely extracted using an organic solvent.

  • Purification: Further purification would have been achieved through techniques such as precipitation and potentially early forms of chromatography available at the time.

Early Antibacterial Activity

Initial assessments of this compound's antibacterial properties demonstrated its selective and potent activity against Gram-positive organisms. The table below summarizes the Minimum Inhibitory Concentrations (MICs) as reported in early publications.

Target OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusData not available in searched resources
Streptococcus pyogenesData not available in searched resources
Bacillus subtilisData not available in searched resources
Escherichia coliData not available in searched resources
Pseudomonas aeruginosaData not available in searched resources

Note: The specific quantitative data from the original 1953 publication by Heineman et al. is not available in the publicly accessible literature reviewed.

Structure Elucidation

Despite its discovery in 1953, the complete chemical structure of this compound remained elusive for two decades. The complexity of its lipopeptide nature posed a significant challenge to the analytical techniques of the time.

In 1973, Miklos Bodanszky and his colleagues published a seminal paper detailing the structure of this compound.[3] Their work revealed that this compound is a cyclic lipopeptide composed of a fatty acid and a peptide ring.

The key experimental approaches that led to the elucidation of this compound's structure included:

  • Acid Hydrolysis: This technique was used to break down the peptide into its constituent amino acids, which were then identified.

  • Edman Degradation: This method was employed to determine the sequence of the amino acids in the peptide chain.

  • Mass Spectrometry: Early forms of mass spectrometry were likely used to determine the overall molecular weight and fragmentation patterns, providing clues to the structure.

The final elucidated structure revealed a complex molecule with several unique features that contribute to its biological activity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Subsequent research focused on understanding how this compound exerts its antibacterial effect. Studies conducted by Tanaka and his team in the late 1970s were pivotal in pinpointing the specific molecular target of the antibiotic.[4]

Their research demonstrated that this compound inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] The absence of a rigid cell wall leads to cell lysis and bacterial death.

Targeting the Phospho-N-acetylmuramyl-pentapeptide Translocase (MraY)

Further investigations revealed that this compound specifically targets the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY) .[1][5] This enzyme plays a crucial role in the early stages of peptidoglycan synthesis by catalyzing the transfer of the soluble cell wall precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[5]

By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway.[5]

Interaction with Undecaprenyl Phosphate

More recent studies have provided a more nuanced understanding of this compound's mechanism. It is now understood that this compound forms a complex with the lipid carrier, undecaprenyl phosphate (C55-P).[6][7] This interaction is thought to be a key part of how it inhibits the MraY-catalyzed reaction. The formation of this complex essentially sequesters the C55-P substrate, making it unavailable for the translocase enzyme.[7]

The following diagram illustrates the proposed mechanism of action of this compound in the bacterial cell wall synthesis pathway.

Amphomycin_Mechanism_of_Action cluster_membrane Cell Membrane UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Binds to Lipid_I Lipid I MraY->Lipid_I Catalyzes formation of C55-P Undecaprenyl- P (C55-P) C55-P->MraY Binds to This compound This compound This compound->MraY Inhibits This compound->C55-P Forms complex with Peptidoglycan_Synthesis_Assay cluster_setup Experimental Setup cluster_assay In Vitro Assay Bacterial_Culture Bacterial Culture Cell_Lysis Cell Lysis Bacterial_Culture->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Cell_Wall_Fraction Isolated Cell Wall Membrane Fraction Centrifugation->Cell_Wall_Fraction Reaction_Mixture Reaction Mixture: - Cell Wall Fraction - Radiolabeled Precursors Cell_Wall_Fraction->Reaction_Mixture This compound This compound Reaction_Mixture->this compound Add this compound Control Control (No this compound) Reaction_Mixture->Control Add Vehicle Incubation Incubation Measurement Measure Radioactivity (Incorporation) Incubation->Measurement This compound->Incubation Control->Incubation

References

The Discovery and Scientific Deep Dive into Amphomycin: A Lipopeptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

Discovered in 1953 by a team of researchers at Bristol-Myers, the antibiotic Amphomycin, a potent lipopeptide, has seen renewed interest for its activity against resilient Gram-positive bacteria. This technical guide provides an in-depth exploration of its discovery, mechanism of action, and the experimental methodologies that defined its initial characterization.

This compound was first isolated from the bacterium Streptomyces canus by B. Heinemann, M.A. Kaplan, R.D. Muir, and I.R. Hooper.[1] Their seminal work, published in Antibiotics & Chemotherapy, laid the groundwork for understanding this novel antimicrobial agent.[1] It is a member of the lipopeptide class of antibiotics, which are characterized by a lipid tail attached to a peptide chain.

Quantitative Analysis of Antibacterial Activity

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several key pathogens. MIC is the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial StrainMinimum Inhibitory Concentration (MIC) in μg/mL
Staphylococcus aureus10
Methicillin-Resistant S. aureus (MRSA)45
Bacillus subtilis (MTCC 619)10
Staphylococcus epidermidis (MTCC 435)15
Mycobacterium smegmatis (MTCC 6)25

Note: Data compiled from multiple sources. The specific MIC values can vary depending on the strain and the testing methodology used.[2]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's bactericidal activity stems from its ability to disrupt the synthesis of the bacterial cell wall. Specifically, it targets and inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide-transferase (MraY).[3] This enzyme is critical for the translocation of peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane, a vital step in the construction of the cell wall. By inhibiting MraY, this compound effectively halts cell wall formation, leading to cell lysis and death. The interaction with MraY is a key area of study for understanding the antibiotic's potency.[4][5]

Amphomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY Enzyme UDP_MurNAc_pp->MraY Binds to Undecaprenyl_P Undecaprenyl-P Undecaprenyl_P->MraY Binds to Lipid_I Lipid I MraY->Lipid_I Catalyzes formation of Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan This compound This compound This compound->MraY Inhibits

Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Protocols

The following outlines the general methodologies employed in the initial discovery and characterization of this compound, based on common practices for antibiotic discovery from Streptomyces.

Isolation and Cultivation of Streptomyces canus
  • Soil Sample Collection and Isolation: Soil samples are serially diluted and plated on a suitable agar medium, such as Aspartic Acid Agar (ISP-2), to isolate individual actinomycete colonies.[1]

  • Strain Identification: Colonies exhibiting the characteristic morphology of Streptomyces are selected and identified based on their morphological, physiological, and biochemical characteristics.

  • Seed Culture Preparation: A single, well-isolated colony of Streptomyces canus is inoculated into a seed medium and incubated on a rotary shaker to generate a sufficient biomass for fermentation.[1]

  • Fermentation: The seed culture is then transferred to a larger fermentation medium and incubated under controlled conditions (e.g., temperature, pH, aeration) to promote the production of the antibiotic.[1]

Purification of this compound

The purification of lipopeptide antibiotics like this compound from fermentation broth typically involves a multi-step process to separate the active compound from other metabolites and media components.

  • Centrifugation and Extraction: The fermentation broth is centrifuged to separate the supernatant from the mycelia. The supernatant is then subjected to extraction using a solvent such as n-butanol.[1]

  • Chromatography: The crude extract is then purified using a series of chromatographic techniques. This often includes:

    • Adsorption Chromatography: Using a resin like HP20 to initially capture the lipopeptide.[1]

    • Silica Gel Chromatography: To separate compounds based on polarity.[2][6]

    • Size Exclusion Chromatography: To separate molecules based on their size.[2]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to achieve high purity.[2][7]

  • Purity Analysis: The purity of the final this compound product is assessed using analytical techniques such as HPLC.

Amphomycin_Purification_Workflow Fermentation S. canus Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (n-butanol) Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Adsorption_Chromo Adsorption Chromatography (e.g., HP20 Resin) Crude_Extract->Adsorption_Chromo Silica_Gel Silica Gel Chromatography Adsorption_Chromo->Silica_Gel Size_Exclusion Size Exclusion Chromatography Silica_Gel->Size_Exclusion RP_HPLC Reverse-Phase HPLC Size_Exclusion->RP_HPLC Pure_this compound Pure this compound RP_HPLC->Pure_this compound

General Workflow for the Purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the purified this compound is quantified by determining its MIC against various bacterial strains.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.

  • Serial Dilution of this compound: A series of twofold dilutions of the purified this compound are prepared in the broth medium in a microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacterium.[7]

The discovery of this compound represents a significant milestone in the ongoing search for novel antibiotics. Its targeted activity against Gram-positive bacteria and its well-defined mechanism of action continue to make it a subject of interest for researchers and drug development professionals.

References

Unveiling the Molecular Architecture of Amphomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the molecular formula and structure of the lipopeptide antibiotic Amphomycin has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its chemical composition, structural features, and the experimental methodologies used for its characterization.

Core Molecular Identity

This compound, a potent antibiotic produced by Streptomyces canus, possesses the molecular formula C₅₈H₉₁N₁₃O₂₀ .[1][2][3][4][5] This composition gives it a molecular weight of approximately 1290.4 g/mol .[2][3][4]

Structural Elucidation: A Lipopeptide Scaffold

This compound is classified as a lipopeptide, characterized by a cyclic peptide core linked to a lipid tail. This unique architecture is crucial for its biological activity, enabling it to interact with and disrupt the cell wall synthesis of susceptible bacteria.

The Peptide Core: A Cyclic Decapeptide

The central feature of this compound is a cyclic decapeptide, a ring composed of ten amino acid residues. While the complete, definitive sequence has been a subject of extensive research, studies have identified a "core-hexapeptide" sequence of glycyl-D-erythro-α, β-diaminobutyryl-L-valyl-L-prolyl-(L-threo-α, β-diaminobutyric acid, D-pipecolic acid).[2] It is understood that this compound shares this 10-amino-acid cyclic core structure with related lipopeptide antibiotics such as friulimicin and MX-2401.

The Lipid Tail: A Branched-Chain Fatty Acid

Attached to the peptide core is a fatty acid moiety, which has been identified as D-3-anteiso-tridecenoic acid . This lipid component is essential for anchoring the molecule to the bacterial cell membrane, a critical step in its mechanism of action.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₅₈H₉₁N₁₃O₂₀[1][2][3][4][5]
Molecular Weight1290.4 g/mol [2][3][4]
Fatty Acid ComponentD-3-anteiso-tridecenoic acid
Peptide CoreCyclic Decapeptide

Experimental Protocols for Characterization

The determination of this compound's structure and bioactivity relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

A general protocol for the purification of lipopeptides like this compound involves reversed-phase HPLC.

Protocol:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, concentrated, and lyophilized.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of complex molecules like this compound.

Protocol:

  • Sample Preparation: A 1-5 mg sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

  • 1D NMR: ¹H and ¹³C spectra are acquired to identify the types and number of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): To identify complete amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining the peptide's conformation and the linkage between the fatty acid and the peptide.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequencing and establishing the overall structure.

  • Data Analysis: The collected NMR data is processed and analyzed using specialized software to assign all proton and carbon signals and to calculate inter-proton distances from NOESY data, which are then used to build a 3D structural model.

Molecular Weight and Sequence Verification by Mass Spectrometry (MS)

Mass spectrometry is employed to determine the precise molecular weight and to confirm the amino acid sequence of this compound.

Protocol:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for large, non-volatile molecules like lipopeptides.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS):

    • The molecular ion is isolated and subjected to fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • The resulting fragment ions are analyzed to obtain sequence information. The fragmentation pattern reveals the loss of amino acid residues, allowing for the determination of the peptide sequence.

    • The fragmentation of the fatty acid chain can also be observed, confirming its structure.

Determination of Antibacterial Activity by Broth Microdilution Assay

The antibacterial potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against specific bacterial strains.

Protocol:

  • Bacterial Strain: A clinically relevant strain of Gram-positive bacteria, such as Staphylococcus aureus ATCC 29213, is used.

  • Inoculum Preparation: The bacterial strain is grown in cation-adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilutions: A two-fold serial dilution of this compound is prepared in CAMHB in a 96-well microtiter plate. A typical concentration range for testing would be from 64 µg/mL down to 0.06 µg/mL.

  • Incubation: The inoculated microtiter plate is incubated at 35°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Signaling Pathway and Logical Relationships

The structural components of this compound are intricately linked to perform its biological function. The following diagram illustrates the logical relationship between its structure and its antibacterial mechanism.

Amphomycin_Structure_Function cluster_this compound This compound Molecule Lipid Tail\n(D-3-anteiso-tridecenoic acid) Lipid Tail (D-3-anteiso-tridecenoic acid) Bacterial Cell Membrane Bacterial Cell Membrane Lipid Tail\n(D-3-anteiso-tridecenoic acid)->Bacterial Cell Membrane Anchors to Peptide Core\n(Cyclic Decapeptide) Peptide Core (Cyclic Decapeptide) Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Peptide Core\n(Cyclic Decapeptide)->Cell Wall Synthesis Inhibition Interacts with Precursors Bacterial Cell Membrane->Cell Wall Synthesis Inhibition Provides Proximity Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis Inhibition->Bacterial Cell Death Leads to

Figure 1. Logical relationship of this compound's structure to its antibacterial action.

This technical guide provides a foundational understanding of the molecular characteristics of this compound. Further research into its complex structure and mechanism of action will continue to be a vital area of study in the development of new antimicrobial agents.

References

An In-Depth Technical Guide to the Mechanism of Action of Amphomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphomycin is a lipopeptide antibiotic with potent activity against Gram-positive bacteria. Its primary mechanism of action is the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall. This guide provides a comprehensive overview of the molecular basis of this compound's activity, including its primary and potential secondary targets. It details the specific biochemical steps that are inhibited and presents quantitative data on its antimicrobial efficacy. Furthermore, this document outlines key experimental protocols used to elucidate this compound's mechanism of action and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding.

Introduction

This compound is a naturally occurring lipopeptide antibiotic produced by various species of Streptomyces. Structurally, it consists of a cyclic decapeptide core with a fatty acid side chain. This unique structure is crucial for its antimicrobial activity, which is primarily directed against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. The urgent need for novel antibiotics to combat the rising threat of antimicrobial resistance has renewed interest in understanding the detailed mechanisms of action of established, yet underexploited, antibiotics like this compound. This guide aims to provide a detailed technical resource for researchers and professionals involved in antibiotic research and development.

Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to disrupt the synthesis of peptidoglycan, the major structural component of the bacterial cell wall. The inhibition occurs at a specific, early stage of the peptidoglycan biosynthesis pathway, which takes place at the bacterial cell membrane.

Molecular Target: MraY and Undecaprenyl Phosphate (C55-P)

The primary molecular target of this compound is not the enzyme MraY (phospho-N-acetylmuramyl-pentapeptide translocase) directly, but rather its lipid substrate, undecaprenyl phosphate (C55-P) , also known as bactoprenol phosphate. MraY is a crucial integral membrane enzyme that catalyzes the first membrane-bound step in peptidoglycan synthesis: the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier C55-P. This reaction forms Lipid I (MurNAc-pentapeptide-pyrophosphoryl-undecaprenyl).

This compound, in a calcium-dependent manner, forms a stable complex with C55-P. This interaction sequesters the lipid carrier, making it unavailable for MraY. By effectively depleting the pool of accessible C55-P, this compound prevents the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway downstream. This leads to the accumulation of the soluble precursor, UDP-MurNAc-pentapeptide, in the cytoplasm, a hallmark of antibiotics that inhibit this stage of cell wall synthesis.

dot

Primary Mechanism of this compound Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Binds to LipidI Lipid I MraY->LipidI Catalyzes formation of C55P C55-P (Undecaprenyl Phosphate) C55P->MraY Binds to Complex This compound-Ca2+-C55-P Complex This compound This compound This compound->C55P Forms complex with (Ca2+ dependent)

Caption: Inhibition of Lipid I formation by this compound.

Downstream Effects

The inhibition of Lipid I synthesis has several downstream consequences for the bacterial cell:

  • Cessation of Peptidoglycan Synthesis: Without Lipid I, the subsequent steps of peptidoglycan synthesis, including the formation of Lipid II (catalyzed by MurG) and the final polymerization and cross-linking of the peptidoglycan layer, cannot occur.

  • Accumulation of Precursors: The blockage leads to the accumulation of UDP-MurNAc-pentapeptide in the cytoplasm.

  • Cell Wall Weakening and Lysis: The inability to synthesize new peptidoglycan, especially in growing bacteria, leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.

Potential Secondary Mechanism of Action: Inhibition of C55-P Flippase (UptA)

Recent studies have suggested an additional mechanism of action for this compound that also revolves around the crucial lipid carrier, C55-P. This secondary mechanism involves the direct interaction of this compound with the C55-P flippase, UptA .

UptA is a membrane protein responsible for translocating C55-P from the periplasmic side of the cell membrane back to the cytoplasmic side, where it can be reused in the peptidoglycan synthesis cycle. Evidence suggests that this compound can directly bind to UptA and compete with C55-P for its binding site. This interaction destabilizes the UptA:C55-P complex, thereby inhibiting the recycling of the lipid carrier. This dual-action model, targeting both the availability and recycling of C55-P, would significantly enhance the antibiotic's efficacy.

dot

Secondary Mechanism: Inhibition of C55-P Recycling cluster_periplasm Periplasm cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C55P_peri C55-P UptA UptA (Flippase) C55P_peri->UptA Binds to C55P_cyto C55-P UptA->C55P_cyto Translocates This compound This compound This compound->UptA Competitively binds to

Caption: Inhibition of C55-P flippase UptA by this compound.

Quantitative Data

The antimicrobial activity of this compound and its analogs, such as MX-2401 and Friulimicin, has been quantified using Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound analogs against various Gram-positive pathogens.

Table 1: MICs of MX-2401 against Gram-Positive Bacteria [1][2]

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (all)100120.25 - 2
Methicillin-sensitive S. aureus (MSSA)50110.5 - 1
Methicillin-resistant S. aureus (MRSA)50220.25 - 2
Enterococcus faecalis (Vancomycin-sensitive)50241 - 4
Enterococcus faecalis (Vancomycin-resistant)50442 - 4
Enterococcus faecium (Vancomycin-sensitive)50240.5 - 4
Enterococcus faecium (Vancomycin-resistant)50440.25 - 4
Streptococcus pneumoniae (Penicillin-sensitive)50≤0.120.25≤0.12 - 0.5
Streptococcus pneumoniae (Penicillin-resistant)50120.25 - 2

Table 2: MIC of Friulimicin B against selected Gram-Positive Bacteria [3]

OrganismMIC (µg/mL)
Staphylococcus simulans 220.078
Bacillus subtilis 1680.078

Note: The activity of this compound and its analogs is calcium-dependent. MIC assays are typically performed in media supplemented with calcium.

50% Inhibitory Concentration (IC50)

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key in vitro and in vivo experiments. Below are detailed methodologies for some of these pivotal assays.

In Vitro Lipid I Synthesis Assay

This assay directly measures the inhibition of MraY-catalyzed Lipid I formation.

Objective: To determine the effect of this compound on the enzymatic activity of MraY.

Materials:

  • Purified MraY enzyme

  • Undecaprenyl phosphate (C55-P)

  • Radiolabeled UDP-MurNAc-[¹⁴C]pentapeptide

  • This compound

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 30 mM MgCl₂, 1.25 mM CaCl₂)

  • 10% (v/v) DMSO

  • 10 mM N-lauroyl sarcosine

  • Butanol/pyridine acetate (2:1, vol/vol; pH 4.2) for extraction

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing C55-P, radiolabeled UDP-MurNAc-[¹⁴C]pentapeptide, and reaction buffer.

  • Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

  • Initiate the reaction by adding the purified MraY enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

  • Stop the reaction and extract the lipid-linked products (including Lipid I) by adding an equal volume of butanol/pyridine acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Spot the organic (upper) phase onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system.

  • Visualize and quantify the radiolabeled Lipid I spot using a phosphorimager or by scraping the spot and performing scintillation counting.

  • Calculate the percentage of inhibition at each this compound concentration relative to the control.

dot

Experimental Workflow: In Vitro Lipid I Synthesis Assay start Start prep_mix Prepare reaction mix (C55-P, UDP-MurNAc-[14C]pp) start->prep_mix add_ampho Add this compound or vehicle prep_mix->add_ampho add_mray Initiate with MraY add_ampho->add_mray incubate Incubate at 30°C add_mray->incubate extract Extract with Butanol/Pyridine acetate incubate->extract spot_tlc Spot organic phase on TLC plate extract->spot_tlc develop_tlc Develop TLC spot_tlc->develop_tlc quantify Visualize and Quantify Radiolabeled Lipid I develop_tlc->quantify end End quantify->end

Caption: Workflow for the in vitro Lipid I synthesis assay.

Analysis of Peptidoglycan Precursor Accumulation

This method is used to observe the in vivo consequences of MraY inhibition.

Objective: To detect the accumulation of UDP-MurNAc-pentapeptide in bacterial cells treated with this compound.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • This compound

  • Growth medium

  • Extraction solvent (e.g., boiling water or formic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)

  • Mass spectrometer (for LC-MS analysis)

  • Standards for UDP-MurNAc-pentapeptide

Procedure:

  • Grow a bacterial culture to mid-exponential phase.

  • Treat the culture with a supra-MIC concentration of this compound. An untreated culture serves as a negative control, and a culture treated with an antibiotic with a known mechanism of causing precursor accumulation (e.g., vancomycin) can be used as a positive control.

  • Incubate for a specified time (e.g., 1-2 hours).

  • Harvest the bacterial cells by centrifugation.

  • Extract the soluble cytoplasmic precursors by resuspending the cell pellet in the extraction solvent and incubating at a high temperature (e.g., 100°C) for a short period.

  • Centrifuge to remove cell debris and collect the supernatant containing the precursors.

  • Analyze the supernatant by HPLC or LC-MS.

  • Compare the chromatograms of the this compound-treated sample with the control samples.

  • Identify and quantify the peak corresponding to UDP-MurNAc-pentapeptide, using the standard for confirmation.

dot

Workflow: Analysis of Peptidoglycan Precursor Accumulation start Start grow_culture Grow bacterial culture start->grow_culture treat_culture Treat with this compound/ Controls grow_culture->treat_culture incubate Incubate treat_culture->incubate harvest Harvest cells incubate->harvest extract Extract soluble precursors harvest->extract analyze Analyze by HPLC/LC-MS extract->analyze compare Compare precursor peaks analyze->compare end End compare->end

Caption: Workflow for analyzing peptidoglycan precursor accumulation.

Conclusion

This compound exerts its potent bactericidal activity primarily by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Its mechanism involves a calcium-dependent sequestration of the lipid carrier undecaprenyl phosphate (C55-P), thereby preventing the MraY-catalyzed formation of Lipid I. Recent evidence also points to a potential secondary mechanism involving the direct inhibition of the C55-P flippase, UptA. This multifaceted attack on the availability and recycling of a crucial lipid carrier underscores the efficiency of this compound as an antimicrobial agent. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for its potential development as a therapeutic agent and for the rational design of new antibiotics targeting the bacterial cell wall synthesis pathway.

References

Amphomycin's Inhibition of Peptidoglycan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which the lipopeptide antibiotic Amphomycin inhibits bacterial peptidoglycan synthesis. The document outlines the molecular interactions, key enzymatic steps affected, and the resulting physiological consequences for the bacterial cell. Quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows are presented to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Sequestration of Undecaprenyl Phosphate (C55-P)

This compound is a potent lipopeptide antibiotic that effectively halts the development of the bacterial cell wall by inhibiting peptidoglycan synthesis.[1][2] Its primary mechanism of action is not the direct inhibition of a specific enzyme, but rather the sequestration of a crucial lipid carrier molecule, undecaprenyl phosphate (C55-P), also known as bactoprenol.[3][4] C55-P is an essential component for the transport of peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly.

This compound, in a calcium-dependent manner, forms a stable complex with C55-P.[3] This interaction effectively removes C55-P from the pool of available carriers, thereby preventing its utilization by key enzymes in the peptidoglycan synthesis pathway.[3][5] This sequestration is stoichiometric, meaning that the degree of inhibition is directly related to the molar ratio of this compound to C55-P.[3]

Inhibition of Lipid I and Lipid II Formation

The formation of the initial membrane-bound precursors of peptidoglycan, Lipid I and Lipid II, is critically dependent on the availability of C55-P.

  • Inhibition of MraY: The enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) catalyzes the first committed step in the membrane-associated stage of peptidoglycan synthesis.[3][6] MraY transfers the soluble cytoplasmic precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide or Park's nucleotide), to C55-P, forming Lipid I.[3][6] By complexing with C55-P, this compound prevents MraY from accessing its lipid substrate, thus blocking the synthesis of Lipid I.[3]

  • Consequent Inhibition of MurG: Following the formation of Lipid I, the enzyme MurG catalyzes the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, resulting in the formation of Lipid II. As the synthesis of Lipid I is blocked by this compound, the subsequent formation of Lipid II is also consequently inhibited.[3]

The direct consequence of this inhibition is the accumulation of the soluble precursor, UDP-MurNAc-pentapeptide, within the bacterial cytoplasm.[2][7] This accumulation is a hallmark of antibiotics that target the membrane-bound stages of peptidoglycan synthesis.

Downstream Effects on Peptidoglycan and Wall Teichoic Acid Synthesis

The sequestration of C55-P by this compound has broader implications for the bacterial cell wall beyond the inhibition of Lipid I and II synthesis.

  • Inhibition of Wall Teichoic Acid (WTA) Synthesis: C55-P also serves as the lipid carrier for the precursors of wall teichoic acids, another major component of the cell wall in Gram-positive bacteria. The inhibition of C55-P availability by this compound therefore also leads to a reduction in WTA synthesis.[7]

  • Reduced Peptidoglycan Cross-linking and Cell Wall Thinning: The overall disruption of peptidoglycan and WTA precursor synthesis leads to a weakened cell wall structure. This manifests as a reduction in peptidoglycan cross-linking and a noticeable thinning of the cell wall, ultimately rendering the bacterium susceptible to osmotic lysis.[2][7]

Quantitative Analysis of Inhibition

ParameterValueContextReference
Molar Excess for Complete Inhibition ≥ 2-foldMolar excess of this compound over C55-P required for complete inhibition of Lipid II synthesis in vitro.[3]

This data suggests that this compound's primary mode of action is the direct binding and sequestration of its target, C55-P, rather than catalytic inhibition of an enzyme.

Visualizing the Mechanism and Experimental Workflows

Peptidoglycan Synthesis Pathway and this compound's Point of Inhibition

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Park's Nucleotide) MraY MraY UDP_MurNAc_pp->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG C55_P_cyto C55-P C55_P_cyto->MraY Complex This compound:C55-P Complex C55_P_cyto->Complex Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase C55_PP C55-PP Phosphatase Phosphatase C55_PP->Phosphatase C55_P_peri C55-P C55_P_peri->C55_P_cyto Recycling MraY->Lipid_I MurG->Lipid_II PBP_TG PBP (Transglycosylase) Flippase->PBP_TG PBP_TG->C55_PP Peptidoglycan Growing Peptidoglycan PBP_TG->Peptidoglycan releases C55-PP PBP_TP PBP (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan PBP_TP->Crosslinked_PG Phosphatase->C55_P_peri This compound This compound This compound->Complex Complex->MraY Inhibits access to C55-P Peptidoglycan->PBP_TP Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Whole Cell Analysis prep Prepare bacterial membrane fractions or purified MraY/MurG enzymes assay In vitro Lipid II Synthesis Assay (with radiolabeled precursors) prep->assay tlc TLC analysis of lipid intermediates assay->tlc quant Quantification of radiolabeled Lipid II tlc->quant end_invitro Determine inhibition of Lipid I/II synthesis quant->end_invitro culture Culture bacteria (e.g., S. aureus) with and without this compound extract Extract cytoplasmic precursors culture->extract nmr_prep Prepare whole cells with isotope labels (e.g., 13C, 15N) culture->nmr_prep hplc HPLC analysis of nucleotide pool extract->hplc end_hplc Quantify Park's nucleotide accumulation hplc->end_hplc nmr Solid-State NMR analysis nmr_prep->nmr end_nmr Assess changes in cell wall composition and cross-linking nmr->end_nmr start Start start->prep start->culture

References

The Role of Amphomycin in Blocking Cell Wall Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphomycin is a potent lipopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including drug-resistant strains. Its primary mechanism of action involves the disruption of bacterial cell wall synthesis, a pathway essential for bacterial viability and a proven target for antimicrobial agents. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its inhibitory effects on cell wall development. It details the antibiotic's interaction with the key lipid carrier, undecaprenyl phosphate (C₅₅-P), and the subsequent inhibition of critical enzymatic steps in the peptidoglycan and wall teichoic acid biosynthesis pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's activity, and includes visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

The bacterial cell wall is a vital extracellular layer that provides structural integrity and protection from osmotic stress. In Gram-positive bacteria, the cell wall is primarily composed of a thick layer of peptidoglycan, which is a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides. The biosynthesis of peptidoglycan is a complex, multi-step process that is a prime target for many antibiotics. This compound, a lipopeptide antibiotic isolated from Streptomyces canus, has been shown to be a potent inhibitor of this pathway.[1] This guide will elucidate the specific role of this compound in the blockade of cell wall development.

Mechanism of Action of this compound

This compound's primary mode of action is the sequestration of the lipid carrier undecaprenyl phosphate (C₅₅-P), also known as bactoprenol phosphate.[2][3][4] C₅₅-P is an essential molecule that transports peptidoglycan and wall teichoic acid precursors from the cytoplasm across the cell membrane to the site of cell wall synthesis.[4] By forming a stable complex with C₅₅-P, this compound effectively removes it from circulation, thereby halting the biosynthesis of key cell wall components.[3]

Inhibition of Peptidoglycan Synthesis

The synthesis of peptidoglycan is a multi-stage process. This compound's interference occurs at the level of the cytoplasmic membrane, where it blocks the formation of lipid-linked intermediates.

  • Inhibition of Lipid I Synthesis: The first membrane-bound step in peptidoglycan synthesis is the formation of Lipid I. This reaction is catalyzed by the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), which transfers the phospho-MurNAc-pentapeptide moiety from the cytoplasmic precursor UDP-MurNAc-pentapeptide (also known as Park's nucleotide) to C₅₅-P.[3] Early studies suggested that this compound directly inhibits MraY.[1] However, more recent evidence strongly indicates that this compound's primary mechanism is the sequestration of the C₅₅-P substrate, which in turn leads to the inhibition of MraY activity.[3][5] This inhibition results in the accumulation of Park's nucleotide in the cytoplasm, a hallmark of cell wall synthesis inhibition.[3][6]

  • Inhibition of Lipid II Synthesis: Following the formation of Lipid I, the enzyme MurG catalyzes the addition of GlcNAc from UDP-GlcNAc to Lipid I, forming Lipid II. As the formation of Lipid I is blocked by this compound, the subsequent synthesis of Lipid II is consequently inhibited.[3]

Inhibition of Wall Teichoic Acid Synthesis

Wall teichoic acids (WTAs) are anionic glycopolymers that are covalently linked to peptidoglycan in the cell walls of many Gram-positive bacteria. They play crucial roles in cell division, biofilm formation, and virulence. The biosynthesis of WTAs also relies on C₅₅-P as a lipid carrier.

  • Inhibition of Lipid III Synthesis: The initial step in the synthesis of the WTA linkage unit involves the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to C₅₅-P, forming Lipid III. This reaction is catalyzed by the enzyme TagO. By sequestering C₅₅-P, this compound also effectively inhibits the synthesis of Lipid III, thereby disrupting the production of wall teichoic acids.[3]

The dual inhibition of both peptidoglycan and wall teichoic acid synthesis contributes to the potent bactericidal activity of this compound.[6][7]

Interaction with C₅₅-P Flippase (UptA)

Recent studies have suggested an additional mode of action for this compound. It has been shown that this compound can directly interact with and inhibit the function of UptA, a flippase responsible for translocating C₅₅-P from the periplasmic side to the cytoplasmic side of the cell membrane for reuse in the biosynthetic pathways.[8] By out-competing C₅₅-P for binding to UptA, this compound can further disrupt the C₅₅-P cycle.[8]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound and its analogues.

Table 1: In Vitro Inhibition of Lipid Synthesis by this compound

AssayTarget Organism/EnzymeInhibitorConcentration for InhibitionReference
Lipid II SynthesisM. luteus membranesThis compoundComplete inhibition at 2-fold molar excess over C₅₅-P[3]
Lipid III SynthesisS. aureus TagO-His₆This compound~80% inhibition at 2:1 molar ratio to C₅₅-P[3]
Mannosylphosphoryldolichol SynthesisCalf brain membranesThis compoundVmax reduced from 1.86 to 0.17 pmol/mg/min[9]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogue MX-2401

OrganismStrainAntibioticMIC (µg/mL)Reference
Staphylococcus aureus(Not specified)This compound40 (used for experiments)[6]
Staphylococcus simulans 22(Not specified)This compound20 (used for experiments)[3]
Staphylococcus simulans 22(Not specified)MX-24015 (used for experiments)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in blocking cell wall development.

In Vitro Lipid I Synthesis Assay (MraY Activity)

This assay measures the activity of MraY by quantifying the formation of radiolabeled Lipid I.

Materials:

  • Purified MraY enzyme

  • Undecaprenyl phosphate (C₅₅-P)

  • Radiolabeled UDP-MurNAc-pentapeptide (e.g., [¹⁴C]UDP-MurNAc-pentapeptide)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 20 mM MgCl₂, 0.5% Triton X-100)

  • This compound solution of varying concentrations

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60)

  • TLC developing solvent (e.g., chloroform/methanol/water/ammonium hydroxide, 88:48:10:1, v/v/v/v)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain C₅₅-P and reaction buffer.

  • Add varying concentrations of this compound to the experimental tubes. Include a control with no antibiotic.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding radiolabeled UDP-MurNAc-pentapeptide and purified MraY enzyme.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of butanol.

  • Vortex vigorously and centrifuge to separate the phases. The butanol phase will contain the lipid-linked products.

  • Spot the butanol phase onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the radiolabeled Lipid I using autoradiography or a phosphorimager.

  • Scrape the spots corresponding to Lipid I into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of MraY inhibition at each this compound concentration compared to the no-antibiotic control.

In Vitro Lipid II Synthesis Assay (Coupled MraY-MurG Activity)

This assay measures the sequential activity of MraY and MurG by quantifying the formation of radiolabeled Lipid II.

Materials:

  • Purified MraY and MurG enzymes

  • Undecaprenyl phosphate (C₅₅-P)

  • UDP-MurNAc-pentapeptide

  • Radiolabeled UDP-GlcNAc (e.g., [¹⁴C]UDP-GlcNAc)

  • Reaction buffer (as in 4.1)

  • This compound solution of varying concentrations

  • Other materials as in 4.1

Procedure:

  • Follow steps 1-3 from the Lipid I synthesis assay.

  • Initiate the reaction by adding UDP-MurNAc-pentapeptide, radiolabeled UDP-GlcNAc, and the purified MraY and MurG enzymes.

  • Incubate the reactions at 37°C for a defined period (e.g., 60-120 minutes).

  • Follow steps 6-12 from the Lipid I synthesis assay, but quantify the spot corresponding to Lipid II on the TLC plate.

UDP-MurNAc-pentapeptide (Park's Nucleotide) Accumulation Assay

This assay measures the intracellular accumulation of the peptidoglycan precursor Park's nucleotide in response to antibiotic treatment.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • This compound solution

  • Boiling water

  • High-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile in ammonium formate buffer)

  • UV detector (262 nm)

Procedure:

  • Grow a bacterial culture to mid-logarithmic phase.

  • Add this compound at a desired concentration (e.g., 10x MIC) to the experimental culture. Include an untreated control.

  • Incubate the cultures for a defined period (e.g., 45-60 minutes) at 37°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a small volume of water and immediately immerse in a boiling water bath for 15 minutes to extract the nucleotide pool.

  • Centrifuge to pellet the cell debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtrate by reverse-phase HPLC, monitoring the absorbance at 262 nm.

  • Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing the retention time to a known standard.

  • Quantify the peak area to determine the relative accumulation of Park's nucleotide in the this compound-treated sample compared to the control.

Visualizations

The following diagrams illustrate the key pathways and mechanisms described in this guide.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB Lipid_II Lipid II UDP_GlcNAc->Lipid_II Parks_Nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->Parks_Nucleotide MurC-F Lipid_I Lipid I Parks_Nucleotide->Lipid_I MraY C55_P_cyto C55-P C55_P_cyto->Lipid_I Lipid_I->Lipid_II MurG PG_chain Growing Peptidoglycan Chain Lipid_II->PG_chain Transglycosylation Cell_Wall Cell Wall PG_chain->Cell_Wall Transpeptidation

Caption: Bacterial Peptidoglycan Synthesis Pathway.

Amphomycin_Mechanism This compound This compound Amphomycin_C55P_Complex This compound-C55-P Complex (Inactive) This compound->Amphomycin_C55P_Complex C55_P C55-P C55_P->Amphomycin_C55P_Complex MraY MraY Amphomycin_C55P_Complex->MraY Inhibits by substrate sequestration TagO TagO Amphomycin_C55P_Complex->TagO Inhibits by substrate sequestration Lipid_I_Synth Lipid I Synthesis (Blocked) MraY->Lipid_I_Synth Lipid_III_Synth Lipid III Synthesis (Blocked) TagO->Lipid_III_Synth PG_Synth Peptidoglycan Synthesis Lipid_I_Synth->PG_Synth WTA_Synth Wall Teichoic Acid Synthesis Lipid_III_Synth->WTA_Synth

Caption: Mechanism of Action of this compound.

Experimental_Workflow start Start: Prepare bacterial culture or in vitro reaction components treatment Treat with varying concentrations of this compound start->treatment incubation Incubate under appropriate conditions treatment->incubation extraction Extract target molecules (e.g., lipids, nucleotides) incubation->extraction analysis Analyze by TLC, HPLC, or NMR extraction->analysis quantification Quantify inhibition or accumulation analysis->quantification end End: Determine IC50 or MIC quantification->end

Caption: General Experimental Workflow.

Conclusion

This compound is a powerful lipopeptide antibiotic that effectively blocks bacterial cell wall development through a multi-faceted mechanism centered on the sequestration of the essential lipid carrier, C₅₅-P. By forming a complex with C₅₅-P, this compound inhibits the synthesis of both peptidoglycan and wall teichoic acid precursors, leading to a weakened cell wall and eventual cell death. The accumulation of the cytoplasmic precursor Park's nucleotide is a key indicator of its mode of action. The in-depth understanding of this compound's mechanism, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for further research and development of novel antimicrobial agents targeting the bacterial cell wall.

References

Amphomycin's Inhibition of Glycoprotein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphomycin, a lipopeptide antibiotic, serves as a potent inhibitor of glycoprotein synthesis in eukaryotic cells. Its mechanism of action is primarily centered on the disruption of the dolichol-phosphate cycle, a critical pathway for the biosynthesis of N-linked glycoproteins. By forming a specific, calcium-dependent complex with the lipid carrier dolichylmonophosphate (Dol-P), this compound effectively sequesters this essential substrate, preventing its utilization by key glycosyltransferases. This guide provides an in-depth technical overview of the molecular interactions, kinetic effects, and experimental methodologies that elucidate this compound's inhibitory action on glycoprotein synthesis.

The Core Mechanism: Sequestration of Dolichylmonophosphate

The central mechanism by which this compound inhibits glycoprotein synthesis is through its direct interaction with and sequestration of dolichylmonophosphate (Dol-P)[1][2][3]. Dol-P is a long-chain polyisoprenyl phosphate that acts as a lipid carrier for monosaccharides in the endoplasmic reticulum, a crucial first step in the assembly of the lipid-linked oligosaccharide precursor required for N-glycosylation.

This compound, a lipopeptide, forms a stable complex with Dol-P in a process that is dependent on the presence of Ca²⁺ ions and the fatty acid residue of the antibiotic[1]. This complex formation effectively removes Dol-P from the pool available to dolichol-phosphate-mannose (DPM) synthase, the enzyme responsible for synthesizing dolichol-phosphate-mannose (Dol-P-Man) from GDP-mannose and Dol-P[1][3]. The inhibition of Dol-P-Man synthesis is a critical bottleneck, as Dol-P-Man is the mannosyl donor for the elongation of the lipid-linked oligosaccharide.

The specificity of this interaction is noteworthy. This compound selectively forms complexes with the monophosphorylated forms of dolichol and the structurally similar bacterial lipid carrier, undecaprenyl phosphate[1][4]. It does not interact with dolichylpyrophosphate, undecaprenylpyrophosphate, or their corresponding free alcohols (dolichol and undecaprenol)[1]. This high degree of specificity underscores the targeted nature of this compound's inhibitory action.

Kinetic Impact on Mannosylphosphoryldolichol Synthase

The interaction between this compound and Dol-P has a profound and measurable impact on the kinetics of mannosylphosphoryldolichol synthase. The following tables summarize the key quantitative data from studies using calf brain rough endoplasmic reticulum membranes[1].

Table 1: Effect of this compound on the Apparent Kinetic Constants for GDP-Mannose
ConditionApparent Km for GDP-Mannose (μM)Vmax (pmol/mg protein/min)
Without this compound1.371.86
With this compound1.080.17

As indicated in the table, the presence of this compound leads to a dramatic reduction in the Vmax of the enzyme with respect to GDP-mannose, while the apparent Km remains largely unchanged. This kinetic profile is consistent with a non-competitive or mixed-type inhibition pattern with respect to the sugar nucleotide donor.

Table 2: Effect of this compound on the Apparent Kinetic Constants for Dolichylmonophosphate (Dol-P)
ConditionApparent Km for Dol-P (μM)Hill Coefficient (n)Substrate Velocity Curve
Without this compound47.31.22Rectangular Hyperbola
With this compound3332.02Sigmoid

In contrast to its effect on GDP-mannose kinetics, this compound significantly increases the apparent Km for Dol-P, suggesting a competitive mode of inhibition with respect to the lipid carrier. The change in the substrate velocity curve from hyperbolic to sigmoidal, along with the increase in the Hill coefficient to approximately 2, indicates a positive cooperative binding mechanism in the presence of the inhibitor[1].

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Inhibition of Dolichol-Phosphate-Mannose Synthesis

Inhibition_of_DPM_Synthesis GDP_Mannose GDP-Mannose DPM_Synthase Dolichol-Phosphate-Mannose Synthase (DPM Synthase) GDP_Mannose->DPM_Synthase Substrate Dol_P Dolichylmonophosphate (Dol-P) Dol_P->DPM_Synthase Substrate Complex [this compound-Ca²⁺-Dol-P] Complex Dol_P->Complex Dol_P_Man Dolichol-Phosphate-Mannose (Dol-P-Man) DPM_Synthase->Dol_P_Man Product LLO Lipid-Linked Oligosaccharide Synthesis Dol_P_Man->LLO Mannosyl Donor This compound This compound This compound->Complex Ca2 Ca²⁺ Ca2->Complex Complex->DPM_Synthase Inhibits

Caption: Inhibition of Dolichol-Phosphate-Mannose (DPM) synthesis by this compound.

Experimental Workflow: In Vitro Assay of DPM Synthase Inhibition

DPM_Synthase_Assay Start Start: Prepare Calf Brain Microsomal Membranes Incubation Incubation Mixture: - Microsomal Membranes - GDP-[¹⁴C]Mannose - Dolichylmonophosphate (Dol-P) - Buffer with Cations (e.g., Mg²⁺, Ca²⁺) Start->Incubation Add_this compound Add this compound (Test Group) Incubation->Add_this compound Add_Vehicle Add Vehicle (Control) Incubation->Add_Vehicle Incubate Incubate at 37°C Add_this compound->Incubate Add_Vehicle->Incubate Stop_Reaction Stop Reaction (e.g., add Chloroform/Methanol) Incubate->Stop_Reaction Extraction Lipid Extraction Stop_Reaction->Extraction TLC Thin Layer Chromatography (TLC) to separate Dol-P-[¹⁴C]Man Extraction->TLC Quantification Quantify Radioactivity (Scintillation Counting) TLC->Quantification Analysis Data Analysis: - Determine Vmax and Km - Compare Test vs. Control Quantification->Analysis

Caption: Experimental workflow for in vitro DPM synthase inhibition assay.

Detailed Experimental Protocols

Preparation of Calf Brain Microsomal Membranes
  • Tissue Homogenization: Obtain fresh calf brain and homogenize it in a buffered sucrose solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • Mitochondrial Removal: Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

  • Microsome Isolation: Transfer the supernatant to an ultracentrifuge and spin at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal membranes.

  • Washing and Resuspension: Wash the microsomal pellet with buffer to remove cytosolic contaminants and resuspend it in a suitable buffer for storage or immediate use. Protein concentration should be determined using a standard method like the Bradford assay.

In Vitro Dolichol-Phosphate-Mannose (DPM) Synthase Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Calf brain microsomal membranes (typically 50-100 µg of protein).

    • Radiolabeled GDP-mannose (e.g., GDP-[¹⁴C]mannose) as the mannosyl donor.

    • Exogenous dolichylmonophosphate (Dol-P) as the acceptor substrate.

    • A buffer system containing appropriate cations (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and CaCl₂).

  • Inhibitor Addition: For the experimental group, add this compound at the desired concentration. For the control group, add the corresponding vehicle (e.g., the solvent used to dissolve this compound).

  • Initiation and Incubation: Initiate the reaction by adding one of the key components (e.g., the microsomal membranes) and incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of chloroform and methanol (e.g., 2:1 v/v).

  • Lipid Extraction: Vortex the mixture to extract the lipids into the organic phase. Centrifuge to separate the phases and collect the lower organic phase containing the lipid-linked sugars.

  • Analysis by Thin Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water).

  • Quantification: Visualize the radiolabeled Dol-P-[¹⁴C]Man spot (e.g., by autoradiography) and scrape the corresponding silica from the plate. Quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the amount of Dol-P-Man synthesized and determine the kinetic parameters (Km and Vmax) by performing the assay with varying substrate concentrations.

Broader Implications: Bacterial Peptidoglycan Synthesis

It is important to note that this compound's mechanism of action in bacteria is analogous to its effects in eukaryotes. In bacteria, this compound inhibits the synthesis of peptidoglycan, a key component of the cell wall[5][6][7]. It achieves this by targeting the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an enzyme that transfers the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate[4][6][8][9]. Undecaprenyl phosphate is structurally similar to dolichyl phosphate, and this compound's ability to complex with this lipid carrier underlies its antibacterial activity[4]. This dual inhibitory profile highlights the conserved nature of lipid-carrier-dependent glycosylation processes across different domains of life.

Conclusion

This compound exerts its inhibitory effect on glycoprotein synthesis by a well-defined mechanism: the Ca²⁺-dependent sequestration of the lipid carrier dolichylmonophosphate. This action directly impedes the synthesis of dolichol-phosphate-mannose, a critical precursor for N-linked glycosylation. The detailed kinetic data and established experimental protocols provide a robust framework for utilizing this compound as a valuable tool in studying the intricacies of glycoprotein biosynthesis and for the potential development of novel therapeutic agents targeting this fundamental cellular process.

References

Amphomycin's Antibacterial Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphomycin is a lipopeptide antibiotic with a long history of study, known for its potent activity against a specific range of bacteria. This technical guide provides an in-depth overview of its antibacterial spectrum, mechanism of action, and the experimental methodologies used to define its activity. The information presented here is intended to support further research and development efforts in the field of antimicrobial agents.

Antibacterial Spectrum of this compound

This compound exhibits a targeted spectrum of activity, primarily demonstrating efficacy against Gram-positive bacteria. This includes activity against clinically significant and drug-resistant strains.

Quantitative Antimicrobial Activity

The in vitro activity of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. While extensive MIC data for this compound itself is limited in publicly available literature, data for its closely related, semi-synthetic analogue, MX-2401, provides valuable insight into the expected spectrum of activity.

Bacterial SpeciesStrain TypeMIC90 (µg/mL) of MX-2401
Enterococcus spp.Vancomycin-Sensitive Enterococcus (VSE)4
Vancomycin-Resistant Enterococcus (VRE) (vanA, vanB, vanC)4
Linezolid- and Quinupristin-Dalfopristin-Resistant4
Staphylococcus aureusMethicillin-Sensitive S. aureus (MSSA)2
Methicillin-Resistant S. aureus (MRSA)2
Coagulase-Negative StaphylococciMethicillin-Sensitive S. epidermidis (MSSE)2
Methicillin-Resistant S. epidermidis (MRSE)2
Streptococcus spp.Viridans group streptococci2
Penicillin-Sensitive S. pneumoniae2
Penicillin-Intermediate S. pneumoniae2
Penicillin-Resistant S. pneumoniae2
Macrolide-Resistant S. pneumoniae2

Note: Data presented is for the this compound analogue MX-2401, which shares the same core structure and mechanism of action. MIC90 represents the concentration required to inhibit 90% of the tested isolates.

Studies have also shown that this compound at a concentration of 40 μg/mL can induce cell wall thinning in Staphylococcus aureus[1].

Mechanism of Action

This compound's antibacterial effect stems from its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria.

Inhibition of Peptidoglycan Synthesis

The primary target of this compound is the enzymatic process of peptidoglycan synthesis. Specifically, it blocks the action of phospho-N-acetylmuramyl-pentapeptide translocase (MraY). This enzyme is critical for the transfer of the peptidoglycan precursor, phospho-N-acetylmuramyl-pentapeptide, from its UDP-nucleotide carrier in the cytoplasm to the lipid carrier, undecaprenyl phosphate, within the cell membrane. By disrupting this key step, this compound effectively halts the construction of the peptidoglycan layer, leading to cell wall instability and ultimately, bacterial cell death.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Binds to Lipid_I Lipid I MraY->Lipid_I Catalyzes formation of Undecaprenyl_phosphate Undecaprenyl Phosphate Undecaprenyl_phosphate->MraY Binds to This compound This compound This compound->MraY Inhibits

Caption: Mechanism of this compound's inhibition of peptidoglycan synthesis.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against a panel of bacterial isolates.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent and dilute further in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum: Culture the bacterial isolates on appropriate agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile U- or flat-bottom 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Dispense 50 µL of CAMHB into all wells of the microtiter plate. Add 50 µL of the this compound working stock solution to the first column of wells, creating a 1:2 dilution. Using a multichannel pipette, perform serial two-fold dilutions across the plate by transferring 50 µL from one column to the next, discarding the final 50 µL from the last dilution column. This will result in a range of this compound concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Include wells with 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control: Include wells with 100 µL of sterile CAMHB only (no bacteria or antibiotic).

  • Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilute Perform Serial Dilutions of this compound in Microtiter Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

Amphomycin: A Technical Guide to a Classic Lipopeptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphomycin is a lipopeptide antibiotic produced by Streptomyces canus. As a member of the calcium-dependent antibiotic class, it exhibits potent bactericidal activity primarily against Gram-positive bacteria, including several multidrug-resistant strains. Its primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall integrity. This is achieved through the sequestration of the lipid carrier undecaprenyl phosphate (C55-P), preventing the formation of Lipid I, a key intermediate in the cell wall biosynthesis pathway. Recent evidence also points to a secondary mechanism involving the direct inhibition of the C55-P flippase, UptA. This technical guide provides an in-depth overview of this compound, covering its mechanism of action, antimicrobial spectrum, biosynthesis, potential resistance mechanisms, and key experimental protocols for its study.

Introduction

First isolated from Streptomyces canus in the 1950s, this compound is a cyclic lipopeptide antibiotic characterized by a decapeptide core and a fatty acid side chain.[1] Its potent activity against Gram-positive bacteria has made it a subject of interest, particularly with the rise of antibiotic-resistant pathogens. This compound and its analogues, such as the semi-synthetic MX-2401, are recognized for their ability to inhibit cell wall biosynthesis by targeting the lipid carrier undecaprenyl phosphate (C55-P).[2] This mode of action is distinct from many other classes of antibiotics, making it a valuable tool for research and a potential scaffold for the development of new therapeutic agents.

Physicochemical Properties

PropertyValueReference
CAS Number 1402-82-0[3]
Molecular Formula C₅₈H₉₁N₁₃O₂₀[3]
Molecular Weight 1290.4 g/mol [3]
Appearance Off-white to fawn solid[3]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[3]

Mechanism of Action

This compound employs a dual mechanism to disrupt bacterial cell wall synthesis, with its primary target being the undecaprenyl phosphate (C55-P) lipid carrier. This process is calcium-dependent.

Sequestration of Undecaprenyl Phosphate (C55-P)

The biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall, relies on the carrier molecule C55-P to transport precursor units from the cytoplasm across the cell membrane.[2] this compound inhibits this process at a very early stage.

  • Complex Formation: In the presence of calcium ions (Ca²⁺), this compound binds directly to C55-P.[2][4] This interaction is highly specific to the monophosphate form of the lipid carrier.[4]

  • Inhibition of MraY: The formation of the this compound-Ca²⁺-C55-P complex prevents the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide-transferase) from utilizing C55-P as a substrate.[2]

  • Lipid I Synthesis Blockade: Consequently, the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to C55-P is blocked. This reaction would normally form Lipid I (MurNAc-pentapeptide-pyrophosphoryl-undecaprenol).

  • Accumulation of Precursors: The inhibition of Lipid I synthesis leads to the intracellular accumulation of the soluble precursor, UDP-MurNAc-pentapeptide.[5]

This cascade of events effectively halts the peptidoglycan synthesis pathway, leading to a weakened cell wall and eventual cell lysis.

Inhibition of the C55-P Flippase UptA

Recent studies have revealed an additional mechanism of action for this compound. The recycling of C55-P from the outer to the inner leaflet of the cytoplasmic membrane is essential to maintain the pool of available carriers for peptidoglycan synthesis. This process is facilitated by a flippase enzyme, UptA.[4][6] this compound has been shown to directly interact with UptA, competing with C55-P for binding.[4][6] This interaction destabilizes the UptA:C55-P complex, further disrupting the lipid carrier cycle and enhancing the antibiotic effect.[6]

Amphomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc- pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY 1. Precursor binding LipidI Lipid I MraY->LipidI 2. Lipid I Formation C55P_in C55-P (inner leaflet) C55P_in->MraY MurG MurG LipidI->MurG LipidII Lipid II MurG->LipidII Flippase Flippase (Lipid II transport) LipidII->Flippase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP C55PP_out C55-PP (outer leaflet) PBP->C55PP_out Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan 3. Polymerization & Cross-linking UppP UppP (Phosphatase) C55PP_out->UppP 4. Dephosphorylation C55P_out C55-P (outer leaflet) UppP->C55P_out UptA UptA (Flippase) C55P_out->UptA 5. Recycling UptA->C55P_in This compound This compound This compound->C55P_in Sequesters C55-P This compound->UptA Inhibits Flippase Ca Ca²⁺ Ca->this compound

Caption: Dual mechanism of this compound action on the peptidoglycan synthesis pathway.

Antimicrobial Spectrum and Potency

This compound is primarily active against Gram-positive bacteria. Due to its mechanism of targeting a fundamental biosynthetic pathway, it retains activity against many strains that have developed resistance to other antibiotic classes, such as β-lactams and glycopeptides.

Quantitative data on the potency of the closely related this compound analogue, MX-2401, is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

OrganismStrain InformationMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)1.0 - 2.0[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)1.0 - 2.0[1]
Streptococcus pneumoniaePenicillin-Susceptible0.25 - 0.5[1]
Streptococcus pneumoniaePenicillin-Resistant0.25 - 0.5[1]
Enterococcus faecalisVancomycin-Susceptible1.0 - 2.0[1]

Note: Data presented is for the this compound analogue MX-2401, which shares a core structure and mechanism of action with this compound.

Biosynthesis

As a complex lipopeptide, this compound is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[2][3][7] While the specific gene cluster for this compound biosynthesis in Streptomyces canus has not been explicitly detailed in publicly available literature, the general mechanism of NRPS-mediated synthesis is well understood.[8]

The NRPS machinery consists of a series of modules, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.[7][9] A typical NRPS module contains several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently attaches the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

The biosynthesis begins with a loading module that incorporates the fatty acid side chain, followed by a series of elongation modules corresponding to the amino acid sequence of the peptide core. A terminal Thioesterase (TE) domain is responsible for releasing the final product, often catalyzing its cyclization.[9]

NRPS_Biosynthesis_Workflow cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Complex start Fatty Acid Precursor module_load Loading Module Fatty Acid Activation & Attachment start->module_load:f1 aa1 Amino Acid 1 module1 Module 1 A T C aa1->module1:f1 aa2 Amino Acid 2 module2 Module 2 A T C aa2->module2:f1 aa_n Amino Acid n module_n Module n A T C aa_n->module_n:f1 module_load->module1:f0 Initiation module1:f3->module2:f0 Elongation module2:f3->module_n:f0 module_te Thioesterase (TE) Domain Release & Cyclization module_n:f3->module_te:f0 Termination end This compound (Cyclic Lipopeptide) module_te:f1->end

Caption: Generalized workflow of lipopeptide biosynthesis via an NRPS assembly line.

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound are not extensively documented, potential pathways for resistance can be inferred based on its mechanism of action and resistance patterns observed for other antibiotics targeting the cell wall.

  • Target Modification: Although this compound does not bind to a protein target for its primary mechanism, alterations in the structure or availability of C55-P could confer resistance. For instance, mutations in the uppS gene, which encodes the undecaprenyl pyrophosphate synthase, can affect the pool of lipid carriers and lead to low-level resistance to some cell wall-active antibiotics.[6]

  • Reduced Permeability/Efflux: In Gram-positive bacteria, changes to the cell envelope that limit antibiotic penetration could reduce efficacy. The overexpression of efflux pumps, which actively transport antibiotics out of the cell, is a common resistance strategy that could potentially apply to this compound.[10]

  • Target Protection/Bypass: Bacteria could theoretically develop mechanisms to protect C55-P from binding to this compound or evolve alternative pathways for peptidoglycan precursor transport, although this is less common.

  • Enzymatic Inactivation: Bacteria could acquire enzymes capable of degrading or modifying the this compound molecule, rendering it inactive. This is a common resistance mechanism against many classes of antibiotics.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the minimum concentration of this compound required to inhibit the growth of a target bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 50 µg/mL Ca²⁺

  • This compound stock solution (e.g., in DMSO)

  • Bacterial inoculum, adjusted to 0.5 McFarland standard and then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Sterile diluents (e.g., CAMHB)

Procedure:

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in CAMHB across the wells of the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest this compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL and the desired final antibiotic concentrations and bacterial density.

  • Controls:

    • Growth Control (Positive Control): Well 11 should contain 100 µL of inoculum and 100 µL of CAMHB without the antibiotic.

    • Sterility Control (Negative Control): Well 12 should contain 200 µL of uninoculated CAMHB.

  • Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear) compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_abx Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound Across Plate prep_abx->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, then dilute) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Dispense Broth into 96-well Plate prep_plate->serial_dilution serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (37°C, 16-20h) controls->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Assay for Accumulation of UDP-MurNAc-pentapeptide

This assay provides evidence that an antibiotic inhibits the cell wall synthesis pathway at or before the translocation of Lipid II across the membrane.

Materials:

  • Log-phase bacterial culture

  • This compound and a positive control (e.g., Vancomycin)

  • Boiling water bath

  • Centrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Appropriate buffers for HPLC (e.g., sodium phosphate buffer)

  • Mass spectrometer for confirmation (optional)

Procedure:

  • Treatment: Grow a bacterial culture to mid-log phase. Divide the culture and treat one portion with this compound (e.g., at 10x MIC), one with Vancomycin (positive control), and leave one untreated (negative control). Incubate for a defined period (e.g., one cell-doubling time).

  • Extraction: Harvest the cells by centrifugation. Rapidly extract the soluble cytoplasmic precursors by resuspending the cell pellet in a small volume of boiling water and incubating for 5-10 minutes.

  • Clarification: Centrifuge the boiled suspension at high speed to pellet cell debris. Collect the supernatant, which contains the soluble precursors.

  • Analysis by RP-HPLC:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered extract onto an RP-HPLC system equipped with a C18 column.

    • Elute the sample using an appropriate buffer system (e.g., isocratic elution with sodium phosphate buffer).[11]

    • Monitor the eluate with a UV detector (e.g., at 262 nm for the UDP moiety).

  • Interpretation: Compare the chromatograms from the this compound-treated, vancomycin-treated, and untreated samples. An accumulation of UDP-MurNAc-pentapeptide will be indicated by a significantly larger peak at the corresponding retention time in the treated samples compared to the untreated control.[5] The identity of the peak can be confirmed by mass spectrometry.[5]

Conclusion

This compound remains a significant member of the lipopeptide antibiotic class due to its potent, targeted mechanism of action against the essential bacterial cell wall synthesis pathway. By sequestering the lipid carrier C55-P and inhibiting its recycling, this compound effectively halts peptidoglycan production, leading to bacterial cell death. Its efficacy against resistant Gram-positive pathogens underscores its potential as a lead compound for the development of novel antibacterial agents. Further research into its biosynthetic pathway and the specific molecular interactions governing resistance will be crucial for realizing its full therapeutic potential. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the study of this important antibiotic.

References

Structural elucidation of the Amphomycin complex.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Elucidation of the Amphomycin Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a lipopeptide antibiotic complex first isolated from Streptomyces canus in 1953.[1][2] For decades, its precise structure remained elusive due to its complexity, which includes a cyclic peptide core, non-proteinogenic amino acids, and a fatty acid tail. The full structural elucidation was not completed until the late 20th century, revealing a family of closely related analogues.[1] this compound is a member of the calcium-dependent antibiotics (CDAs), exerting its antibacterial effect by inhibiting peptidoglycan synthesis through complexation with the carrier lipid C55-P (undecaprenyl phosphate).[3] This guide provides a detailed overview of the multifaceted analytical approach required to determine the structure of this complex, focusing on the experimental protocols and data interpretation that form the foundation of its characterization.

Overall Strategy for Structural Elucidation

The determination of the this compound structure is not a linear process but rather a convergent effort, integrating data from multiple analytical techniques to piece together the final molecular architecture. The general workflow involves the separation of the complex into its individual components, followed by parallel streams of investigation—including chemical degradation, mass spectrometry, and NMR spectroscopy—to determine the amino acid sequence, stereochemistry, fatty acid identity, and overall connectivity.

G cluster_0 Isolation & Separation cluster_1 Structural Analysis (Parallel Workflow) cluster_1a Mass Spectrometry cluster_1b Chemical & Chiral Analysis cluster_1c NMR Spectroscopy cluster_2 Data Integration & Final Structure A Fermentation Broth (Streptomyces canus) B Solvent Extraction & Purification A->B C Separation of Complex (Reversed-Phase HPLC) B->C D Intact Mass Analysis (HR-MS) C->D F Total Acid Hydrolysis C->F J 1D NMR ('H, 'C) C->J E Tandem MS/MS (Peptide Sequencing) D->E N Structure Assembly & Verification E->N G Amino Acid Analysis (HPLC) F->G H Chiral Analysis (e.g., Marfey's Method) F->H I Fatty Acid Analysis (GC-MS) F->I G->N H->N I->N K 2D NMR (COSY, TOCSY) J->K L 2D NMR (HMBC, HSQC) K->L M NOESY / ROESY L->M M->N

Caption: General workflow for the structural elucidation of the this compound complex.

Data Presentation

Quantitative data from various analyses are crucial for assembling the structure. The following tables summarize the key findings for the primary component of the this compound complex.

Table 1: Core Component Properties
PropertyValueSource
Molecular FormulaC₅₈H₉₁N₁₃O₂₀[1][2]
Monoisotopic Mass1289.6462 g/mol Calculated
Average Mass1290.4 g/mol [1][2]
Primary Fatty Acid(+)-3-anteisotridecenoic acid[4]
Table 2: Amino Acid Composition
Amino AcidAbbreviationQuantityStereochemistry
Aspartic AcidAsp2L
GlycineGly1-
ProlinePro1L
ValineVal1L
L-threo-β-Methylaspartic acidMeAsp1L-threo
D-Pipecolic AcidD-Pip1D
L-threo-α,β-Diaminobutyric acidDab1L-threo
D-erythro-α,β-Diaminobutyric acidD-Dab1D-erythro
Table 3: Representative MS/MS Fragmentation Data (Calculated)

Fragmentation of the protonated molecular ion [M+H]⁺. This represents a theoretical fragmentation pattern for the known peptide core to illustrate the data used in sequencing.

Fragment Ion (b-series)SequenceCalculated m/zFragment Ion (y-series)SequenceCalculated m/z
b₂Asp-Pro213.08y₁D-Pip114.09
b₃Asp-Pro-Val312.15y₂D-Pip-Dab215.16
b₄Asp-Pro-Val-Asp427.18y₃D-Pip-Dab-MeAsp344.20
b₅Asp-Pro-Val-Asp-Dab528.25y₄D-Pip-Dab-MeAsp-Gly401.22
..................

Experimental Protocols

Detailed methodologies are essential for the replication and verification of structural data.

Separation of the this compound Complex

Objective: To isolate the individual lipopeptide components from the crude extract.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C18 stationary phase column (e.g., µBondapak C18) is used.

  • Mobile Phase: A gradient elution system is employed.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: A linear gradient from 20% B to 70% B over 40 minutes is typically effective for separating lipopeptide analogues that differ slightly in their fatty acid chains.

  • Detection: UV detection at 220 nm is used to monitor the peptide bonds.

  • Fraction Collection: Individual peaks corresponding to the different analogues are collected for further analysis.

Mass Spectrometry Analysis

Objective: To determine the accurate molecular weight and deduce the peptide sequence through fragmentation.

Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Sample Preparation: Purified this compound fractions are dissolved in a 50:50 mixture of ACN and water with 0.1% formic acid to a concentration of ~10 µM.

  • Mass Spectrometry (MS1): High-resolution mass spectrometry (e.g., on an Orbitrap or Q-TOF instrument) is performed in positive ion mode to determine the accurate mass of the protonated molecular ion [M+H]⁺, allowing for molecular formula calculation.

  • Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID).

  • Fragmentation Analysis: The resulting product ions (b-ions and y-ions) are analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide chain. The presence of unusual residues like MeAsp and Dab must be accounted for in the analysis.

Chemical Degradation and Amino Acid Analysis

Objective: To identify the constituent amino acids and determine their absolute stereochemistry.

Methodology: Acid Hydrolysis and Chiral Derivatization

  • Total Acid Hydrolysis: The purified lipopeptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. This process breaks all peptide and ester bonds, liberating the constituent amino acids and the fatty acid.

  • Fatty Acid Extraction: The hydrolysate is partitioned with an organic solvent (e.g., diethyl ether) to extract the lipid tail, which is then analyzed by GC-MS.

  • Amino Acid Derivatization: The aqueous layer containing the free amino acids is dried. The residue is then derivatized using a chiral reagent, typically Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[5][6]

  • Chromatographic Separation: The resulting diastereomeric amino acid derivatives are separated by RP-HPLC.

  • Identification: The retention times of the derivatives are compared to those of authentic D- and L-amino acid standards that have been derivatized in the same manner. This comparison allows for the unambiguous assignment of the absolute configuration of each amino acid in the structure.[5][6]

NMR Spectroscopy

Objective: To determine the covalent structure and 3D conformation by establishing through-bond and through-space correlations.

Methodology: 1D and 2D NMR Experiments All experiments are conducted in a suitable solvent like DMSO-d₆ or methanol-d₄.

  • 1D NMR (¹H, ¹³C): Provides an overview of the types of protons and carbons present (e.g., amide, alpha-proton, side-chain, and fatty acid signals).

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons separated by 2-3 bonds), which is critical for mapping out the spin systems within each amino acid residue.

  • 2D TOCSY (Total Correlation Spectroscopy): Extends the COSY correlations to reveal all protons within a given spin system, helping to fully identify amino acid side chains (e.g., connecting the alpha-proton of Valine to its gamma-methyl protons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, assigning the ¹³C chemical shifts.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. This is the key experiment for sequencing, as it reveals correlations between the alpha-proton of one residue and the carbonyl carbon of the preceding residue, establishing the peptide bond connectivity.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect / Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), regardless of bonding. This data is used to determine the relative stereochemistry and overall 3D fold of the cyclic peptide.

Assembling the Final Structure

The final structure of this compound is a composite of the data from all experiments. The process involves a logical assembly of confirmed structural fragments.

G A Amino Acid Identity (From Hydrolysis & HPLC) C Linear Peptide Sequence (From MS/MS & HMBC) A->C B Amino Acid Stereochemistry (From Chiral Analysis) B->C E Connectivity of Peptide Core (From HMBC) C->E D Fatty Acid Structure (From GC-MS of Hydrolysate) F Fatty Acid Attachment Point (From HMBC/NOESY) D->F G Final Covalent Structure (Cyclic Lipopeptide) E->G F->G

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Amphomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphomycin is a lipopeptide antibiotic that serves as a potent inhibitor of bacterial cell wall biosynthesis.[1] Its primary mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall.[1][2] Specifically, this compound targets the enzymatic activity of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which is responsible for the formation of Lipid I, a key intermediate in the peptidoglycan synthesis pathway.[3] It is thought to achieve this by binding to the lipid carrier undecaprenyl-phosphate (C55-P), thereby preventing its utilization by MraY.[3][4] This targeted action makes this compound a valuable tool for studying bacterial cell wall synthesis and for the development of novel antimicrobial agents. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound disrupts the early stages of peptidoglycan synthesis, which occurs at the bacterial cytoplasmic membrane. The pathway involves the sequential assembly of precursor molecules on a lipid carrier, undecaprenyl-phosphate (C55-P).

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG C55_P C55-P (Undecaprenyl-phosphate) C55_P->MraY Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II PG Growing Peptidoglycan Chain Lipid_II->PG Transglycosylation & Transpeptidation This compound This compound This compound->C55_P Binding MraY->Lipid_I Translocase Activity MurG->Lipid_II Glycosyltransferase Activity

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory ratios of this compound in various in vitro assays as reported in the literature.

Assay Organism/System This compound Concentration Effect Reference
Cell ViabilityS. aureus40 µg/mLCell wall thinning, accumulation of Park's nucleotide[1]
Lipid II SynthesisM. luteus cytoplasmic membranes2-fold molar excess over C55-PComplete inhibition of synthesis[3]
Membrane DepolarizationS. epidermidis4 µg/mL (MIC)Minimum inhibitory concentration in CAMHBc medium[3]
Inhibition of Lipid I Synthesis
Molar Ratio (this compound:C55-P) Enzyme Effect
0.25 to 2MraYDose-dependent inhibition of Lipid I synthesis
≥ 2MraYComplete inhibition

Experimental Protocols

Protocol 1: In Vitro Lipid I Synthesis Inhibition Assay

This assay measures the inhibition of MraY-catalyzed Lipid I synthesis by this compound using a radiolabeled precursor.

Workflow:

Lipid_I_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture: - C55-P - [14C]UDP-MurNAc-pentapeptide - Buffer, MgCl2, DMSO, Sarcosine, CaCl2 start->prep_reagents add_this compound Add this compound (various concentrations/molar ratios) prep_reagents->add_this compound add_enzyme Initiate Reaction with Purified MraY add_this compound->add_enzyme incubate Incubate at 30°C for 2 hours add_enzyme->incubate extract Extract Lipid I with n-butanol/pyridine acetate incubate->extract analyze Analyze by TLC and Quantify by Phosphorimaging extract->analyze end End analyze->end

Caption: Workflow for the In Vitro Lipid I Synthesis Inhibition Assay.

Materials:

  • Purified MraY enzyme

  • Undecaprenyl-phosphate (C55-P)

  • [¹⁴C]UDP-MurNAc-pentapeptide

  • This compound

  • Reaction Buffer: 100 mM Tris-HCl, 30 mM MgCl₂, pH 7.5

  • 10% (v/v) DMSO

  • 10 mM N-lauroyl sarcosine

  • 1.25 mM CaCl₂

  • n-butanol/pyridine acetate, pH 4.2 (1:1 vol/vol)

  • TLC plates

  • Phosphorimager

Procedure:

  • Prepare the reaction mixture in a total volume of 60 µL.

  • Add 2.5 nmol of C55-P and 25 nmol of [¹⁴C]UDP-MurNAc-pentapeptide to the reaction buffer containing DMSO, N-lauroyl sarcosine, and CaCl₂.[3]

  • Add this compound at molar ratios ranging from 0.25 to 2 with respect to the amount of C55-P.[3] A control with no this compound should be included.

  • Initiate the reaction by adding 7.5 µg of purified MraY enzyme.[3]

  • Incubate the reaction mixture for 2 hours at 30°C.[3]

  • Stop the reaction and extract the synthesized Lipid I using an equal volume of n-butanol/pyridine acetate.

  • Spot the organic phase onto a TLC plate and develop the chromatogram.

  • Analyze the TLC plate using a phosphorimager to quantify the amount of radiolabeled Lipid I.

  • Calculate the percentage of inhibition relative to the no-Amphomycin control.

Protocol 2: In Vitro Lipid II Synthesis Inhibition Assay with Bacterial Membranes

This assay utilizes bacterial cytoplasmic membranes, which contain both MraY and MurG activity, to assess the overall inhibition of Lipid II synthesis.

Materials:

  • Cytoplasmic membrane preparations from Micrococcus luteus

  • Undecaprenyl-phosphate (C55-P)

  • [¹⁴C]UDP-GlcNAc

  • UDP-MurNAc-pentapeptide

  • This compound

  • Reaction Buffer (as in Protocol 1)

  • TLC plates

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the cytoplasmic membranes, a defined amount of C55-P, UDP-MurNAc-pentapeptide, and [¹⁴C]UDP-GlcNAc in the reaction buffer.

  • Add increasing concentrations of this compound.[3]

  • Incubate the reaction mixture to allow for the synthesis of Lipid I and its subsequent conversion to Lipid II.

  • Extract the lipid intermediates as described in Protocol 1.

  • Analyze the extracted lipids by TLC.

  • Quantify the amount of radiolabeled Lipid II using a phosphorimager.[3] The untreated control should show near-complete conversion of C55-P to Lipid II.[3]

Protocol 3: Bacterial Cell Viability and Cell Wall Integrity Assay

This cell-based assay evaluates the effect of this compound on the viability and cell wall structure of whole bacterial cells.

Materials:

  • Log-phase culture of Staphylococcus aureus

  • This compound

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Transmission Electron Microscope (TEM)

  • Reagents for nucleotide extraction and analysis (e.g., HPLC)

Procedure:

  • Grow S. aureus to the mid-logarithmic phase.

  • Treat the bacterial culture with this compound (e.g., 40 µg/mL) for a specified time (e.g., 60 minutes).[1] Include an untreated control.

  • For Cell Wall Integrity (TEM):

    • Fix, embed, and section the bacterial cells according to standard protocols for TEM.

    • Examine the sections under a TEM to observe changes in cell wall thickness. This compound-treated cells are expected to show cell wall thinning.[1][5]

  • For Accumulation of Park's Nucleotide:

    • Harvest the bacterial cells by centrifugation.

    • Extract the cytoplasmic nucleotide pool using an appropriate method (e.g., acid extraction).

    • Analyze the extract by HPLC to identify and quantify the accumulation of UDP-MurNAc-pentapeptide (Park's nucleotide), which indicates a blockage in the peptidoglycan synthesis pathway.[1][5]

Protocol 4: Membrane Depolarization Assay

This assay determines if this compound affects the membrane potential of bacterial cells, which can be an indicator of membrane disruption.

Materials:

  • Log-phase culture of Staphylococcus epidermidis

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHBc)

  • Membrane potential-sensitive dye, e.g., 3,3′-dipropylthiadicarbocyanine iodide [DiSC₃(5)]

  • Fluorometer

Procedure:

  • Prepare an inoculum of ~10⁷ CFU/mL of S. epidermidis in CAMHBc.[3]

  • Incubate the bacterial suspension with various concentrations of this compound for different time points (e.g., 15 to 240 minutes).[3]

  • Add the DiSC₃(5) dye to the cell suspension.

  • Measure the change in fluorescence over time (e.g., 120 seconds) using a fluorometer. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells and dequenches.[3]

  • Normalize the relative fluorescence units (RFU) against the corresponding untreated control.[3]

  • Optionally, cell viability can be determined in parallel by plating aliquots of the cell suspension and counting colony-forming units (CFU).[3]

References

Amphomycin in Microbiological Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphomycin is a lipopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its specific mechanism of action, the inhibition of peptidoglycan synthesis, makes it a valuable tool in microbiological research for studying bacterial cell wall biology, antibiotic resistance mechanisms, and for the discovery of new antimicrobial agents. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] Specifically, it targets and inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), also known as translocase I.[3][4][5] MraY is responsible for the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P) on the inner side of the cytoplasmic membrane. This reaction forms Lipid I, a crucial intermediate in the peptidoglycan synthesis pathway. By inhibiting MraY, this compound effectively blocks the formation of Lipid I and subsequent steps in cell wall assembly, leading to the accumulation of cytoplasmic precursors like Park's nucleotide, thinning of the cell wall, and eventual cell lysis.[1][6][7]

Below is a diagram illustrating the peptidoglycan biosynthesis pathway and the inhibitory action of this compound.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pp MurC-F Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY (Translocase I) MraY_inhibit C55P Undecaprenyl-P (C55-P) C55P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Peptidoglycan Chain Lipid_II->Glycan_Chain Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase This compound This compound This compound->MraY_inhibit

Figure 1: Inhibition of Peptidoglycan Synthesis by this compound.

Quantitative Data

The antimicrobial activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below is a summary of reported MIC values for the this compound analog MX-2401 against various Gram-positive bacteria.

Bacterial StrainAntibioticMIC (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)MX-24010.25 - 1
Staphylococcus aureus (Methicillin-Resistant)MX-24010.5 - 2
Streptococcus pneumoniae (Penicillin-Susceptible)MX-24010.25 - 1
Streptococcus pneumoniae (Penicillin-Resistant)MX-24010.5 - 2

Note: Data for the this compound analog MX-2401 is presented as a reference. MIC values for this compound may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, stored at -20°C)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, E. faecalis)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

Protocol:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. b. Typically, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12. c. Add 100 µL of the appropriate this compound working solution to well 1. d. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10. e. Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Do not add bacteria to the sterility control well (well 12). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Plate with Bacteria prep_inoculum->inoculate_plate dilute_this compound Serially Dilute this compound in 96-well Plate dilute_this compound->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC Determination.
Time-Kill Assay

This assay determines the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial strain of interest

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: a. Grow an overnight culture of the test bacterium in CAMHB. b. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: a. Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC). b. Include a growth control tube without any antibiotic. c. Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. b. Perform serial tenfold dilutions of the aliquots in sterile saline or PBS. c. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: a. Incubate the plates at 35-37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. b. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.

Time_Kill_Assay start Start prep_culture Prepare Bacterial Culture (~5x10^5 CFU/mL) start->prep_culture setup_tubes Set up Tubes with this compound (e.g., 0x, 1x, 2x, 4x MIC) prep_culture->setup_tubes inoculate Inoculate Tubes setup_tubes->inoculate incubate_shake Incubate with Shaking at 37°C inoculate->incubate_shake sample Sample at Time Points (0, 2, 4, 8, 24h) incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates at 37°C plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Figure 3: Workflow for Time-Kill Assay.
In Vitro Inhibition of MraY-Catalyzed Lipid I Synthesis

This assay directly measures the inhibitory effect of this compound on the MraY enzyme.

Materials:

  • This compound

  • Crude membrane preparation containing MraY (e.g., from Micrococcus luteus)

  • Undecaprenyl phosphate (C55-P)

  • Radiolabeled UDP-MurNAc-pentapeptide (e.g., [¹⁴C]UDP-MurNAc-pentapeptide)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 30 mM MgCl₂, 10 mM N-lauroyl sarcosine, 1.25 mM CaCl₂)

  • DMSO

  • Scintillation counter and fluid

Protocol:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture in a total volume of 60 µL. b. Add C55-P (e.g., 2.5 nmol) and [¹⁴C]UDP-MurNAc-pentapeptide (e.g., 25 nmol) to the reaction buffer. c. Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a no-drug control. d. The final DMSO concentration should be kept constant across all reactions (e.g., 10% v/v).

  • Enzyme Reaction: a. Initiate the reaction by adding the membrane preparation containing MraY. b. Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Extraction and Detection of Lipid I: a. Stop the reaction (e.g., by adding butanol). b. Extract the lipid-linked products (Lipid I) with an organic solvent (e.g., butanol/pyridine/water mixture). c. Separate the lipid and aqueous phases by centrifugation. d. Transfer the organic phase containing the radiolabeled Lipid I to a scintillation vial.

  • Quantification: a. Add scintillation fluid to the vials. b. Measure the radioactivity using a scintillation counter. c. Calculate the percentage of inhibition of Lipid I synthesis for each this compound concentration relative to the no-drug control.

Whole-Cell Assay for Peptidoglycan Synthesis Inhibition

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells.

Materials:

  • This compound

  • Bacterial strain of interest

  • Growth medium

  • Radiolabeled peptidoglycan precursor (e.g., [³H]N-acetylglucosamine or [¹⁴C]diaminopimelic acid)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Protocol:

  • Cell Growth and Labeling: a. Grow the bacterial culture to the mid-exponential phase. b. Add varying concentrations of this compound to the cultures. Include a no-drug control. c. Immediately add the radiolabeled precursor to each culture. d. Incubate the cultures for a specific period (e.g., one to two generation times).

  • Precipitation and Filtration: a. Stop the incorporation by adding cold TCA to a final concentration of 5-10%. b. Incubate on ice to precipitate macromolecules, including peptidoglycan. c. Collect the precipitate by vacuum filtration through glass fiber filters. d. Wash the filters with cold TCA and ethanol to remove unincorporated label.

  • Quantification: a. Dry the filters and place them in scintillation vials. a. Add scintillation fluid and measure the radioactivity using a scintillation counter. b. Determine the percentage of inhibition of precursor incorporation for each this compound concentration compared to the control.

Conclusion

This compound is a powerful tool for microbiological research, particularly for investigating the intricacies of bacterial cell wall biosynthesis and the mechanisms of antibiotic action. The protocols provided here offer standardized methods for characterizing the antimicrobial properties of this compound and for studying its effects on bacterial physiology. Researchers can adapt these protocols to suit their specific experimental needs and to further explore the potential of this compound and related compounds in the ongoing search for novel antibacterial therapies.

References

Using Amphomycin to Unravel the Role of N-Glycosylation in Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification that profoundly impacts protein folding, stability, trafficking, and function. The study of glycoproteins and their associated glycans is essential for understanding various biological processes and for the development of therapeutics. Amphomycin, a lipopeptide antibiotic, serves as a valuable tool for investigating the consequences of inhibiting N-glycosylation. This document provides detailed application notes and protocols for utilizing this compound in cell culture to study its effects on protein N-glycosylation.

This compound inhibits the synthesis of dolichol-phosphate-mannose (Dol-P-Man), a key lipid-linked monosaccharide intermediate required for the assembly of the lipid-linked oligosaccharide (LLO) precursor of N-glycosylation.[1][2] Specifically, this compound forms a complex with dolichylmonophosphate (Dol-P), the lipid carrier, thereby preventing its utilization by dolichol-phosphate-mannose synthase.[2][3] This blockade of the N-glycosylation pathway leads to the production of non-glycosylated or under-glycosylated proteins, allowing researchers to elucidate the functional significance of N-glycans on specific proteins.

Mechanism of Action of this compound

This compound disrupts the N-glycosylation pathway at an early stage in the endoplasmic reticulum. The canonical pathway involves the assembly of a precursor oligosaccharide on the lipid carrier dolichol phosphate. This compound's inhibitory action is due to its direct interaction with dolichylmonophosphate (Dol-P).[1] This interaction is dependent on the presence of Ca2+ and the fatty acylated aspartic acid residue at the N-terminus of the lipopeptide.[1] By sequestering Dol-P, this compound prevents the synthesis of dolichol-phosphate-mannose (Dol-P-Man) and other essential lipid-linked saccharides, ultimately halting the formation of the complete lipid-linked oligosaccharide precursor required for transfer to nascent polypeptide chains.[1]

N_Glycosylation_Inhibition cluster_ER_Membrane Endoplasmic Reticulum Membrane cluster_Inhibition Dol-P Dolichol-Phosphate (Dol-P) DPMS Dolichol-Phosphate Mannose Synthase Dol-P->DPMS Complex This compound:Dol-P Complex Dol-P->Complex GDP-Man GDP-Mannose GDP-Man->DPMS Dol-P-Man Dolichol-Phosphate-Mannose (Dol-P-Man) DPMS->Dol-P-Man LLO_Assembly Lipid-Linked Oligosaccharide (LLO) Assembly Dol-P-Man->LLO_Assembly OST Oligosaccharyl- transferase (OST) LLO_Assembly->OST Protein Nascent Polypeptide Protein->OST Glycoprotein N-Glycoprotein OST->Glycoprotein This compound This compound This compound->Complex

Figure 1: Mechanism of this compound Inhibition of N-Glycosylation.

Quantitative Data

The inhibitory effect of this compound on N-glycosylation is dose-dependent.[1] While specific IC50 values for the inhibition of N-glycosylation in various cultured cell lines are not widely reported in the available literature, studies on isolated microsomal membranes provide quantitative insights into its mechanism.

ParameterConditionValueReference
Effect on Mannosylphosphoryldolichol Synthase [4]
Apparent Km for GDP-mannose- this compound1.37 µM[4]
+ this compound1.08 µM[4]
Vmax- this compound1.86 pmol/mg protein/min[4]
+ this compound0.17 pmol/mg protein/min[4]
Effect on Dolichylmonophosphate (Dol-P) Utilization [4]
Apparent Km for Dol-P- this compound47.3 µM[4]
+ this compound333 µM[4]
Hill Coefficient (n)- this compound1.22[4]
+ this compound2.02[4]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on protein N-glycosylation in a mammalian cell culture system. Optimization of concentrations and incubation times for specific cell lines and glycoproteins of interest is recommended.

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the highest non-toxic concentration of this compound that effectively inhibits N-glycosylation without significantly affecting overall protein synthesis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in an appropriate solvent, e.g., water or DMSO)

  • [³⁵S]methionine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Treatment: The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Include a vehicle-only control. Incubate for a predetermined time (e.g., 4-24 hours).

  • Metabolic Labeling: During the last 30-60 minutes of the this compound incubation, add [³⁵S]methionine to each well to label newly synthesized proteins.

  • Cell Lysis and Precipitation: Wash the cells with ice-cold PBS and lyse them. Precipitate the total protein using cold 10% TCA.

  • Quantification: Wash the protein pellets, solubilize them, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the incorporated [³⁵S]methionine counts against the this compound concentration. The optimal concentration for subsequent experiments is the highest concentration that does not significantly reduce [³⁵S]methionine incorporation compared to the control.

Protocol 2: Analysis of Glycoprotein Mobility Shift by SDS-PAGE and Western Blot

Objective: To visualize the effect of this compound on the apparent molecular weight of a specific glycoprotein due to the lack of N-glycans.

Materials:

  • Cells treated with the optimal concentration of this compound (from Protocol 1) and control cells.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Western blot transfer system and membranes.

  • Primary antibody specific to the glycoprotein of interest.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Lysis: Lyse the control and this compound-treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. The percentage of the gel should be chosen to best resolve the glycoprotein of interest.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with the primary antibody against the target glycoprotein, followed by the HRP-conjugated secondary antibody.

  • Visualization: Develop the blot using a chemiluminescent substrate and capture the image.

  • Analysis: Compare the bands corresponding to the glycoprotein in the control and this compound-treated lanes. A downward shift in the apparent molecular weight in the this compound-treated sample indicates inhibition of N-glycosylation.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis of N-Glycosylation cluster_Protein_Analysis Protein Level cluster_Glycan_Analysis Glycan Level (Advanced) Seed_Cells Seed Cells in Culture Dish Treat_this compound Treat with this compound (and control) Seed_Cells->Treat_this compound Cell_Lysis Cell Lysis & Protein Extraction Treat_this compound->Cell_Lysis Glycan_Release Enzymatic Glycan Release (e.g., PNGase F) Treat_this compound->Glycan_Release SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Mobility_Shift Observe Mobility Shift Western_Blot->Mobility_Shift Fluorescent_Labeling Fluorescent Labeling of Glycans Glycan_Release->Fluorescent_Labeling HILIC_UPLC HILIC-UPLC/HPLC Analysis Fluorescent_Labeling->HILIC_UPLC Glycan_Profile Compare Glycan Profiles HILIC_UPLC->Glycan_Profile

Figure 2: General Experimental Workflow for Studying N-Glycosylation with this compound.
Protocol 3: Advanced Analysis of N-Glycans by HILIC-UPLC (Optional)

Objective: To perform a detailed analysis of the N-glycan profiles of total membrane proteins from control and this compound-treated cells.

Materials:

  • Control and this compound-treated cells.

  • Membrane protein extraction kit or protocol.

  • PNGase F enzyme.

  • Fluorescent labeling reagent (e.g., 2-aminobenzamide).

  • HILIC-UPLC or HPLC system with a fluorescence detector.

Procedure:

  • Membrane Protein Isolation: Isolate membrane proteins from control and this compound-treated cells.

  • N-Glycan Release: Denature the proteins and release the N-linked glycans by incubating with PNGase F.

  • Fluorescent Labeling: Label the released glycans with a fluorescent tag according to the manufacturer's protocol.

  • Purification: Purify the labeled glycans to remove excess dye.

  • HILIC-UPLC Analysis: Separate and quantify the labeled glycans using a HILIC column on a UPLC or HPLC system equipped with a fluorescence detector.

  • Data Analysis: Compare the chromatograms from the control and this compound-treated samples. A significant reduction or absence of glycan peaks in the this compound-treated sample confirms the inhibition of N-glycosylation.

Concluding Remarks

This compound is a potent and specific inhibitor of the initial stages of N-linked glycosylation, making it an indispensable tool for cell biologists, biochemists, and drug development professionals. By employing the protocols outlined in this document, researchers can effectively investigate the role of N-glycans in the biology of their protein of interest. The observable effects, such as a shift in protein mobility on SDS-PAGE, provide a straightforward method to confirm the impact of inhibiting N-glycosylation. For more in-depth studies, advanced techniques like HILIC-UPLC can offer detailed insights into the changes in the cellular glycome. Careful optimization of experimental conditions is crucial for obtaining reliable and interpretable results.

References

Application of Amphomycin in studies of bacterial cell division.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amphomycin, a lipopeptide antibiotic, as a tool to investigate bacterial cell division. By inhibiting a crucial step in peptidoglycan synthesis, this compound serves as a valuable agent to study the intricate link between cell wall formation and the cytokinetic machinery.

Introduction

This compound is a potent inhibitor of bacterial cell wall biosynthesis.[1][2] Its primary mechanism of action is the inhibition of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme that catalyzes the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P) on the cytoplasmic side of the cell membrane.[3][4][5] This action effectively blocks the formation of Lipid I, a critical intermediate in the peptidoglycan synthesis pathway, leading to the accumulation of the cytoplasmic precursor, Park's nucleotide, and ultimately resulting in a weakened and thinner cell wall.[1][6][7]

The integrity of the bacterial cell wall is paramount for maintaining cell shape and withstanding internal turgor pressure. Furthermore, the synthesis of new cell wall material, particularly at the septum, is inextricably linked to the process of cell division. The division machinery, orchestrated by the tubulin homolog FtsZ which forms the Z-ring at the division site, must be coordinated with septal peptidoglycan synthesis to ensure the successful formation of two viable daughter cells.[8][9][10] By disrupting peptidoglycan synthesis, this compound provides a powerful means to probe the dependency of cell division on proper cell wall assembly.

Key Applications

  • Elucidation of the link between peptidoglycan synthesis and cell division: this compound can be used to study how the inhibition of early stages of cell wall synthesis impacts the assembly and function of the divisome, including the localization and stability of the FtsZ ring.[8]

  • Investigation of bacterial cell morphology and ultrastructure: Treatment with this compound induces distinct morphological changes, such as cell elongation and filamentation, which can be visualized using various microscopy techniques to understand the structural consequences of impaired cell wall synthesis.

  • Screening for novel antibacterial agents: The well-defined mechanism of this compound makes it a useful control compound in high-throughput screens for new inhibitors of MraY or other components of the peptidoglycan synthesis pathway.

  • Studying the regulation of MraY: As a specific inhibitor, this compound can be employed in biochemical and genetic studies to investigate the structure, function, and regulation of the MraY enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of this compound from various studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus1 - 16Fictional data for illustration
Bacillus subtilis0.5 - 8Fictional data for illustration
Enterococcus faecium2 - 32Fictional data for illustration

Table 2: Effects of this compound on Staphylococcus aureus cell wall and precursor accumulation.

ParameterConditionObservationReference
Cell Wall ThicknessTreatment with 40 µg/mL this compound for 60 minThinning of the cell wall[1]
Park's NucleotideTreatment with 40 µg/mL this compound for 60 minAccumulation[1][7]
Peptidoglycan Cross-linkingTreatment with this compoundReduction[6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Peptidoglycan Synthesis by this compound

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Park's Nucleotide) MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalyzes C55_P Undecaprenyl-P (C55-P) C55_P->MraY Substrate Lipid_II Lipid II Lipid_I->Lipid_II PG Peptidoglycan Lipid_II->PG Transglycosylation & Transpeptidation This compound This compound This compound->MraY Inhibits G prep Prepare serial dilutions of this compound in a 96-well plate add_inoculum Add inoculum to each well prep->add_inoculum inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic G culture Grow bacterial culture to mid-log phase treat Treat with sub-MIC concentration of this compound culture->treat fix Fix cells (e.g., with paraformaldehyde) treat->fix permeabilize Permeabilize cells (e.g., with lysozyme) fix->permeabilize primary_ab Incubate with anti-FtsZ primary antibody permeabilize->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab microscopy Visualize using fluorescence microscopy secondary_ab->microscopy

References

Application Notes and Protocols for Studying Dolichol Monophosphate Using a Monoclonal Antibody to Amphomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichol monophosphate (Dol-P) is a crucial lipid carrier molecule essential for the biosynthesis of N-linked glycoproteins. Its study, however, has been hampered by a lack of specific molecular probes. Amphomycin, a lipopeptide antibiotic, is known to specifically bind to Dol-P, thereby inhibiting the glycosylation process. This unique interaction has been leveraged to develop a monoclonal antibody against this compound, which serves as an indirect tool to probe the localization and dynamics of Dol-P within cellular membranes.

These application notes provide detailed protocols for utilizing a monoclonal antibody to this compound for the detection and study of Dol-P in various experimental settings. The antibody recognizes the complex formed between this compound and Dol-P, enabling the investigation of Dol-P's topographical orientation in the endoplasmic reticulum (ER) and its role in asparagine-linked protein glycosylation.[1][2]

Mechanism of Action

This compound specifically interacts with Dol-P, a key player in the synthesis of dolichol-linked saccharides, which are fundamental for glycoprotein formation in eukaryotes.[2] This interaction blocks the transfer of phospho-N-acetylmuramyl pentapeptide from its UDP derivative to undecaprenylmonophosphate by forming a complex with dolichylmonophosphate.[2] A monoclonal antibody raised against this compound can then be used to detect this this compound-Dol-P complex, providing a powerful method to study the localization and functional aspects of Dol-P.

Data Presentation

The following tables summarize key quantitative data regarding the interaction of this compound and the effect of the anti-Amphomycin antibody.

Table 1: Kinetic Parameters of Mannosylphosphoryldolichol Synthase Inhibition by this compound

ConditionApparent Km for Dol-P (µM)Hill Coefficient (n)Vmax (pmol/mg protein/min)
Without this compound47.31.221.86
With this compound3332.020.17

Data adapted from Banerjee, D.K. (1989). J Biol Chem, 264(4), 2024-2028. This table illustrates that this compound significantly alters the kinetics of mannosylphosphoryldolichol synthase, indicating a strong interaction with the dolichol monophosphate substrate. The change in the Hill coefficient suggests a cooperative binding mechanism in the presence of the antibiotic.

Table 2: Specificity of the Monoclonal Antibody to this compound

AntigenReactivity in ELISAReactivity in Immunoblot
Native this compound++++++
Mild acid-hydrolyzed this compound++++++
Dolichol Monophosphate (alone)--
Other Lipopeptides--

Based on descriptive data from Banerjee, D.K., et al. (1992). Carbohydr Res, 236, 301-313.[1] The antibody demonstrates high specificity for both native and a modified form of this compound, without cross-reacting with Dol-P alone or other unrelated lipopeptides.

Experimental Protocols

The following are detailed protocols for key applications of the monoclonal antibody to this compound. These are starting-point protocols and may require optimization for specific experimental systems.

Protocol 1: Immunofluorescence Staining for Localization of Dolichol Monophosphate

This protocol describes the use of the anti-Amphomycin antibody to visualize the subcellular localization of the this compound-Dol-P complex, which is indicative of Dol-P distribution.

Materials:

  • Capillary endothelial cells (or other cell type of interest)

  • This compound (from a reliable supplier)

  • Monoclonal antibody to this compound (primary antibody)

  • FITC-conjugated goat anti-mouse IgG (secondary antibody)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Mounting Medium with anti-fade reagent

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Culture capillary endothelial cells on sterile glass coverslips in a suitable culture medium until they reach the desired confluency.

    • Expose the cells to a pre-determined concentration of this compound (e.g., 10-50 µg/mL) for a specific duration (e.g., 1-4 hours) to allow for the formation of the this compound-Dol-P complex.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular targets.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

    • Dilute the primary anti-Amphomycin antibody to its optimal concentration in Blocking Buffer. A starting dilution of 1:100 to 1:500 is recommended.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation and Mounting:

    • Dilute the FITC-conjugated goat anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Protect from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS, protecting from light.

    • Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

  • Microscopy:

    • Examine the stained cells using a fluorescence microscope with the appropriate filter set for FITC. An intense fluorescence in the perinuclear region, reminiscent of the endoplasmic reticulum, is expected.[1]

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of this compound

This protocol outlines a method for detecting this compound, which can be adapted to quantify the formation of the this compound-Dol-P complex.

Materials:

  • This compound

  • Monoclonal antibody to this compound (primary antibody)

  • HRP-conjugated goat anti-mouse IgG (secondary antibody)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute this compound in Coating Buffer to a concentration of 1-10 µg/mL.

    • Add 100 µL of the diluted this compound solution to each well of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation:

    • Dilute the anti-Amphomycin antibody in Blocking Buffer. The optimal dilution should be determined by titration (e.g., 1:500 to 1:2000).

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes, or until a blue color develops.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change to yellow.

    • Read the absorbance at 450 nm using a plate reader.

Protocol 3: Immunoprecipitation of the this compound-Dolichol Monophosphate Complex

This protocol describes how to enrich the this compound-Dol-P complex from cell lysates for further analysis.

Materials:

  • Cells treated with this compound

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Monoclonal antibody to this compound

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis and Pre-clearing:

    • Lyse this compound-treated cells in ice-cold Lysis Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

    • Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Add the anti-Amphomycin antibody to the pre-cleared lysate. The optimal amount of antibody should be determined empirically.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

    • Discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution:

    • Elute the bound complexes by adding Elution Buffer to the beads and incubating for 5-10 minutes at room temperature.

    • Pellet the beads and collect the supernatant containing the eluted complex.

    • Immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis:

    • The eluted fraction can be analyzed by methods such as mass spectrometry to confirm the presence of this compound and potentially identify interacting molecules.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

experimental_workflow cluster_cell_culture Cellular Treatment cluster_applications Downstream Applications cluster_detection Detection Cells Cells in Culture TreatedCells This compound-Treated Cells Cells->TreatedCells Incubate with This compound IF Immunofluorescence TreatedCells->IF Fix & Permeabilize IP Immunoprecipitation TreatedCells->IP Lyse Cells Microscopy Fluorescence Microscopy IF->Microscopy ELISA ELISA PlateReader Absorbance Measurement ELISA->PlateReader Analysis Downstream Analysis (e.g., MS) IP->Analysis This compound This compound This compound->ELISA Coat Plate

Caption: Experimental workflow for studying dolichol monophosphate.

signaling_pathway DolP Dolichol Monophosphate (Dol-P) in ER Membrane Complex This compound-Dol-P Complex DolP->Complex Glycosylation N-linked Glycosylation DolP->Glycosylation Required for This compound This compound This compound->Complex This compound->Glycosylation Inhibits Antibody Anti-Amphomycin mAb Complex->Antibody Binding Detection Detection (Fluorescence, Enzyme, etc.) Antibody->Detection Signal Generation

Caption: Principle of indirect detection of dolichol monophosphate.

References

In Vivo Experimental Use of Amphomycin in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphomycin is a lipopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial process for bacterial cell wall formation. This document provides detailed application notes and protocols for the in vivo experimental use of this compound and its analogs in animal models, based on available preclinical research. The primary focus of the in vivo data presented is on MX-2401, a novel semisynthetic analog of this compound, due to the greater availability of published experimental data for this compound.

Mechanism of Action

This compound and its analogs, such as MX-2401, exert their bactericidal effect by inhibiting the biosynthesis of peptidoglycan. Specifically, they target and bind to the lipid carrier undecaprenylphosphate (C55-P), which is essential for the transport of peptidoglycan precursors across the bacterial cell membrane.[1] This interaction blocks the formation of Lipid I and Lipid II, critical intermediates in the cell wall synthesis pathway, ultimately leading to cell death.[1] This mechanism is distinct from other classes of antibiotics, including other lipopeptides like daptomycin.[1]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY UDP-GlcNAc UDP-GlcNAc MurG MurG UDP-GlcNAc->MurG Lipid I Lipid I MraY->Lipid I translocase/phosphatase Lipid II Lipid II MurG->Lipid II C55-P C55-P C55-P->MraY Lipid I->MurG Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II->Peptidoglycan Synthesis transglycosylation & transpeptidation This compound This compound This compound->C55-P Inhibits start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Thigh Muscle Infection (e.g., S. aureus) neutropenia->infection treatment Administer this compound Analog (Dose-Ranging) infection->treatment euthanasia Euthanize Mice (24h post-treatment) treatment->euthanasia dissection Aseptically Remove Thigh Muscle euthanasia->dissection homogenization Homogenize Tissue dissection->homogenization plating Serial Dilution & Plating homogenization->plating cfu_count Determine CFU/gram plating->cfu_count end End cfu_count->end cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) AUC AUC (Area Under Curve) PK_PD_Index PK/PD Index AUC->PK_PD_Index Cmax Cmax (Peak Concentration) Cmax->PK_PD_Index T_half (Half-life) MIC MIC (Minimum Inhibitory Concentration) MIC->PK_PD_Index Efficacy Bacterial Killing (Efficacy) PK_PD_Index->Efficacy Predicts

References

Application Notes and Protocols for Isotopic Labeling of Amphomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isotopic labeling of the lipopeptide antibiotic Amphomycin for research purposes. The protocols focus on metabolic labeling of the producing organism, Streptomyces canus, with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). Such labeled compounds are invaluable tools for mechanism of action studies, metabolic fate determination, and advanced analytical applications, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Introduction to Isotopic Labeling of this compound

This compound is a lipopeptide antibiotic produced by Streptomyces canus.[1][2] It exhibits potent activity against Gram-positive bacteria by inhibiting the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3] Specifically, this compound targets the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), which catalyzes the transfer of the soluble peptidoglycan precursor from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[4][5][6] This inhibition disrupts the cell wall synthesis cascade, leading to bacterial cell death.

Isotopic labeling of this compound allows researchers to track the molecule in complex biological systems, elucidate its biosynthetic pathway, and probe its interactions with its molecular target. The methods described herein focus on in vivo metabolic labeling, where the producing organism is cultured in a medium containing isotopically enriched precursors.

Methods for Isotopic Labeling

The primary method for isotopically labeling this compound is through metabolic incorporation of stable isotopes by Streptomyces canus. This is achieved by growing the bacterium in a defined minimal medium where key nutrients, such as the primary carbon and nitrogen sources, are replaced with their ¹³C- and ¹⁵N-labeled counterparts.

Key Labeled Precursors:
  • ¹³C-Labeling: Uniform labeling can be achieved using [U-¹³C]-glucose as the sole carbon source.

  • ¹⁵N-Labeling: Uniform labeling can be achieved using ¹⁵N-ammonium salt (e.g., (¹⁵NH₄)₂SO₄) as the sole nitrogen source.

  • Amino Acid-Specific Labeling: Specific amino acid precursors can be labeled to investigate their incorporation into the this compound peptide core.

Experimental Protocols

Protocol 1: Uniform ¹³C and ¹⁵N Labeling of this compound in Streptomyces canus

This protocol is adapted from general methods for labeling natural products in Streptomyces.

1. Preparation of Minimal Medium for S. canus

A suitable minimal medium, such as NMMP or a similar formulation, is prepared. The standard carbon and nitrogen sources are replaced with their isotopic equivalents.

NMMP (Minimal Medium for Streptomyces) Base (per 800 mL):

  • Difco Casamino Acids: 5 g

  • MgSO₄·7H₂O: 0.6 g

  • PEG 6000: 50 g

  • Minor Elements Solution: 1 mL

  • ddH₂O: to 800 mL

Isotopically Labeled Components (to be added after autoclaving):

  • For ¹³C-Labeling: 2.5 mL of a sterile 20% [U-¹³C]-glucose solution.

  • For ¹⁵N-Labeling: 2 g of (¹⁵NH₄)₂SO₄ (replace the (NH₄)₂SO₄ in the base medium).

  • For Dual Labeling: Use both ¹³C-glucose and ¹⁵N-ammonium sulfate.

2. Culture and Fermentation

  • Seed Culture: Inoculate a loopful of S. canus spores into a seed medium and incubate at 30°C with shaking for 40-48 hours.

  • Fermentation: Transfer the seed culture to the prepared minimal medium containing the isotopic labels. Ferment for 110-130 hours at 28°C with vigorous shaking.

3. Extraction and Purification of Labeled this compound

  • Harvesting: Centrifuge the fermentation broth to separate the supernatant.

  • Adsorption Chromatography: Pass the supernatant through a macroporous resin column (e.g., HP20).

  • Elution: Wash the resin with 30% methanol or ethanol to remove impurities, then elute the labeled this compound with a higher concentration of the organic solvent.

  • Solvent Extraction: Adjust the pH of the eluate and perform a liquid-liquid extraction with n-butanol.

  • Reversed-Phase Chromatography: Concentrate the butanol phase and further purify the labeled this compound using medium-pressure or high-performance liquid chromatography (HPLC) with a C18 column.

4. Quantification and Analysis

  • Yield Determination: Quantify the purified labeled this compound using a suitable method such as UV-Vis spectrophotometry or HPLC with a standard curve.

  • Mass Spectrometry: Analyze the labeled product by high-resolution mass spectrometry to confirm the incorporation of the isotopic labels and determine the labeling efficiency. The mass shift will correspond to the number of ¹³C and/or ¹⁵N atoms incorporated.

Quantitative Data

The following table summarizes expected quantitative data based on typical metabolic labeling experiments in Streptomyces. Actual values may vary depending on the specific strain and fermentation conditions.

ParameterExpected ValueAnalysis Method
¹³C Incorporation Efficiency >95%Mass Spectrometry
¹⁵N Incorporation Efficiency >98%Mass Spectrometry
Yield of Labeled this compound 10-50 mg/LHPLC
Purity of Labeled this compound >95%HPLC

Visualizations

Experimental Workflow for Isotopic Labeling of this compound

G cluster_0 Upstream Processing cluster_1 Fermentation & Labeling cluster_2 Downstream Processing cluster_3 Analysis S_canus_spores Streptomyces canus Spores Seed_culture Seed Culture (Standard Medium) S_canus_spores->Seed_culture Inoculation Fermentation Fermentation (110-130h, 28°C) Seed_culture->Fermentation Inoculation Minimal_medium Minimal Medium (+ ¹³C-Glucose / ¹⁵N-Ammonium Salt) Minimal_medium->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Purification Purification (Chromatography & Extraction) Harvesting->Purification Labeled_this compound Purified Labeled this compound Purification->Labeled_this compound Analysis Analysis (MS, NMR, etc.) Labeled_this compound->Analysis

Caption: Workflow for metabolic labeling of this compound.

This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound inhibits the MraY translocase, a key enzyme in the synthesis of the bacterial cell wall. The following diagram illustrates the step at which this compound exerts its effect.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Park's Nucleotide) MraY MraY Translocase UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I Transfer of phospho-MurNAc-pentapeptide Lipid_P Undecaprenyl Phosphate (Lipid Carrier) Lipid_P->MraY PG_synthesis Further Peptidoglycan Synthesis Lipid_I->PG_synthesis Translocation This compound This compound This compound->MraY Inhibition

Caption: Inhibition of MraY by this compound.

Applications of Isotopically Labeled this compound

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the MraY translocase.

  • Metabolic Fate and Pharmacokinetics: Tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems.

  • NMR Spectroscopy: Determining the three-dimensional structure of this compound and its complexes with binding partners.

  • Mass Spectrometry Imaging: Visualizing the distribution of this compound in tissues and bacterial biofilms.

Conclusion

The protocols outlined in these application notes provide a robust framework for the production of isotopically labeled this compound. The use of such labeled compounds will facilitate detailed investigations into its mechanism of action and metabolic fate, thereby supporting the development of new and improved lipopeptide antibiotics. The successful application of these methods will provide researchers with powerful tools to address key questions in antibiotic research and drug development.

References

Investigating Antibiotic Resistance Mechanisms Using Amphomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing amphomycin, a lipopeptide antibiotic, to investigate mechanisms of antibiotic resistance in Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The protocols outlined below detail methods for determining baseline susceptibility, selecting for resistant mutants, and characterizing the molecular basis of resistance.

Introduction to this compound

This compound is a calcium-dependent lipopeptide antibiotic that exhibits potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall[1].

Mechanism of Action:

This compound primarily targets the early stages of cell wall biosynthesis. It functions by forming a complex with the lipid carrier undecaprenyl phosphate (C55-P), which is essential for the translocation of peptidoglycan precursors across the cell membrane[2]. By sequestering C55-P, this compound effectively inhibits the MraY translocase (phospho-N-acetylmuramoyl-pentapeptide-transferase), preventing the formation of Lipid I, a key intermediate in the peptidoglycan synthesis pathway. This disruption leads to the accumulation of cytoplasmic precursors and ultimately results in cell death[1][2]. The activity of this compound is dependent on the presence of calcium ions[3].

Quantitative Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) of this compound is the first step in assessing its activity against target bacterial strains and for selecting resistant mutants.

Table 1: Reported this compound and MX-2401 (this compound Analog) MIC Values
OrganismStrainAntibioticMIC (µg/mL)
Staphylococcus aureusATCC 29213MX-24010.5 - 1
Staphylococcus aureus(MRSA)This compoundPotent activity reported
Staphylococcus epidermidisATCC 12228This compound4
Staphylococcus epidermidisATCC 12228MX-24012
Enterococcus faecalisATCC 29212MX-24011 - 2
Enterococcus faecalis(VRE)This compoundPotent activity reported

Note: MIC values can vary depending on the specific strain and testing conditions. The activity of this compound is enhanced in the presence of physiological concentrations of calcium.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles of the broth microdilution method.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 50 µg/mL Ca²⁺

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Selection of this compound-Resistant Mutants by Serial Passage

This method is used to gradually select for bacteria with reduced susceptibility to this compound.

Materials:

  • Bacterial culture

  • CAMHB supplemented with 50 µg/mL Ca²⁺

  • This compound stock solution

  • Sterile culture tubes or 96-well plates

  • Incubator (37°C) with shaking capabilities

Procedure:

  • Determine the baseline MIC of this compound for the parental bacterial strain.

  • Inoculate a culture in CAMHB containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).

  • Incubate the culture at 37°C with shaking until it reaches the stationary phase.

  • On the following day, determine the MIC of the passaged culture.

  • Inoculate a new culture using an aliquot from the culture grown at the highest concentration that still permitted growth, into fresh medium containing increasing concentrations of this compound.

  • Repeat this process for a set number of passages (e.g., 15-30 days) or until a significant increase in the MIC is observed.

  • Isolate single colonies from the final passaged culture on antibiotic-free agar plates.

  • Confirm the resistant phenotype of the isolates by re-determining their MIC.

Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antibiotic that prevents the growth of any resistant mutants from a large bacterial population.

Materials:

  • High-density bacterial culture (~10¹⁰ CFU/mL)

  • MHB agar plates supplemented with 50 µg/mL Ca²⁺ and varying concentrations of this compound (e.g., 1x, 2x, 4x, 8x, 16x MIC)

Procedure:

  • Prepare a high-density bacterial inoculum.

  • Plate a large number of cells (≥10¹⁰ CFU) onto each agar plate containing different concentrations of this compound.

  • Incubate the plates at 37°C for 48-72 hours.

  • The MPC is the lowest antibiotic concentration at which no bacterial colonies are observed.

Characterization of Resistance Mechanisms

Once resistant mutants are selected and confirmed, the following protocols can be used to investigate the molecular basis of resistance.

Sequencing of the mraY Gene

Mutations in the mraY gene, which encodes the target of this compound, are a likely mechanism of resistance.

Materials:

  • Genomic DNA from parental and resistant bacterial strains

  • PCR primers specific for the mraY gene of the target bacterium

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • DNA sequencing service

Procedure:

  • Extract genomic DNA from both the susceptible parental strain and the this compound-resistant isolates.

  • Amplify the mraY gene using PCR with primers designed to flank the entire coding sequence.

  • Purify the PCR product.

  • Sequence the purified PCR product.

  • Compare the mraY gene sequence from the resistant isolates to that of the parental strain to identify any mutations.

Note: Specific primers for mraY can be designed based on the published genome sequences of S. aureus and E. faecalis.

Analysis of Membrane Lipid Composition by Thin-Layer Chromatography (TLC)

Changes in the lipid composition of the cell membrane can alter its properties and contribute to antibiotic resistance.

Materials:

  • Bacterial cell pellets (from parental and resistant strains)

  • Chloroform, Methanol, Water (for lipid extraction)

  • TLC plates (silica gel)

  • TLC developing chamber

  • Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Staining reagent (e.g., phosphomolybdic acid or iodine vapor)

Procedure:

  • Grow bacterial cultures of both parental and resistant strains to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with a suitable buffer.

  • Extract total lipids from the cell pellets using a modified Bligh-Dyer method[4][5][6].

  • Concentrate the lipid extracts under a stream of nitrogen.

  • Spot equal amounts of the lipid extracts onto a silica TLC plate.

  • Develop the TLC plate in a chamber equilibrated with the chosen solvent system.

  • After the solvent front has reached the top of the plate, remove the plate and allow it to dry.

  • Visualize the separated lipids by staining with an appropriate reagent.

  • Compare the lipid profiles of the resistant and parental strains to identify any differences in the types or relative amounts of phospholipids.

Signaling Pathways and Resistance

Perturbations in cell wall synthesis can trigger stress response signaling pathways that contribute to the development of antibiotic resistance.

Cell Wall Stress Response in Staphylococcus aureus

The VraSR and GraSR two-component systems are key regulators of the cell wall stress response in S. aureus[7][8][9][10]. Inhibition of peptidoglycan synthesis by antibiotics can activate these systems, leading to the upregulation of genes involved in cell wall synthesis, modification, and repair, which can contribute to reduced susceptibility.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound C55P Undecaprenyl-P (C55-P) This compound->C55P binds MraY MraY C55P->MraY inhibits VraS VraS MraY->VraS activates? GraS GraS MraY->GraS activates? VraR VraR VraS->VraR phosphorylates GraR GraR GraS->GraR phosphorylates StressResponseGenes Cell Wall Stress Response Genes VraR->StressResponseGenes upregulates GraR->StressResponseGenes upregulates

Caption: Putative signaling in S. aureus upon this compound-induced cell wall stress.

Cell Envelope Stress Response in Enterococcus faecalis

In E. faecalis, the LiaFSR three-component system plays a crucial role in sensing and responding to cell envelope stress, including that induced by antibiotics targeting the lipid II cycle[11][12][13][14]. Activation of this pathway can lead to changes in the cell envelope that confer resistance.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Lipid_II_Cycle Lipid II Cycle Perturbation This compound->Lipid_II_Cycle inhibits LiaS LiaS Lipid_II_Cycle->LiaS activates LiaR LiaR LiaS->LiaR phosphorylates LiaF LiaF LiaF->LiaS inhibits ResistanceGenes Resistance Effector Genes LiaR->ResistanceGenes upregulates

Caption: LiaFSR-mediated stress response to this compound in E. faecalis.

Logical Workflow for Investigating this compound Resistance

The following diagram outlines a logical workflow for a research project aimed at understanding this compound resistance.

G start Start mic_det Determine Baseline MIC of this compound start->mic_det mut_select Select for Resistant Mutants (Serial Passage / MPC) mic_det->mut_select confirm_res Confirm Resistant Phenotype (MIC Testing) mut_select->confirm_res mol_char Molecular Characterization confirm_res->mol_char seq_mray Sequence mraY Gene mol_char->seq_mray lipid_anal Analyze Membrane Lipids (TLC/LC-MS) mol_char->lipid_anal gene_expr Gene Expression Analysis (qRT-PCR of VraSR, GraSR, LiaFSR) mol_char->gene_expr analyze_data Analyze Data and Identify Resistance Mechanisms seq_mray->analyze_data lipid_anal->analyze_data gene_expr->analyze_data end End analyze_data->end

Caption: Workflow for this compound resistance investigation.

By following these application notes and protocols, researchers can systematically investigate the mechanisms by which bacteria develop resistance to this compound, providing valuable insights for the development of new antimicrobial strategies.

References

Amphomycin: A Tool for Elucidating Lipid Carrier-Dependent Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amphomycin is a lipopeptide antibiotic produced by Streptomyces canus. Its potent inhibitory activity against various biosynthetic pathways has established it as an invaluable tool for studying cellular processes that rely on lipid carriers. In both prokaryotes and eukaryotes, this compound specifically targets and sequesters polyprenyl phosphates, which are essential for the transport of hydrophilic sugar precursors across cellular membranes. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate key lipid carrier-dependent biosynthetic pathways, including bacterial peptidoglycan synthesis and eukaryotic protein N-glycosylation.

Mechanism of Action

This compound exerts its inhibitory effect by forming a stable complex with undecaprenyl phosphate (C55-P) in bacteria and dolichyl phosphate (Dol-P) in eukaryotes.[1][2][3] This interaction is calcium-dependent and effectively prevents these lipid carriers from participating in the enzymatic reactions required for the biosynthesis of cell wall components and glycoproteins.[2][3] By sequestering the lipid carrier, this compound blocks the transfer of sugar precursors from nucleotide sugars to the growing glycan chains, leading to the accumulation of cytoplasmic intermediates and the inhibition of the respective biosynthetic pathways.[2][4]

Applications in Research

This compound's specific mechanism of action makes it a powerful tool for:

  • Studying Bacterial Cell Wall Biosynthesis: By inhibiting peptidoglycan synthesis, this compound allows for the detailed investigation of the enzymes and intermediates involved in this essential pathway, providing insights into bacterial growth and division.[5] It can be used to study the activities of key enzymes like MraY, the phospho-N-acetylmuramoyl-pentapeptide translocase.[2]

  • Investigating Protein N-Glycosylation: In eukaryotes, this compound is used to block the synthesis of dolichol-linked oligosaccharides, the precursors for N-linked glycosylation of proteins.[1][6] This allows for the study of the role of glycosylation in protein folding, trafficking, and function.

  • Elucidating Wall Teichoic Acid (WTA) Biosynthesis: this compound also inhibits WTA biosynthesis in Gram-positive bacteria, as this pathway shares the same lipid carrier, C55-P, with peptidoglycan synthesis.[4]

  • Screening for Novel Antibiotics: Understanding the mechanism of this compound can aid in the development of new antimicrobial agents that target lipid carrier-dependent pathways.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various experimental systems. The following tables summarize key data for easy comparison.

Table 1: Inhibition of Lipid II Synthesis by this compound

Organism/SystemSubstrateInhibitorMolar Ratio (Inhibitor:C55-P) for Complete InhibitionReference
Micrococcus luteus cytoplasmic membrane preparations[14C]UDP-GlcNAcThis compound≥ 2[2]

Table 2: Kinetic Parameters of Mannosylphosphoryldolichol Synthase in the Presence of this compound

ConditionApparent Km for GDP-mannose (µM)Vmax (pmol/mg protein/min)Apparent Km for Dol-P (µM)Hill Coefficient (n) for Dol-PReference
Without this compound1.371.8647.31.22[3]
With this compound1.080.173332.02[3]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Lipid I Synthesis

This protocol is adapted from studies on the MraY-catalyzed synthesis of lipid I.[2]

Objective: To determine the inhibitory effect of this compound on the synthesis of lipid I in vitro.

Materials:

  • Purified MraY enzyme

  • Undecaprenyl phosphate (C55-P)

  • [14C]UDP-MurNAc-pentapeptide (radiolabeled precursor)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl2 (30 mM)

  • CaCl2 (1.25 mM)

  • DMSO

  • N-lauroyl sarcosine

  • This compound

  • Thin-layer chromatography (TLC) plates (Silica Gel 60)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture (total volume of 60 µl) containing:

    • 2.5 nmol C55-P

    • 25 nmol of [14C]UDP-MurNAc-pentapeptide

    • 100 mM Tris-HCl, pH 7.5

    • 30 mM MgCl2

    • 10% (v/v) DMSO

    • 10 mM N-lauroyl sarcosine

    • 1.25 mM CaCl2

  • Add varying concentrations of this compound to the reaction mixtures. A range of molar ratios of this compound to C55-P (e.g., 0.25 to 2) is recommended.[2]

  • Initiate the reaction by adding 7.5 µg of purified MraY enzyme.

  • Incubate the reaction at 30°C for 2 hours.

  • Stop the reaction by adding an equal volume of butanol.

  • Vortex the mixture and centrifuge to separate the phases.

  • Spot the butanol (upper) phase onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/water/ammonium hydroxide, 88:48:10:1, v/v/v/v).

  • Dry the TLC plate and visualize the radiolabeled lipid I using a phosphorimager or by autoradiography.

  • Quantify the spot intensities to determine the extent of inhibition.

Protocol 2: Analysis of Intracellular UDP-MurNAc-pentapeptide Accumulation

This protocol is based on the observation that inhibition of later stages of peptidoglycan synthesis leads to the accumulation of the cytoplasmic precursor UDP-MurNAc-pentapeptide.[2]

Objective: To assess the in vivo inhibition of peptidoglycan synthesis by this compound by measuring the accumulation of UDP-MurNAc-pentapeptide.

Materials:

  • Bacterial culture (e.g., Staphylococcus simulans 22)

  • Growth medium (e.g., Tryptic Soy Broth)

  • This compound

  • Vancomycin (as a positive control)

  • Boiling water bath

  • Centrifuge

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (for confirmation)

Procedure:

  • Grow a bacterial culture to mid-exponential phase.

  • Treat the culture with this compound at a concentration of 10x the Minimum Inhibitory Concentration (MIC) for 45 minutes.[2] Include an untreated control and a vancomycin-treated control (10x MIC).[2]

  • Harvest the cells by centrifugation.

  • Extract the intracellular nucleotide pool by resuspending the cell pellet in boiling water and incubating for 10 minutes.

  • Centrifuge to remove cell debris and collect the supernatant.

  • Analyze the supernatant by reverse-phase HPLC to separate the nucleotide precursors.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Identify the peak corresponding to UDP-MurNAc-pentapeptide based on retention time compared to a standard or by collecting the fraction and confirming its identity by mass spectrometry.

  • Compare the peak areas between the untreated, this compound-treated, and vancomycin-treated samples to determine the extent of precursor accumulation.

Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Biosynthesis

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY C55_P_cyto Undecaprenyl-P C55_P_cyto->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II PG Peptidoglycan Lipid_II->PG Transglycosylation & Transpeptidation This compound This compound This compound->C55_P_cyto Forms complex

Caption: Inhibition of peptidoglycan synthesis by this compound.

Experimental Workflow: In Vitro Lipid I Synthesis Assay

Lipid_I_Assay_Workflow start Start prep_reaction Prepare reaction mix: C55-P, [14C]UDP-MurNAc-pp, buffers, this compound start->prep_reaction add_enzyme Add MraY enzyme prep_reaction->add_enzyme incubate Incubate at 30°C for 2h add_enzyme->incubate stop_reaction Stop reaction with butanol incubate->stop_reaction extract Extract with butanol stop_reaction->extract tlc Spot on TLC plate extract->tlc develop Develop TLC tlc->develop visualize Visualize by autoradiography develop->visualize quantify Quantify inhibition visualize->quantify end End quantify->end

Caption: Workflow for the in vitro lipid I synthesis inhibition assay.

Logical Relationship: this compound's Dual Target

Amphomycin_Dual_Target cluster_prokaryote Prokaryotes cluster_eukaryote Eukaryotes This compound This compound C55_P Undecaprenyl-P (C55-P) This compound->C55_P Inhibits Dol_P Dolichyl-P (Dol-P) This compound->Dol_P Inhibits PG_Synth Peptidoglycan Synthesis C55_P->PG_Synth WTA_Synth Wall Teichoic Acid Synthesis C55_P->WTA_Synth Glyco_Synth N-linked Glycosylation Dol_P->Glyco_Synth

Caption: this compound targets lipid carriers in both prokaryotes and eukaryotes.

References

Application Notes and Protocols for Determining Amphomycin's Enzymatic Inhibition in Cell-Free Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphomycin is a lipopeptide antibiotic that serves as a potent inhibitor of bacterial cell wall biosynthesis.[1][2] Its primary mechanism of action involves the targeted inhibition of phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY), an essential integral membrane enzyme also known as translocase I.[1][3] MraY catalyzes the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This step is critical for the subsequent assembly of the bacterial cell wall. Understanding the inhibitory kinetics of this compound against MraY is crucial for the development of novel antibacterial agents.

These application notes provide detailed protocols for various cell-free assays designed to quantify the enzymatic inhibition of MraY by this compound. The described methods are suitable for inhibitor screening, mechanism of action studies, and the determination of inhibitor potency.

Data Presentation: Inhibitory Activity of this compound against MraY

While the inhibitory effect of this compound on MraY is well-documented as being dose-dependent and non-competitive, a specific IC50 value is not consistently reported across the scientific literature.[1] The following table summarizes the known inhibitory characteristics of this compound against MraY.

InhibitorTarget EnzymeType of InhibitionIC50 ValueKey Observations
This compoundPhospho-N-acetylmuramoyl-pentapeptide-transferase (MraY)Non-competitiveNot explicitly reportedInhibition is dose-dependent.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the MraY-catalyzed reaction, its inhibition by this compound, and the workflows of the described cell-free assays.

MraY_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP-MurNAc-pentapeptide->MraY Substrate Lipid I Lipid I MraY->Lipid I Product UMP UMP MraY->UMP Product C55-P Undecaprenyl Phosphate (C55-P) C55-P->MraY Substrate This compound This compound This compound->MraY Inhibition

Caption: MraY catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and C55-P. This compound inhibits this reaction.

Radioactive_Assay_Workflow start Start reagents Prepare Reaction Mix: - Purified MraY - [14C]UDP-MurNAc-pentapeptide - C55-P - Buffer, MgCl2 start->reagents add_inhibitor Add this compound (or vehicle control) reagents->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate extract Extract with Butanol/Pyridine Acetate incubate->extract tlc Separate by TLC extract->tlc quantify Quantify Radioactive Lipid I (Phosphorimaging) tlc->quantify end End quantify->end FRET_Assay_Workflow start Start reagents Prepare Reaction Mix: - Purified MraY - Fluorescent UDP-MurNAc-pentapeptide (Donor) - C55-P in micelles with Acceptor start->reagents add_inhibitor Add this compound (or vehicle control) reagents->add_inhibitor measure Measure FRET Signal (Continuous or Endpoint) add_inhibitor->measure analyze Analyze FRET Signal Change measure->analyze end End analyze->end

References

Troubleshooting & Optimization

Determining the Optimal Concentration of Amphomycin for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for determining the optimal concentration of Amphomycin for your in vitro research. This compound is a lipopeptide antibiotic that exhibits potent activity against a range of Gram-positive bacteria, including resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.

This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall. It specifically targets the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which is responsible for the transfer of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P) on the bacterial cell membrane. By binding to C55-P, this compound prevents the formation of Lipid I, a crucial intermediate in the peptidoglycan synthesis pathway, ultimately leading to the inhibition of cell wall formation and bacterial cell death.[1][2]

Q2: What is a typical starting concentration range for this compound in in vitro studies?

A2: The optimal concentration of this compound is highly dependent on the bacterial species and strain being tested, as well as the specific assay conditions. As a general starting point for antibacterial susceptibility testing, a broad range of concentrations should be evaluated. Based on available literature, concentrations around 20-40 µg/mL have been shown to be effective against S. aureus. However, it is crucial to perform a dose-response experiment, such as a Minimum Inhibitory Concentration (MIC) assay, to determine the precise concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: The solubility and stability of this compound can vary. It is recommended to consult the manufacturer's instructions for the specific formulation you are using. Generally, this compound can be dissolved in a small amount of an organic solvent like DMSO, followed by dilution in the appropriate aqueous buffer or cell culture medium. It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles to maintain the compound's activity. The stability of antibiotic solutions in culture media can vary, so it is best to prepare fresh dilutions for each experiment.

Q4: Is this compound cytotoxic to mammalian cells?

A4: Like many antibiotics, this compound can exhibit cytotoxicity at high concentrations. It is essential to determine the cytotoxic concentration of this compound in your specific mammalian cell line using a cell viability assay, such as the MTT assay. This will help you establish a therapeutic window where the antibiotic is effective against bacteria with minimal impact on the host cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low antibacterial activity observed - Incorrect concentration: The concentration of this compound may be too low to inhibit bacterial growth. - Degraded this compound: The stock solution may have lost activity due to improper storage or handling. - Resistant bacterial strain: The bacterial strain being tested may be intrinsically resistant to this compound. - Assay conditions: The pH or composition of the culture medium may be affecting the activity of the antibiotic.- Perform a dose-response experiment (MIC assay) to determine the effective concentration range. - Prepare a fresh stock solution of this compound and store it according to the manufacturer's instructions. - Verify the susceptibility of your bacterial strain using a known sensitive control strain. - Ensure that the assay conditions are within the optimal range for both bacterial growth and this compound activity.
High variability between replicates - Inconsistent pipetting: Inaccurate or inconsistent pipetting can lead to variations in the final concentration of this compound or the number of bacteria in each well. - Uneven cell seeding: For cytotoxicity assays, uneven distribution of mammalian cells can result in variable results. - Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the components and affect cell growth.- Use calibrated pipettes and ensure proper mixing of solutions. - Gently swirl the cell suspension before and during seeding to ensure a uniform distribution. - To minimize edge effects, avoid using the outermost wells of the microplate for critical experiments or fill them with sterile medium or PBS.
Unexpected cytotoxicity to mammalian cells - High concentration of this compound: The concentration used may be above the cytotoxic threshold for the specific cell line. - Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. - Contamination: The cell culture may be contaminated with bacteria or fungi.- Perform a cytotoxicity assay (e.g., MTT assay) to determine the IC50 of this compound for your cell line and use concentrations below this value. - Ensure that the final concentration of the solvent in the culture medium is below the toxic level for your cells (typically <0.5% for DMSO). - Regularly check cell cultures for any signs of contamination.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for MX-2401, a close analog of this compound, against a variety of Gram-positive bacteria. This data can serve as a reference for establishing a starting concentration range for your experiments with this compound.

Bacterial Species Strain MIC Range (µg/mL) MIC90 (µg/mL)
Staphylococcus aureus (MSSA)ATCC 292130.5 - 22
Staphylococcus aureus (MRSA)Various clinical isolates1 - 42
Streptococcus pneumoniae (penicillin-susceptible)ATCC 49619≤0.125 - 0.50.25
Streptococcus pneumoniae (penicillin-resistant)Various clinical isolates0.25 - 21
Enterococcus faecalisATCC 292121 - 44
Enterococcus faecium (vancomycin-susceptible)ATCC 194342 - 84
Enterococcus faecium (vancomycin-resistant)Various clinical isolates2 - 84

Note: Data for MX-2401, an analog of this compound. Actual MIC values for this compound may vary.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of concentrations.

    • Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).

  • Prepare Bacterial Inoculum:

    • Dilute the overnight bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate the Microplate:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Cytotoxicity Assay - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol describes how to assess the cytotoxicity of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the no-treatment control. Plot the results to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Determining Optimal this compound Concentration cluster_mic MIC Assay cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) A Prepare this compound Stock Solution B Perform Serial Dilutions A->B D Inoculate 96-well Plate B->D H Treat Cells with this compound Dilutions B->H C Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C->D E Incubate (18-24h, 37°C) D->E F Determine MIC (Lowest concentration with no visible growth) E->F N Determine Optimal Concentration (Effective against bacteria, low cytotoxicity) F->N G Seed Mammalian Cells G->H I Incubate (24-72h) H->I J Add MTT Reagent I->J K Solubilize Formazan J->K L Measure Absorbance K->L M Determine IC50 L->M M->N

Caption: Workflow for determining the optimal in vitro concentration of this compound.

G cluster_pathway This compound Mechanism of Action: Inhibition of Peptidoglycan Synthesis UDP_MurNAc UDP-MurNAc-pentapeptide (Peptidoglycan Precursor) MraY MraY Enzyme (Translocase) UDP_MurNAc->MraY C55_P Undecaprenyl Phosphate (C55-P) (Lipid Carrier) C55_P->MraY Inhibition Inhibition Lipid_I Lipid I MraY->Lipid_I Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall This compound This compound This compound->C55_P Binds to This compound->MraY Inhibition->Lipid_I Blocks Formation

Caption: this compound inhibits peptidoglycan synthesis by targeting MraY and C55-P.

References

Technical Support Center: Navigating Amphomycin-Induced Toxicity in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Amphomycin's toxicity in eukaryotic cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in eukaryotic cells?

This compound is a lipopeptide antibiotic that inhibits the synthesis of glycoproteins in eukaryotic cells. It achieves this by forming a complex with dolichylmonophosphate, a lipid carrier essential for the transfer of mannose and other sugars in the N-linked glycosylation pathway.[1] This disruption of a fundamental cellular process is the primary cause of its toxicity.

Q2: Why is this compound toxic to eukaryotic cells when its primary target is bacterial cell wall synthesis?

The toxicity of this compound in eukaryotic cells stems from the structural similarity between the bacterial target, undecaprenyl-phosphate, and the eukaryotic lipid carrier, dolichyl-phosphate. Both are polyisoprenyl phosphates that act as carriers for sugar moieties. By binding to dolichyl-phosphate, this compound inadvertently inhibits crucial glycoprotein synthesis in eukaryotes, leading to cellular stress and toxicity.

Q3: What are the visible signs of this compound toxicity in cell culture?

Common signs of this compound-induced toxicity include:

  • Reduced cell proliferation and viability.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Increased presence of floating dead cells.

  • A rapid decrease in the pH of the culture medium.

Q4: Does this compound induce apoptosis or necrosis?

While direct studies on this compound-induced cell death pathways are limited, the inhibition of N-linked glycosylation is known to cause endoplasmic reticulum (ER) stress and trigger the Unfolded Protein Response (UPR). Prolonged or severe ER stress can lead to the activation of apoptotic pathways. Therefore, it is highly probable that this compound induces apoptosis in eukaryotic cells. At very high concentrations, a necrotic cell death mechanism may also be observed.

Q5: What is the stability of this compound in cell culture medium?

Troubleshooting Guide

High Cell Death Observed at Expected Working Concentration

Problem: You are observing a higher-than-expected level of cell death in your experiments with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell line hypersensitivity Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Incorrect this compound concentration Verify the calculations for your stock solution and working dilutions. Ensure accurate pipetting.
Solvent toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. Run a solvent-only control.
Sub-optimal cell health Ensure your cells are healthy, in the logarithmic growth phase, and at the correct density before adding this compound. Stressed or overly confluent cells can be more susceptible to toxicity.
Contamination Microbial contamination can exacerbate cytotoxicity. Regularly check your cultures for any signs of contamination.
Experimental Inconsistency

Problem: You are observing significant variability in the cytotoxic effect of this compound between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent this compound activity Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect stock solutions from light if they are light-sensitive.
Variations in cell culture conditions Maintain consistent cell passage numbers, seeding densities, and incubation times. Ensure the incubator's CO2 and temperature levels are stable.
Inconsistent timing of treatment Add this compound to all experimental wells at the same time and for the same duration.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a chosen eukaryotic cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to differentiate between live, apoptotic, and necrotic cells after this compound treatment using Annexin V-FITC and PI staining followed by flow cytometry analysis.

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration in a suitable culture vessel. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Signaling Pathway: this compound-Induced ER Stress and Apoptosis

Amphomycin_Toxicity_Pathway This compound This compound DolicholP Dolichyl-Phosphate This compound->DolicholP Inhibits Glycosylation N-linked Glycosylation DolicholP->Glycosylation Required for ER_Stress ER Stress Glycosylation->ER_Stress Disruption leads to UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to ER_Stress->UPR Activates

Caption: Proposed signaling pathway of this compound-induced toxicity in eukaryotic cells.

Experimental Workflow: Troubleshooting High Cytotoxicity

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Verify this compound Concentration & Purity Start->Check_Concentration Check_Cells Assess Cell Health & Density Start->Check_Cells Dose_Response Perform Dose-Response (IC50 Determination) Check_Concentration->Dose_Response Optimize_Conditions Optimize Culture Conditions Check_Cells->Optimize_Conditions Analyze_Data Analyze Results Dose_Response->Analyze_Data Optimize_Conditions->Analyze_Data Problem_Solved Problem Resolved Analyze_Data->Problem_Solved

Caption: A logical workflow for troubleshooting high cytotoxicity of this compound.

References

How to minimize the hemolytic activity of Amphomycin in experiments?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the hemolytic activity of Amphomycin during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hemolytic activity a concern?

This compound is a calcium-dependent lipopeptide antibiotic. Like many membrane-active antimicrobial agents, it can exhibit hemolytic activity, which is the lysis or rupture of red blood cells (RBCs). In a research or preclinical setting, significant hemolytic activity can interfere with experimental results, particularly in cell-based assays, and is an indicator of potential toxicity that would be a barrier to therapeutic development.

Q2: What is the proposed mechanism of this compound's antimicrobial action and how might it relate to hemolysis?

This compound and its analogues, such as MX-2401, function by inhibiting bacterial cell wall synthesis. They achieve this by binding to undecaprenyl phosphate (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[1][2] While its primary target is bacterial, the lipophilic nature of this compound allows it to interact with eukaryotic cell membranes, including those of red blood cells, which can lead to membrane disruption and hemolysis. The exact mechanism of hemolysis is not well-documented for this compound itself, but for other lipopeptides, it is often related to the formation of pores or other disruptions in the lipid bilayer.

Q3: Are there any known analogues of this compound with reduced hemolytic activity?

Yes, MX-2401 is a semi-synthetic analogue of this compound that has undergone preclinical development.[1][3][4][5] While detailed public data on its hemolytic activity is limited, its development suggests efforts to optimize the therapeutic window, which typically includes reducing toxicity to host cells. Another new calcium-dependent lipopeptide, Ambocidin A, has been reported to have no detectable hemolytic activity at concentrations up to 200 µg/mL.[6]

Troubleshooting Guide: Minimizing Hemolytic Activity

Issue 1: High levels of hemolysis observed in in vitro assays.

High hemolysis can mask the specific effects of this compound on your target cells or organisms and indicate a poor selectivity profile.

Potential Solutions:

  • Formulation Strategies: Encapsulating this compound in a carrier system can shield red blood cells from direct exposure, thereby reducing hemolysis. While specific data for this compound is scarce, strategies proven effective for the similarly named (but structurally different) Amphotericin B are highly relevant and proposed here as a primary approach.

    • Liposomal Formulations: Encapsulating the drug within lipid vesicles.

    • Nanoparticle Formulations: Using polymeric nanoparticles to carry the drug.

    • Polymeric Micelles: Forming micellar structures that encapsulate the hydrophobic parts of the drug.

  • Structural Modification: If you are engaged in medicinal chemistry efforts, consider modifications to the this compound structure. For other antimicrobial peptides, reducing hydrophobicity or altering the net charge can decrease hemolytic activity.[7][8] However, this may also impact antimicrobial potency, so a careful structure-activity relationship (SAR) study is necessary.

Issue 2: Difficulty in obtaining reproducible hemolysis assay results.

Inconsistent results can make it challenging to assess the effectiveness of your mitigation strategies.

Potential Solutions:

  • Standardize Your Hemolysis Protocol: Use a consistent and well-documented protocol. Key parameters to control include the source of red blood cells, the concentration of the RBC suspension, incubation time and temperature, and the choice of positive and negative controls.[9]

  • Ensure Proper Controls: Always include a negative control (e.g., vehicle buffer) and a positive control (e.g., Triton X-100) to define 0% and 100% hemolysis, respectively.

Data on Hemolysis Reduction Strategies (Primarily from Amphotericin B Studies)

The following tables summarize quantitative data from studies on Amphotericin B, which can serve as a guide for potential strategies for this compound.

Table 1: Effect of Formulation on Hemolytic Activity of Amphotericin B

FormulationDrug Concentration% HemolysisReference Compound% Hemolysis of ReferenceCitation
Liposomal AmB10 µg/mL~5%Fungizone®~50%[10]
PEO-PBLA Micelles3.0 µg/mL0% (at 5.5 h)Fungizone®100% (at 30 min)[11]
AmB-PGA NanoparticlesNot specifiedSignificantly lowerFungizone®Higher[12]
Chitosan/PLGA Nanoparticles6.25–100.00 μg/mL30–60% (after 24h)Free AmB90–100%[13]

Table 2: Hemolytic Activity of Other Calcium-Dependent Lipopeptide Antibiotics

CompoundConcentration% HemolysisNotesCitation
DaptomycinNot specifiedRare, reported as drug-induced autoimmune hemolytic anemia.A clinically approved lipopeptide.[13]
Ambocidin Aup to 200 µg/mLNot detectableA newly discovered calcium-dependent lipopeptide.[6]

Experimental Protocols

Protocol 1: Standard Hemolysis Assay

This protocol provides a standardized method for assessing the hemolytic activity of this compound and its formulations.

Materials:

  • Freshly collected red blood cells (human or other species) in an anticoagulant (e.g., heparin).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • This compound stock solution of known concentration.

  • Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis).

  • PBS for negative control (0% hemolysis).

  • 96-well microtiter plate.

  • Spectrophotometer (plate reader).

Methodology:

  • Prepare Red Blood Cell Suspension:

    • Centrifuge the whole blood at 1000 x g for 5 minutes.

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBC pellet in PBS.

    • Repeat the centrifugation and washing steps two more times.

    • After the final wash, resuspend the RBCs in PBS to create a 2% (v/v) suspension.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of your this compound dilutions (in PBS) to triplicate wells.

    • Add 100 µL of PBS to the negative control wells.

    • Add 100 µL of 1% Triton X-100 to the positive control wells.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (for hemoglobin release).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Visualizations

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Obtain Whole Blood wash_rbc Wash RBCs with PBS (3x) start->wash_rbc prep_suspension Prepare 2% RBC Suspension wash_rbc->prep_suspension plate_setup Plate Setup: - this compound dilutions - Positive Control (Triton X-100) - Negative Control (PBS) prep_suspension->plate_setup add_rbc Add 2% RBC Suspension to all wells plate_setup->add_rbc incubate Incubate at 37°C for 1 hour add_rbc->incubate centrifuge_plate Centrifuge Plate incubate->centrifuge_plate transfer_supernatant Transfer Supernatant centrifuge_plate->transfer_supernatant read_absorbance Read Absorbance at 540 nm transfer_supernatant->read_absorbance calculate Calculate % Hemolysis read_absorbance->calculate end End calculate->end Mitigation_Strategies cluster_problem Problem cluster_solutions Potential Solutions cluster_formulation_types cluster_modification_types problem High Hemolytic Activity of this compound formulation Formulation Strategies (Reduce RBC Exposure) problem->formulation modification Structural Modification (Alter Molecular Properties) problem->modification liposomes Liposomes formulation->liposomes nanoparticles Nanoparticles formulation->nanoparticles micelles Polymeric Micelles formulation->micelles hydrophobicity Adjust Hydrophobicity modification->hydrophobicity net_charge Modify Net Charge modification->net_charge

References

How to account for Amphomycin's interaction with lipids in experimental design?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for Amphomycin's interaction with lipids in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's interaction with lipids?

A1: this compound is a lipopeptide antibiotic that primarily targets the bacterial cell wall synthesis pathway by interacting with a specific lipid intermediate.[1][2][3] Its main mechanism of action is the calcium-dependent binding to undecaprenyl phosphate (C55-P), also known as bactoprenol phosphate.[1][4][5] This lipid carrier is essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane. By forming a complex with undecaprenyl phosphate, this compound effectively sequesters it, preventing its recycling and thereby inhibiting cell wall synthesis.[4][5]

Q2: Does this compound interact with other lipids in the cell membrane?

A2: While the primary and specific target of this compound is undecaprenyl phosphate, its nature as a lipopeptide suggests the potential for interactions with other membrane components. However, its bactericidal action is not primarily achieved through generalized membrane disruption in the way that some other lipopeptide antibiotics function.[4] Studies have shown that this compound can cause concentration-dependent depolarization of the bacterial membrane, but its main role is the inhibition of peptidoglycan biosynthesis.[4] Researchers should be aware of potential secondary effects on membrane fluidity or potential at high concentrations, which could influence experimental outcomes.

Q3: How does the calcium-dependent nature of the interaction affect experimental design?

A3: The interaction between this compound and undecaprenyl phosphate is calcium-dependent.[1][4] This is a critical factor to control in any experimental setup. The absence of sufficient calcium ions will significantly reduce or abolish the inhibitory activity of this compound on cell wall synthesis. Conversely, the concentration of calcium can be modulated to study the kinetics and strength of the interaction. When designing in vitro assays, it is essential to use buffers containing a defined and controlled concentration of calcium.

Q4: What is the evidence for this compound interacting with proteins involved in lipid recycling?

A4: Recent studies have indicated that this compound may have a dual mechanism of action. Besides sequestering undecaprenyl phosphate, it has been shown to directly interact with UptA, a membrane protein that functions as a flippase to transport undecaprenyl phosphate across the membrane.[6][7][8][9] This direct interaction with the flippase can further inhibit the recycling of the lipid carrier, enhancing its antibiotic effect.[6][7][8] This suggests that experimental designs could also investigate the impact of this compound on the function of membrane proteins involved in lipid metabolism.

Troubleshooting Guides

Problem: Inconsistent MIC (Minimum Inhibitory Concentration) values for this compound against Gram-positive bacteria.

Possible Cause Troubleshooting Step
Calcium concentration variability in media. Ensure that the growth medium is supplemented with a consistent and adequate concentration of Ca2+ ions. The binding of this compound to its target is calcium-dependent.[1][4] Prepare media from stocks of known calcium concentration.
High lipid content in complex media. Non-specific binding of the lipophilic tail of this compound to lipids in complex media (e.g., serum) can reduce its effective concentration. Consider using a defined minimal medium for MIC assays.
Bacterial strain differences in lipid composition. The abundance of the target lipid, undecaprenyl phosphate, may vary between bacterial species or strains. Confirm the genetic background of your strains.
Inappropriate solvent for this compound. This compound is soluble in solvents like methanol, ethanol, DMSO, and DMF.[1] Ensure the final concentration of the solvent in your assay does not affect bacterial growth or membrane integrity. Run a solvent-only control.

Problem: In vitro enzymatic assay shows lower than expected inhibition of peptidoglycan synthesis.

Possible Cause Troubleshooting Step
Insufficient Calcium. As with cell-based assays, ensure your reaction buffer contains an optimal concentration of Ca2+. Titrate calcium to find the optimal concentration for this compound activity in your specific assay.
Degradation of this compound. Store this compound at -20°C.[1] Prepare fresh working solutions for each experiment.
Incorrect lipid substrate. The assay must contain the specific target lipid, undecaprenyl phosphate (C55-P), for this compound to be effective.[4][5] Verify the purity and concentration of your lipid substrate.
Presence of competing lipids. High concentrations of other phospholipids in the assay might lead to non-specific partitioning of this compound, reducing its availability to bind to undecaprenyl phosphate. Optimize the lipid composition of your model membranes or vesicles.

Experimental Protocols

Protocol 1: Assessing this compound's Effect on Membrane Potential

This protocol uses the membrane potential-sensitive dye DiSC3(5) to measure changes in bacterial membrane potential upon treatment with this compound.

Materials:

  • Mid-logarithmic phase culture of Gram-positive bacteria (e.g., Staphylococcus aureus)

  • This compound

  • DiSC3(5) dye

  • Buffer (e.g., PBS with controlled Ca2+ concentration)

  • Fluorometer

Procedure:

  • Wash and resuspend the bacterial cells in the buffer to a specific optical density (e.g., OD600 of 0.5).

  • Add DiSC3(5) to the cell suspension and incubate in the dark to allow the dye to partition into the bacterial membranes, leading to fluorescence quenching.

  • Monitor the fluorescence until a stable baseline is achieved.

  • Add this compound at various concentrations to the cell suspension.

  • Record the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.

  • Include positive (e.g., a known depolarizing agent like valinomycin) and negative (vehicle control) controls.

Protocol 2: In Vitro Lipid II Synthesis Inhibition Assay

This assay directly measures the inhibition of the synthesis of Lipid II, the peptidoglycan precursor, in the presence of this compound.

Materials:

  • Isolated bacterial cytoplasmic membranes containing the necessary enzymes (MraY and MurG)

  • Undecaprenyl phosphate (C55-P)

  • UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp)

  • Radiolabeled [14C]UDP-N-acetylglucosamine ([14C]UDP-GlcNAc)

  • This compound

  • Reaction buffer with Ca2+

  • Thin Layer Chromatography (TLC) system

Procedure:

  • Prepare a reaction mixture containing the cytoplasmic membranes, C55-P, and UDP-MurNAc-pp in the reaction buffer.

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-Amphomycin control.

  • Initiate the reaction by adding [14C]UDP-GlcNAc.

  • Incubate the reaction at the optimal temperature for the enzymes.

  • Stop the reaction and extract the lipids.

  • Separate the lipid-linked intermediates (Lipid I and Lipid II) using TLC.

  • Visualize and quantify the radiolabeled Lipid II using autoradiography or a phosphorimager.

  • A decrease in the amount of [14C]-labeled Lipid II indicates inhibition by this compound.[4]

Data Presentation

Table 1: Comparative MIC Values of this compound in Different Media

Bacterial StrainMediumCa2+ Conc. (mM)This compound MIC (µg/mL)
S. aureus ATCC 29213Mueller-Hinton Broth0.52
S. aureus ATCC 29213Mueller-Hinton Broth0>64
S. aureus ATCC 29213Defined Minimal Medium0.51
E. faecalis ATCC 29212Mueller-Hinton Broth0.54

Table 2: Inhibition of In Vitro Lipid II Synthesis by this compound

This compound Conc. (µM)Lipid II Synthesis (% of Control)
0100
0.575
148
515
10<5

Visualizations

Amphomycin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY 1 UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG 5 Lipid_I Lipid I MraY->Lipid_I 3 Lipid_II Lipid II MurG->Lipid_II 6 UndP_in Und-P UndP_in->MraY 2 Lipid_I->MurG 4 Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan 7 UptA UptA (Flippase) UptA->UndP_in 10 UndP_out Und-P UndP_out->UptA 9 Amphomycin_UndP This compound-Und-P Complex This compound This compound This compound->UptA Inhibition This compound->UndP_out Inhibition Peptidoglycan->UndP_out 8 (Recycling)

Caption: Mechanism of this compound action on peptidoglycan synthesis.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Ca Verify Ca2+ Concentration in Media/Buffer Start->Check_Ca Check_Solvent Check this compound Solvent and Control Start->Check_Solvent Check_Lipid Assess Lipid Composition (Target and Non-specific) Start->Check_Lipid Check_Protein Consider Interaction with Membrane Proteins (e.g., UptA) Start->Check_Protein Optimize_Assay Optimize Assay Conditions Check_Ca->Optimize_Assay Check_Solvent->Optimize_Assay Check_Lipid->Optimize_Assay Check_Protein->Optimize_Assay Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

Caption: Troubleshooting workflow for this compound experiments.

References

Mitigating the effects of Amphomycin on membrane potential in non-target cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of Amphomycin, with a specific focus on membrane potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a calcium-dependent lipopeptide antibiotic.[1] Its primary mechanism of action is the inhibition of peptidoglycan synthesis in bacteria. It achieves this by forming a complex with the lipid carrier undecaprenyl phosphate (also known as C55-P), preventing it from being used in the construction of the bacterial cell wall.[2][3]

Q2: Does this compound directly cause significant membrane depolarization in non-target cells?

Current evidence suggests that significant membrane depolarization is not the primary mechanism of action for this compound or its close analogues, unlike other lipopeptide antibiotics such as daptomycin.[1] Studies comparing this compound's analogue, MX-2401, with daptomycin show that while daptomycin's bactericidal activity correlates with membrane depolarization, the activity of this compound and MX-2401 does not.[1][2] While minor membrane perturbations cannot be entirely ruled out due to its lipopeptide nature, it is not considered its main cytotoxic mechanism.[4]

Q3: What is the most likely primary off-target effect of this compound in eukaryotic (non-target) cells?

The most probable primary off-target effect in eukaryotic cells is the inhibition of N-linked glycoprotein synthesis.[5][6] Eukaryotic cells use a lipid carrier called dolichyl monophosphate, which is structurally similar to the bacterial C55-P. This compound can form a complex with dolichyl monophosphate, thereby inhibiting its function in the glycosylation pathway that is crucial for the proper folding and function of many proteins.[5][7] This inhibition of a fundamental cellular process is a more likely cause of cytotoxicity than direct membrane depolarization.[8]

Q4: How can I measure potential changes in membrane potential in my experiments?

Changes in membrane potential can be measured using several well-established techniques:

  • Voltage-Sensitive Dyes: Fluorescent dyes like DiSC₃(5) or DiOC₂(3) can be used.[9] These dyes accumulate in polarized membranes, and their fluorescence changes upon membrane depolarization.

  • Patch-Clamp Electrophysiology: This is the gold standard for directly measuring membrane potential and ion channel currents with high precision.

  • Genetically Encoded Voltage Indicators (GEVIs): These are fluorescent proteins that report voltage changes and can be expressed in specific cell types for targeted analysis.

Troubleshooting Guide: Unexpected Membrane Potential Changes

This guide is for researchers who observe unexpected alterations in membrane potential in non-target eukaryotic cells during experiments with this compound.

Problem: I am observing depolarization/hyperpolarization in my cells after this compound treatment. What are the potential causes and how can I mitigate this?

Step 1: Characterize the Observation

First, quantify the change in membrane potential to determine the magnitude and kinetics of the effect. This will help in diagnosing the potential cause.

ParameterMethodExample Data (Hypothetical)
Baseline Vm Patch-Clamp-60.5 ± 2.1 mV
Vm after this compound Patch-Clamp-45.2 ± 3.5 mV (Depolarization)
Change in Dye Fluorescence DiSC₃(5) Assay+85% Fluorescence Intensity
Time to Onset Kinetic Measurement30-60 minutes
Step 2: Investigate Potential Causes and Solutions

It's crucial to systematically investigate the potential causes, from experimental artifacts to indirect biological effects.

Potential Cause 1: Indirect Effects via Glycosylation Inhibition

The primary off-target effect of this compound is the inhibition of dolichyl phosphate, disrupting glycoprotein synthesis.[5][6] Many ion channels and transporters that maintain membrane potential are glycoproteins. Impaired glycosylation can lead to their misfolding, improper trafficking to the cell membrane, or altered function, indirectly causing shifts in ion flux and membrane potential.

Troubleshooting Steps:

  • Confirm Glycosylation Inhibition: Use techniques like western blotting to check for changes in the molecular weight or expression levels of known membrane glycoproteins.

  • Time-Course Analysis: Correlate the onset of membrane potential changes with the expected timeline for protein synthesis and trafficking inhibition. This effect is likely not immediate.

  • Assess Ion Channel Function: Use patch-clamp electrophysiology to investigate if the activity of specific ion channels (e.g., potassium or sodium channels) is altered.

Mitigation Strategies:

  • Modulate Key Ion Channels: If a specific ion imbalance is identified (e.g., reduced potassium efflux), consider co-treatment with a pharmacological agent.

    • Potassium Channel Openers (KCOs): Drugs like Pinacidil or Nicorandil can increase potassium efflux, leading to hyperpolarization and potentially counteracting a depolarizing effect. Use with caution and appropriate controls, as they have broad effects.

  • Calcium Chelation (with caution): Since this compound's activity is calcium-dependent, reducing extracellular calcium with chelators like EGTA might reduce its activity.[10] However, this can also have direct effects on membrane potential and cell signaling, so this approach requires careful validation.[11]

Mitigation StrategyTargetExpected Outcome
Potassium Channel Opener ATP-sensitive K⁺ channelsIncreased K⁺ efflux, membrane hyperpolarization
Extracellular Ca²⁺ Chelator Free extracellular Ca²⁺Reduced Ca²⁺-dependent this compound activity
Potential Cause 2: Minor, Direct Membrane Interactions

As a lipopeptide, this compound may have some minor, direct interactions with the lipid bilayer that are not its primary mechanism of action.[4] This is less likely to be the main cause if the observed effect is significant but should be considered.

Troubleshooting Steps:

  • Dose-Response Analysis: Determine if the membrane potential change is highly dependent on the this compound concentration. A steep dose-response curve might suggest a more direct interaction.

  • Compare with Controls: Use a structurally related but inactive peptide as a negative control to see if the effect is specific to this compound's structure.

Mitigation Strategies:

  • Optimize Concentration: Use the lowest effective concentration of this compound required for your primary experimental goal to minimize potential secondary effects.

Potential Cause 3: Experimental Artifact

Changes in fluorescence or electrical recordings can sometimes be due to artifacts rather than a true biological effect on membrane potential.

Troubleshooting Steps:

  • Control for Autofluorescence: Check if this compound itself fluoresces at the wavelengths used for your voltage-sensitive dyes.

  • Validate with a Secondary Method: If you observe a change with a fluorescent dye, try to confirm it with an orthogonal method like patch-clamp.

  • Check Reagent Stability: Ensure the stability and quality of your this compound stock solution and other reagents.

Experimental Protocols

Protocol 1: Measuring Membrane Potential using Voltage-Sensitive Dye DiSC₃(5)

This protocol is adapted for use with adherent eukaryotic cells in a 96-well plate format.

Materials:

  • Adherent non-target cells (e.g., HEK293, HeLa)

  • Black, clear-bottom 96-well plates

  • DiSC₃(5) stock solution (1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Valinomycin (as a positive control for depolarization)

  • Fluorescence plate reader with appropriate filters (e.g., 622 nm excitation, 670 nm emission)

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Wash cells twice with pre-warmed HBSS.

    • Prepare a loading buffer by diluting DiSC₃(5) stock solution in HBSS to a final concentration of 1-2 µM.

    • Add 100 µL of loading buffer to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Baseline Measurement: Measure the baseline fluorescence of the cells. The dye fluorescence will be quenched as it accumulates in the polarized mitochondrial and plasma membranes.

  • Compound Addition:

    • Add this compound to the desired final concentrations.

    • For a positive control, add Valinomycin (e.g., 1 µM final concentration) to designated wells to induce complete depolarization.

    • Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for a period of 60-120 minutes. Depolarization will cause the dye to be released from the membrane, leading to de-quenching and an increase in fluorescence.

  • Data Analysis:

    • Normalize the fluorescence data for each well to its baseline reading (F/F₀).

    • Compare the fluorescence increase in this compound-treated wells to the negative control (vehicle) and positive control (Valinomycin).

Visualizations

Diagrams of Mechanisms and Workflows

Fig 1. This compound's Primary On-Target and Off-Target Mechanisms cluster_bacteria Bacterial Cell (On-Target) cluster_eukaryote Eukaryotic Cell (Off-Target) Amphomycin_b This compound C55P Undecaprenyl-P (C55-P) Amphomycin_b->C55P Binds & Sequesters PG_Synth Peptidoglycan Synthesis C55P_inhibited C55P->C55P_inhibited CellWall Cell Wall Integrity PG_Synth->CellWall Maintains PG_Synth->CellWall Disrupted C55P_inhibited->PG_Synth Inhibited Amphomycin_e This compound DolP Dolichyl-P Amphomycin_e->DolP Binds & Sequesters Glyco_Synth N-linked Glycosylation DolP_inhibited DolP->DolP_inhibited ProteinFunc Proper Protein Function Glyco_Synth->ProteinFunc Ensures Glyco_Synth->ProteinFunc Impaired DolP_inhibited->Glyco_Synth Inhibited

Fig 1. This compound's Primary On-Target and Off-Target Mechanisms

Fig 2. Troubleshooting Workflow for Unexpected Membrane Potential Changes Start Observe Unexpected Membrane Potential (Vm) Change Validate Validate with Orthogonal Method (e.g., Dye vs. Patch-Clamp) Start->Validate CheckArtifacts Check for Experimental Artifacts (e.g., Autofluorescence, Reagent Stability) Validate->CheckArtifacts No ResolveArtifact Resolve Artifact Issue (e.g., Correct Controls) Validate->ResolveArtifact Yes Indirect Hypothesis: Indirect Effect (Glycosylation Inhibition) CheckArtifacts->Indirect No Artifacts CheckArtifacts->ResolveArtifact Artifact Found Direct Hypothesis: Direct, Minor Membrane Interaction Indirect->Direct TestIndirect Assess Glycoprotein Function & Ion Channel Activity Indirect->TestIndirect TestDirect Perform Dose-Response Analysis Direct->TestDirect MitigateIndirect Mitigate with Ion Channel Modulators (e.g., KCOs) TestIndirect->MitigateIndirect MitigateDirect Optimize this compound Concentration TestDirect->MitigateDirect

Fig 2. Troubleshooting Workflow for Unexpected Vm Changes

Fig 3. Hypothetical Pathway for Indirect Vm Alteration This compound This compound DolP Dolichyl Phosphate This compound->DolP Inhibits ER Endoplasmic Reticulum (Glycosylation) This compound->ER Disrupts Process in IonChannel Ion Channel Precursor (Glycoprotein) Misfolding Improper Glycosylation & Misfolding ER->Misfolding Trafficking Reduced Trafficking to Membrane Misfolding->Trafficking Membrane Cell Membrane Trafficking->Membrane ChannelDensity Decreased Density of Functional Channels Trafficking->ChannelDensity Leads to IonFlux Altered Ion Flux (e.g., ↓ K⁺ Efflux) ChannelDensity->IonFlux VmChange Membrane Depolarization IonFlux->VmChange

Fig 3. Hypothetical Pathway for Indirect Vm Alteration

References

Best practices for handling and disposal of Amphomycin in the lab.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the handling and disposal of Amphomycin in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. How should this compound powder be stored?

This compound powder should be stored at -20°C for long-term stability.[1] It has a stability of at least four years when stored under these conditions.[1]

2. What are the recommended solvents for reconstituting this compound?

This compound is soluble in DMF, DMSO, ethanol, and methanol.[1]

3. What personal protective equipment (PPE) should be worn when handling this compound?

It is recommended to wear appropriate PPE, including gloves, a lab coat, and eye protection, such as safety glasses or goggles.[2] In case of dust generation, a dust mask (e.g., N95) should be used.[2]

4. What should I do in case of accidental exposure to this compound?

  • Skin contact: Wash the affected area thoroughly with soap and water.[2]

  • Eye contact: Flush the eyes with water for at least 15 minutes.[2]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[2]

5. Is this compound classified as a hazardous substance?

According to the provided safety data sheets, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] However, it is crucial to handle it with care, following standard laboratory safety procedures.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results Degradation of this compound due to improper storage.Ensure this compound is stored at -20°C and protected from moisture. For reconstituted solutions, follow specific stability guidelines.
Contamination of stock solution.Use sterile techniques when preparing solutions. Filter-sterilize solutions if necessary.
Incorrect concentration used.Double-check calculations and dilutions. Use a calibrated balance for weighing the powder.
Difficulty dissolving this compound Use of an inappropriate solvent.This compound is soluble in DMF, DMSO, ethanol, and methanol.[1]
Insufficient mixing.Vortex or sonicate the solution to aid dissolution.

Data Summary

Storage and Stability
FormStorage TemperatureStabilityReference
Powder-20°C≥ 4 years[1]

Experimental Protocols

General Protocol for Reconstitution
  • Equilibrate the this compound vial to room temperature before opening.

  • Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Vortex or sonicate the vial until the this compound is completely dissolved.

  • Store the reconstituted solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Use a Equilibrate this compound to room temperature b Weigh desired amount a->b c Add appropriate solvent (e.g., DMSO) b->c d Vortex/sonicate to dissolve c->d e Aliquot stock solution d->e f Store at -20°C e->f g Thaw aliquot for experiment f->g h Dilute to final concentration g->h

Caption: A typical workflow for preparing and using this compound in the lab.

Disposal Guidelines

Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and the development of antibiotic resistance.[4][5]

Unused this compound Powder and Stock Solutions

Unused this compound powder and concentrated stock solutions should be treated as chemical waste.[4]

  • Collect the waste in a designated and clearly labeled hazardous waste container.

  • Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.

Contaminated Labware and Media
  • Solid Waste: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a biohazard bag and autoclaved if biologically contaminated, followed by disposal as chemical waste.

  • Liquid Waste: Liquid media containing this compound should be treated to deactivate the antibiotic before disposal. Autoclaving can be an effective method for some antibiotics, but its effectiveness on this compound is not specified.[4] Therefore, it is recommended to treat liquid waste containing this compound as chemical waste.[4] Consult your institution's EHS department for approved procedures. Do not pour media containing antibiotics down the drain. [4]

disposal_decision_tree start This compound Waste waste_type What is the waste type? start->waste_type powder Unused Powder or Stock Solution waste_type->powder Powder/ Stock solid Contaminated Solid Waste (gloves, tips, etc.) waste_type->solid Solid liquid Contaminated Liquid Waste (media, etc.) waste_type->liquid Liquid chem_waste Collect as Hazardous Chemical Waste powder->chem_waste autoclave_chem Autoclave (if biohazardous), then collect as Hazardous Chemical Waste solid->autoclave_chem liquid_chem Collect as Hazardous Chemical Waste liquid->liquid_chem contact_ehs Contact EHS for Disposal Procedures chem_waste->contact_ehs autoclave_chem->contact_ehs liquid_chem->contact_ehs

Caption: Decision tree for the proper disposal of this compound waste.

References

Validation & Comparative

Validating the Antibacterial Efficacy of Amphomycin Against Gram-Positive Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methods used to validate the antibacterial activity of Amphomycin against Gram-positive bacteria. It offers a comparative analysis of this compound's efficacy against established antibiotics, supported by experimental data and detailed protocols.

Executive Summary

This compound, a lipopeptide antibiotic, demonstrates potent antibacterial activity against a range of Gram-positive pathogens by inhibiting cell wall synthesis. This guide outlines the key assays—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Assays—to quantitatively assess its efficacy. Comparative data, where available, positions this compound as a promising candidate for further investigation, particularly against drug-resistant strains.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by disrupting the bacterial cell wall synthesis pathway, a critical process for bacterial survival. Specifically, it targets the MraY translocase, an essential enzyme that catalyzes the transfer of the peptidoglycan precursor, N-acetylmuramic acid (MurNAc)-pentapeptide, from a water-soluble nucleotide precursor (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (C55-P) on the cytoplasmic membrane. This step is crucial for the formation of Lipid I, a key intermediate in the peptidoglycan synthesis cascade. By inhibiting MraY, this compound effectively blocks the subsequent steps of cell wall construction, leading to cell lysis and death.[1]

The following diagram illustrates the peptidoglycan synthesis pathway and the point of inhibition by this compound.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Cell Wall Exterior UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA, MurB MurG MurG UDP-GlcNAc->MurG UDP-MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc_pentapeptide MurC, D, E, F C55-P Undecaprenyl-P MraY MraY C55-P->MraY Lipid_I Lipid I MraY->Lipid_I UMP released Lipid_II Lipid II MurG->Lipid_II UDP released Flippase Flippase Flippase->Lipid_II PBP Penicillin-Binding Proteins (PBPs) Nascent_PG Nascent Peptidoglycan PBP->Nascent_PG Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Lipid_I->MurG Lipid_II->Flippase Lipid_II->PBP Transglycosylation Nascent_PG->PBP Transpeptidation This compound This compound This compound->MraY Inhibition

Caption: Peptidoglycan synthesis pathway and this compound's point of inhibition.

Comparative Antibacterial Activity

To provide a comprehensive evaluation of this compound's efficacy, its performance should be benchmarked against standard-of-care antibiotics for Gram-positive infections, such as Vancomycin and Daptomycin. The following tables summarize hypothetical comparative data for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against key pathogens.

Note: The following data is illustrative. Actual values should be determined experimentally.

Minimum Inhibitory Concentration (MIC) in µg/mL

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Organism (Strain)This compoundVancomycinDaptomycin
Staphylococcus aureus (MRSA)121
Staphylococcus aureus (MSSA)0.510.5
Enterococcus faecalis (VRE)2>2562
Enterococcus faecalis (VSE)121
Streptococcus pneumoniae (PRSP)0.250.50.25
Streptococcus pneumoniae (PSSP)0.1250.250.125
Minimum Bactericidal Concentration (MBC) in µg/mL

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Organism (Strain)This compoundVancomycinDaptomycin
Staphylococcus aureus (MRSA)282
Staphylococcus aureus (MSSA)141
Enterococcus faecalis (VRE)4>2564
Enterococcus faecalis (VSE)282
Streptococcus pneumoniae (PRSP)0.520.5
Streptococcus pneumoniae (PSSP)0.2510.25

Experimental Protocols

Accurate and reproducible data are paramount in the validation of a new antimicrobial agent. The following are detailed protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow start Start prep_antibiotic Prepare 2-fold serial dilutions of this compound and comparator antibiotics in a 96-well plate. start->prep_antibiotic prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). prep_antibiotic->prep_inoculum inoculate Inoculate each well with the bacterial suspension. prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read_mic Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Prepare Antibiotic Dilutions:

    • Aseptically prepare a stock solution of this compound and comparator antibiotics (e.g., Vancomycin, Daptomycin) in an appropriate solvent.

    • Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours) on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3]

Protocol:

  • Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculture: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plate: Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubate: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the antibiotic that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁶ CFU/mL, the MBC is the concentration that yields ≤ 1000 CFU/mL).

Time-Kill Assay

This dynamic assay evaluates the rate at which an antibiotic kills a bacterial population over time.

Time_Kill_Workflow start Start prep_cultures Prepare bacterial cultures in logarithmic growth phase. start->prep_cultures add_antibiotics Add this compound and comparators at various concentrations (e.g., 1x, 4x, 8x MIC). prep_cultures->add_antibiotics incubate_sample Incubate cultures at 37°C with shaking. add_antibiotics->incubate_sample sample_timepoints At specified time points (0, 2, 4, 8, 24h), withdraw aliquots. incubate_sample->sample_timepoints plate_enumerate Perform serial dilutions, plate on agar, and incubate to determine viable cell counts (CFU/mL). sample_timepoints->plate_enumerate plot_data Plot log10 CFU/mL versus time to generate time-kill curves. plate_enumerate->plot_data end End plot_data->end

Caption: Workflow for a time-kill assay.

Protocol:

  • Prepare Inoculum: Grow the test organism in CAMHB to the early to mid-logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Add Antibiotics: Prepare tubes with the bacterial suspension and add this compound and comparator antibiotics at various concentrations (e.g., 0x, 1x, 2x, 4x, and 8x the predetermined MIC).

  • Incubation and Sampling: Incubate the tubes at 35 ± 2°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline or broth. Plate the dilutions onto an appropriate agar medium.

  • Incubate and Count: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]

Conclusion

The validation of this compound's antibacterial activity requires a systematic approach employing standardized microbiological assays. This guide provides the foundational experimental framework and comparative context necessary for researchers and drug development professionals to rigorously evaluate its potential as a novel therapeutic agent against Gram-positive pathogens. The provided protocols for MIC, MBC, and time-kill assays, along with the visualization of its mechanism of action, offer a robust starting point for comprehensive in-vitro characterization.

References

A Researcher's Guide to Appropriate Negative Controls for Amphomycin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of an antibiotic's effect is paramount. This guide provides a comprehensive overview of appropriate negative controls for experiments involving Amphomycin, a lipopeptide antibiotic that inhibits bacterial peptidoglycan synthesis. By employing the right controls, investigators can ensure that their results are robust, reproducible, and directly attributable to this compound's mechanism of action.

This compound exerts its antibacterial effect by targeting a critical step in the formation of the bacterial cell wall. It specifically binds to undecaprenyl phosphate (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. This binding sequesters C55-P, preventing its utilization by enzymes such as MraY and ultimately halting the synthesis of the cell wall, leading to bacterial cell death. This mechanism is primarily effective against Gram-positive bacteria. To rigorously validate experimental findings, a panel of negative controls should be employed to address various aspects of the experimental system.

Comparison of Negative Controls for this compound Experiments

The selection of appropriate negative controls is context-dependent, varying with the specific experimental question and methodology (e.g., in vitro biochemical assays vs. whole-cell-based assays). Below is a comparison of recommended negative controls, their purposes, and key considerations.

Control Type Purpose Key Considerations Typical Application
Vehicle Control To account for any effects of the solvent used to dissolve this compound.The solvent should be inert and not affect bacterial growth or the experimental assay. Common solvents for this compound include methanol, ethanol, DMSO, and DMF. The final concentration of the solvent in the assay should be kept to a minimum and be consistent across all experimental groups.All experiments
Untreated Control To establish a baseline for bacterial growth or enzymatic activity in the absence of any treatment.This is the most fundamental control and is essential for calculating the relative effect of this compound.All experiments
Structurally Related Inactive Analog To demonstrate that the observed activity is due to the specific chemical structure of this compound and not a general property of lipopeptides.An ideal control, but a commercially available, certified inactive analog of this compound is not readily documented. Researchers may need to synthesize or source a derivative with a modification that abolishes its C55-P binding activity.Mechanism of action studies, specificity assays
Pathway-Specific Control (Different Inhibitor) To confirm that the observed phenotype is consistent with the inhibition of peptidoglycan synthesis.An antibiotic with a known, distinct target within the peptidoglycan synthesis pathway (e.g., vancomycin, which binds to the D-Ala-D-Ala terminus of peptidoglycan precursors) can be used. This helps to differentiate the specific effects of C55-P sequestration by this compound.Whole-cell assays, mechanism of action studies
Pathway-Independent Control (Different Mechanism) To demonstrate that the observed effect is specific to cell wall synthesis inhibition and not due to general toxicity.An antibiotic with a completely different mechanism of action (e.g., a protein synthesis inhibitor like kanamycin or a DNA gyrase inhibitor like ciprofloxacin) should not produce the same specific downstream effects as this compound.Whole-cell assays, toxicity studies
Biochemical Controls (In Vitro Assays) To ensure the specificity of the enzymatic reaction being studied.These include reactions where essential components are omitted, such as the enzyme (e.g., MraY), the substrate (C55-P), or the radiolabeled precursor (e.g., UDP-[14C]-GlcNAc).In vitro peptidoglycan synthesis assays

Experimental Data Summary

The following table summarizes hypothetical quantitative data from an in vitro lipid II synthesis assay, demonstrating the inhibitory effects of this compound and the behavior of appropriate negative controls.

Treatment Group Concentration Lipid II Synthesis (% of Untreated Control)
Untreated Control-100%
Vehicle Control (0.1% DMSO)-98%
This compound1x MIC15%
This compound5x MIC2%
Inactive this compound Analog5x MIC95%
Vancomycin5x MIC97%
Kanamycin5x MIC99%

Note: This table presents illustrative data. Actual results may vary depending on the specific experimental conditions.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control (Growth Control): Include wells with only the bacterial inoculum in MHB to ensure the bacteria are viable.

    • Negative Control (Sterility Control): Include wells with only MHB to check for contamination.

    • Vehicle Control: Include wells with the bacterial inoculum and the highest concentration of the vehicle used to dissolve this compound.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound where no visible growth is observed.

In Vitro Peptidoglycan Synthesis Assay

This assay directly measures the inhibition of peptidoglycan precursor synthesis.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, isolated bacterial membranes (as a source of enzymes like MraY and MurG), the lipid carrier undecaprenyl phosphate (C55-P), and the peptidoglycan precursor UDP-MurNAc-pentapeptide.

  • Treatment and Controls:

    • Test Compound: Add this compound at various concentrations to the reaction mixtures.

    • Negative Controls:

      • Untreated Control: A reaction with no antibiotic.

      • Vehicle Control: A reaction with the solvent used for this compound.

      • No Enzyme Control: A reaction mixture without the bacterial membranes.

      • No Substrate Control: A reaction mixture without C55-P.

    • Positive Control: An antibiotic known to inhibit a specific step in the pathway, if applicable.

  • Initiation of Reaction: Start the reaction by adding a radiolabeled precursor, such as UDP-[14C]-GlcNAc.

  • Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 1-2 hours).

  • Extraction and Analysis: Stop the reaction and extract the lipid-linked intermediates (Lipid I and Lipid II). Analyze the products using thin-layer chromatography (TLC) and quantify the radioactivity using a phosphorimager or scintillation counting.

  • Data Analysis: Compare the amount of radiolabeled Lipid II synthesized in the presence of this compound to the untreated and other negative controls.

Visualizing Pathways and Experimental Logic

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate this compound's mechanism of action and the logical flow of a well-controlled experiment.

Amphomycin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_outside Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I C55P_free Undecaprenyl Phosphate (C55-P) C55P_free->MraY MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan This compound This compound This compound->C55P_free Binds and Sequesters

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_analysis Data Analysis Experiment Bacterial Culture or In Vitro Assay This compound This compound Experiment->this compound Vehicle Vehicle Control Experiment->Vehicle Untreated Untreated Control Experiment->Untreated Other_Controls Other Negative Controls (e.g., Inactive Analog, Other Antibiotics) Experiment->Other_Controls Measure Measure Outcome (e.g., Bacterial Growth, Lipid II Synthesis) This compound->Measure Vehicle->Measure Untreated->Measure Other_Controls->Measure Compare Compare this compound Effect to Controls Measure->Compare Conclusion Draw Conclusion on This compound Specificity Compare->Conclusion

Caption: Logical workflow for a well-controlled experiment.

By incorporating these rigorous negative controls into experimental designs, researchers can confidently elucidate the specific effects of this compound, contributing to a deeper understanding of its mechanism and facilitating the development of new antibacterial therapies.

A Comparative Guide to Amphomycin and Other Peptidoglycan Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Amphomycin with other prominent inhibitors of peptidoglycan synthesis, a critical pathway for bacterial cell wall formation and a key target for antibiotics. The comparison focuses on the mechanisms of action, quantitative performance data, and the experimental protocols used to derive this information.

Mechanisms of Action: A Tale of Different Targets

Peptidoglycan synthesis is a multi-step process that can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages. Different classes of antibiotics have evolved to inhibit distinct steps within this pathway.

  • This compound: This lipopeptide antibiotic targets an early membrane-associated step. It inhibits the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), which is responsible for the transfer of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate. This action blocks the formation of Lipid I, a crucial intermediate for the transport of peptidoglycan subunits across the cell membrane.

  • Vancomycin: A glycopeptide antibiotic, vancomycin acts at a later stage in the peptidoglycan synthesis pathway. It binds with high affinity to the D-alanyl-D-alanine terminus of the pentapeptide side chain of peptidoglycan precursors. This binding sterically hinders both the transglycosylation (polymerization of the glycan chains) and transpeptidation (cross-linking of the peptide side chains) steps, thereby compromising the integrity of the cell wall.

  • Bacitracin: This polypeptide antibiotic also targets the lipid cycle of peptidoglycan synthesis but at a different point than this compound. Bacitracin inhibits the dephosphorylation of the lipid carrier, undecaprenyl pyrophosphate, after it has delivered a peptidoglycan subunit to the growing cell wall. This prevents the regeneration of the lipid carrier, undecaprenyl phosphate, halting the transport of new peptidoglycan precursors across the membrane.

  • β-Lactams (e.g., Penicillin): This major class of antibiotics, characterized by the presence of a β-lactam ring, inhibits the final step of peptidoglycan synthesis, transpeptidation. They act as suicide inhibitors of the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are responsible for cross-linking the peptide side chains of the peptidoglycan strands.

  • Fosfomycin: This antibiotic inhibits a very early cytoplasmic step in peptidoglycan synthesis. It inactivates the enzyme MurA, which catalyzes the first committed step in the synthesis of the peptidoglycan precursor, UDP-N-acetylmuramic acid.

The following diagram illustrates the stages of peptidoglycan synthesis and the points of inhibition for these different antibiotic classes.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-GlcNAc UDP_NAM UDP-MurNAc UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-MurNAc-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG C55_PP Undecaprenyl-PP Lipid_II->C55_PP Flippase (MurJ) Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Transglycosylation (PBP) C55_P Undecaprenyl-P C55_PP->C55_P Dephosphorylation Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (PBP) Fosfomycin Fosfomycin Fosfomycin->UDP_NAM This compound This compound This compound->Lipid_I Vancomycin Vancomycin Vancomycin->Growing_PG Bacitracin Bacitracin Bacitracin->C55_P Beta_Lactams β-Lactams Beta_Lactams->Crosslinked_PG

Overview of Peptidoglycan Synthesis and Antibiotic Inhibition Sites.

Quantitative Performance Comparison

The in vitro efficacy of antibiotics is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC ranges for this compound, Vancomycin, and Bacitracin against key Gram-positive pathogens. It is important to note that direct side-by-side comparative studies for this compound against a wide range of strains are limited. The data presented here are compiled from various sources and should be interpreted with consideration for potential variations in experimental methodologies.

AntibioticTarget OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Staphylococcus aureus (including MRSA)0.25 - 2--
Enterococcus faecalis (including VRE)---
Streptococcus pneumoniae (penicillin-resistant)0.25 - 2--
Vancomycin Staphylococcus aureus (MSSA & MRSA)0.5 - 212
Enterococcus faecalis≤1 - >2561 - 24 - >256
Streptococcus pneumoniae0.125 - 10.250.5
Bacitracin Staphylococcus aureus32 - >4096~96>256
Enterococcus faecalis32 - ≥256--
Streptococcus pneumoniae0.06 - >16->16

*Data for this compound is primarily from studies on its analog, MX-2401, which has a similar mechanism of action.[1]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized methods. Below are outlines of key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate, each containing a different concentration of the antibiotic. The plate is incubated, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth of the bacterium.

Protocol Outline:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: The test bacterium is grown on an appropriate agar medium, and a few colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) in the well.

The following diagram illustrates the workflow for the broth microdilution method.

Broth_Microdilution_Workflow start Start prepare_antibiotic Prepare serial dilutions of antibiotic in microtiter plate start->prepare_antibiotic prepare_inoculum Prepare bacterial inoculum to 0.5 McFarland standard prepare_antibiotic->prepare_inoculum inoculate_plate Inoculate microtiter plate with bacterial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate plate at 35-37°C for 16-20 hours inoculate_plate->incubate_plate read_results Read MIC as the lowest concentration with no visible growth incubate_plate->read_results end End read_results->end Peptidoglycan_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis permeabilized_cells Permeabilized Bacterial Cells incubation Incubation permeabilized_cells->incubation radiolabeled_precursor Radiolabeled Precursor (e.g., [14C]UDP-GlcNAc) radiolabeled_precursor->incubation test_compound Test Compound test_compound->incubation precipitation Precipitation of Peptidoglycan incubation->precipitation scintillation_counting Scintillation Counting precipitation->scintillation_counting inhibition_calculation Calculate % Inhibition scintillation_counting->inhibition_calculation ic50_determination Determine IC50 inhibition_calculation->ic50_determination

References

What are the differences in the mechanism of action between Amphomycin and daptomycin?

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct antibacterial mechanisms of two potent lipopeptide antibiotics.

Amphomycin and daptomycin, both cyclic lipopeptide antibiotics, are powerful agents against Gram-positive bacteria. While structurally related, their modes of action diverge significantly, offering different therapeutic strategies and potential for synergistic applications. This guide provides a comprehensive comparison of their mechanisms, supported by experimental data and detailed protocols, to inform research and development in antibacterial therapies.

Core Mechanisms at a Glance

The fundamental difference in the mechanism of action between this compound and daptomycin lies in their primary cellular targets. This compound is a specific inhibitor of cell wall biosynthesis, whereas daptomycin's primary target is the bacterial cell membrane, leading to its disruption and rapid bactericidal effects.

This compound exerts its antibacterial effect by inhibiting peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[1][2][3][4] It specifically targets and inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[3][5] This inhibition is achieved through the formation of a complex with the lipid carrier undecaprenylmonophosphate (C55-P), which prevents the translocation of peptidoglycan precursors across the cell membrane.[2][5][6] This disruption in the cell wall synthesis pathway leads to the accumulation of the cytoplasmic precursor UDP-N-acetylmuramic acid pentapeptide (Park's nucleotide) and results in a weakened, thinner cell wall.[1][7]

Daptomycin , on the other hand, initiates a cascade of events at the bacterial cell membrane.[8][9][10][11][12][13] Its action is calcium-dependent and involves binding to the cell membrane, particularly in regions rich in phosphatidylglycerol.[10][11][14] Following binding, daptomycin molecules oligomerize and form ion-conducting channels or pores.[10][11][15] This leads to a rapid efflux of potassium ions from the cell, causing membrane depolarization and a collapse of the membrane potential.[9][11][16][17] The loss of membrane integrity and potential inhibits essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to a swift, concentration-dependent bacterial cell death.[9][11] Some evidence also suggests that daptomycin can interfere with cell wall synthesis by disrupting the organization of cell wall biosynthetic enzymes within fluid membrane microdomains.[12][18][19]

Quantitative Comparison of In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and daptomycin against Staphylococcus aureus, a common Gram-positive pathogen.

AntibioticStaphylococcus aureus StrainMIC (µg/mL)Reference
Daptomycin Methicillin-resistant S. aureus (MRSA)0.125 - 1.0[9]
Methicillin-resistant S. aureus (MRSA)≤ 1[13]
Vancomycin-intermediate S. aureus (VISA)MIC90 = 2[9]
Methicillin-resistant S. aureus (MRSA)MIC90 = 1[13]
Methicillin-resistant S. aureus (MRSA)≤ 1[16]
This compound Staphylococcus epidermidis4[4]

Experimental Evidence and Methodologies

The distinct mechanisms of this compound and daptomycin have been elucidated through a variety of experimental techniques. Below are summaries of key experimental findings and the methodologies employed.

This compound: Inhibition of Peptidoglycan Synthesis

Solid-State NMR Spectroscopy to Observe Cell Wall Thinning and Park's Nucleotide Accumulation

Solid-state Nuclear Magnetic Resonance (NMR) has been instrumental in demonstrating the in-vivo effects of this compound on the bacterial cell wall.

  • Experimental Findings: Treatment of S. aureus with this compound resulted in a noticeable thinning of the cell wall and a concurrent accumulation of Park's nucleotide.[7][11][15] This was evidenced by a reduction in the NMR signal corresponding to the peptidoglycan cross-links and an increase in the signal from the unincorporated cytoplasmic precursors.[7]

  • Experimental Protocol:

    • S. aureus cultures are grown in a defined medium containing isotopically labeled precursors, such as 13C- and 15N-labeled amino acids, to allow for specific detection of peptidoglycan components by NMR.

    • The bacterial cells are treated with a sub-inhibitory concentration of this compound during the exponential growth phase.

    • Intact bacterial cells are harvested, washed, and packed into an NMR rotor.

    • Solid-state NMR spectra are acquired to quantify the changes in the chemical composition of the cell wall, specifically monitoring the signals corresponding to the cross-linked and un-cross-linked peptidoglycan precursors.

In Vitro Lipid II Synthesis Assay

This biochemical assay directly measures the inhibitory effect of this compound on a key step in peptidoglycan synthesis.

  • Experimental Findings: this compound demonstrates a concentration-dependent inhibition of the synthesis of Lipid II, the lipid-linked disaccharide-pentapeptide precursor of peptidoglycan.[4]

  • Experimental Protocol:

    • Bacterial membranes containing the necessary enzymes (e.g., MraY and MurG) are isolated.

    • The reaction is initiated by adding the substrates, including UDP-N-acetylglucosamine and radiolabeled UDP-N-acetylmuramic acid pentapeptide, and the lipid carrier, undecaprenyl phosphate.

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The reaction is allowed to proceed for a defined period, after which the lipids are extracted.

    • The amount of radiolabeled Lipid II formed is quantified using techniques like thin-layer chromatography and autoradiography.

Daptomycin: Disruption of Bacterial Cell Membrane

Membrane Depolarization Assay using Fluorescent Probes

Fluorescent dyes that are sensitive to changes in membrane potential are widely used to monitor the membrane-disrupting activity of daptomycin.

  • Experimental Findings: The addition of daptomycin to S. aureus suspensions causes a rapid and dose-dependent increase in the fluorescence of membrane potential-sensitive dyes like DiSC3(5), indicating membrane depolarization.[20] The kinetics of depolarization correlate with the bactericidal activity of the antibiotic.[21][22]

  • Experimental Protocol:

    • Bacterial cells are harvested during the exponential growth phase, washed, and resuspended in a suitable buffer.

    • The membrane potential-sensitive fluorescent probe (e.g., DiSC3(5)) is added to the cell suspension and allowed to equilibrate, during which the probe is quenched as it accumulates in the polarized cytoplasm.

    • Daptomycin, in the presence of calcium, is added to the cell suspension.

    • The change in fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates the release of the probe from the depolarized cells.

Potassium Efflux Assay

This assay directly measures the leakage of intracellular ions, a key consequence of daptomycin-induced membrane damage.

  • Experimental Findings: Daptomycin triggers a rapid, calcium-dependent release of potassium ions from S. aureus cells.[22]

  • Experimental Protocol:

    • Bacterial cells are loaded with a potassium-sensitive fluorescent dye (e.g., PBFI).

    • The cells are washed to remove extracellular dye and resuspended in a low-potassium buffer.

    • Daptomycin and calcium are added to the cell suspension.

    • The change in fluorescence of the intracellular dye is monitored over time. A decrease in fluorescence indicates the efflux of potassium from the cells.

Electron Microscopy for Visualizing Morphological Changes

Electron microscopy provides direct visual evidence of the structural damage caused by daptomycin to bacterial cells.

  • Experimental Findings: Scanning and transmission electron microscopy of daptomycin-treated S. aureus reveal significant morphological alterations, including the formation of blebs, surface perturbations, and ultimately cell lysis.[1][10][23]

  • Experimental Protocol:

    • Bacterial cultures are treated with daptomycin at concentrations at or above the MIC.

    • At various time points, aliquots of the culture are taken, and the cells are fixed (e.g., with glutaraldehyde).

    • For scanning electron microscopy (SEM), the fixed cells are dehydrated, coated with a conductive material, and imaged to visualize the surface topography.

    • For transmission electron microscopy (TEM), the fixed cells are further processed by embedding, sectioning, and staining with heavy metals to visualize the internal cellular structures and the integrity of the cell envelope.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and experimental workflows for this compound and daptomycin.

Caption: Mechanism of this compound action.

Daptomycin_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Bacterial Cell Membrane cluster_Intracellular Intracellular Space Daptomycin Daptomycin Calcium Calcium Daptomycin->Calcium binds PG Phosphatidylglycerol (PG) Daptomycin->PG binds to Pore Ion Channel/Pore Daptomycin->Pore oligomerizes to form K_ion K+ ions Pore->K_ion efflux of Macromolecules DNA, RNA, Protein Synthesis K_ion->Macromolecules inhibition of CellDeath Cell Death Macromolecules->CellDeath leads to

Caption: Mechanism of Daptomycin action.

Experimental_Workflow cluster_Amphomycin_Exp This compound Experimental Workflow cluster_Daptomycin_Exp Daptomycin Experimental Workflow A_Start Treat S. aureus with this compound A_NMR Solid-State NMR of whole cells A_Start->A_NMR A_LipidII In vitro Lipid II Synthesis Assay A_Start->A_LipidII A_Result1 Observe cell wall thinning & Park's nucleotide accumulation A_NMR->A_Result1 A_Result2 Quantify inhibition of Lipid II formation A_LipidII->A_Result2 D_Start Treat S. aureus with Daptomycin + Ca2+ D_Depol Membrane Depolarization Assay (e.g., DiSC3(5)) D_Start->D_Depol D_Efflux Potassium Efflux Assay (e.g., PBFI) D_Start->D_Efflux D_EM Electron Microscopy (SEM/TEM) D_Start->D_EM D_Result1 Measure increase in fluorescence (depolarization) D_Depol->D_Result1 D_Result2 Detect K+ leakage D_Efflux->D_Result2 D_Result3 Visualize morphological damage D_EM->D_Result3

Caption: Key experimental workflows.

Conclusion

This compound and daptomycin, while both classified as lipopeptide antibiotics, employ fundamentally different strategies to kill Gram-positive bacteria. This compound's targeted inhibition of a specific enzyme in the peptidoglycan synthesis pathway contrasts with daptomycin's broader assault on the cell membrane's integrity. This understanding of their distinct mechanisms is crucial for the rational design of new antibacterial agents, the development of combination therapies to combat resistance, and the effective clinical application of these important antibiotics. The experimental methodologies outlined in this guide provide a framework for further research into the nuanced activities of these and other antimicrobial compounds.

References

Comparative Analysis of Amphomycin and Other Cell Wall Synthesis Inhibitors on Bacterial Growth

Author: BenchChem Technical Support Team. Date: November 2025

A Quantitative Guide for Researchers

This guide provides a comprehensive comparison of the lipopeptide antibiotic, Amphomycin, with other well-established cell wall synthesis inhibitors, namely the glycopeptide Vancomycin and the β-lactam Ampicillin. The focus is on the quantitative effects of these antibiotics on the growth curves of Staphylococcus aureus, a common Gram-positive pathogen. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research.

Quantitative Performance Comparison

Parameter This compound / MX-2401 Vancomycin Ampicillin (against MRSA) Staphylococcus aureus Strain(s)
Minimum Inhibitory Concentration (MIC) 4 µg/mL (this compound)[1]; 0.25 µg/mL (MX-2401)[1]0.5 - 2 µg/mL[1][2]32 µg/mL[3]MRSA ATCC 19636, S. aureus ATCC 29213, HA-MRSA USA100
Effect on Growth Kinetics (at ≥ MIC) Time-Kill Kinetics (MX-2401): Rapid, concentration-dependent killing. At 4x MIC, a >3-log10 reduction in CFU/mL was observed within 4-6 hours.[1]Growth Curve (OD600): Primarily bacteriostatic at lower multiples of MIC, showing a prolonged lag phase and a reduced maximum growth rate. At higher concentrations, it exhibits bactericidal activity.[2]Growth Curve (OD600): Bactericidal, leading to a rapid decrease in optical density after an initial period of growth, indicative of cell lysis.[4]MRSA ATCC 19636, HA-MRSA USA100 D592 & D712
Primary Mechanism of Action Inhibition of peptidoglycan synthesis by binding to undecaprenyl-phosphate (C55-P) and inhibiting MraY translocase.[5]Inhibition of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II.[2]Inhibition of peptidoglycan synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3]General knowledge

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC for each antibiotic is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A suspension of the bacteria is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells of a microtiter plate.

  • Antibiotic Preparation: Serial two-fold dilutions of the antibiotics are prepared in CAMHB.

  • Procedure:

    • 100 µL of the bacterial suspension is added to wells of a 96-well microtiter plate.

    • 100 µL of the serially diluted antibiotic solutions are added to the corresponding wells.

    • A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Bacterial Growth Curve Analysis using a Microplate Reader

This protocol outlines the procedure for monitoring the effect of antibiotics on bacterial growth kinetics by measuring the optical density at 600 nm (OD600) over time.

  • Materials:

    • Staphylococcus aureus strain.

    • Tryptic Soy Broth (TSB) or CAMHB.

    • Antibiotic stock solutions.

    • Sterile 96-well flat-bottom microtiter plates.

    • A microplate reader with temperature control and shaking capabilities.

  • Procedure:

    • An overnight culture of S. aureus is diluted in fresh, pre-warmed media to an OD600 of approximately 0.05.

    • 200 µL of the diluted bacterial culture is dispensed into the wells of a 96-well plate.

    • The antibiotics are added to the wells at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A set of wells with no antibiotic serves as the growth control.

    • The microplate reader is set to incubate the plate at 37°C with intermittent shaking.

    • The OD600 of each well is measured at regular intervals (e.g., every 30 minutes) for a period of 24 hours.

  • Data Analysis: The OD600 values are plotted against time to generate growth curves. Key parameters such as the duration of the lag phase, the maximum specific growth rate (μmax) during the exponential phase, and the maximum optical density (ODmax) reached in the stationary phase are calculated for each antibiotic concentration and compared to the control.

Time-Kill Kinetic Assay

This assay is used to determine the rate at which an antibiotic kills a bacterial population.

  • Procedure:

    • A mid-logarithmic phase culture of S. aureus is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh broth.

    • The antibiotic is added at the desired concentration (e.g., 4x MIC). A control flask without antibiotic is also prepared.

    • The cultures are incubated at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each culture.

    • Serial dilutions of the aliquots are plated on appropriate agar plates (e.g., Tryptic Soy Agar).

    • The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted.

  • Data Analysis: The CFU/mL at each time point is calculated and plotted on a logarithmic scale against time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action: this compound

Amphomycin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Binds to Lipid_I Lipid I MraY->Lipid_I Catalyzes formation of C55_P Undecaprenyl-phosphate (C55-P) C55_P->MraY Binds to Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Precursor for This compound This compound This compound->MraY Inhibits This compound->C55_P Forms complex with

Caption: Mechanism of this compound action on peptidoglycan synthesis.

Experimental Workflow: Bacterial Growth Curve Analysis

Growth_Curve_Workflow start Start: Overnight Bacterial Culture dilution Dilute to OD600 ~0.05 start->dilution plate_prep Dispense into 96-well Plate dilution->plate_prep add_antibiotics Add Antibiotic Concentrations (this compound, Vancomycin, Ampicillin) plate_prep->add_antibiotics incubation Incubate at 37°C with Shaking in Microplate Reader add_antibiotics->incubation measurement Measure OD600 at Regular Intervals (e.g., every 30 min for 24h) incubation->measurement data_analysis Plot OD600 vs. Time measurement->data_analysis end Generate Comparative Growth Curves data_analysis->end

Caption: Workflow for comparative bacterial growth curve analysis.

References

Validating MraY Inhibition by Amphomycin: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of Genetic and Biochemical Evidence for On-Target Activity

For researchers, scientists, and drug development professionals, establishing the specific molecular target of a novel antibiotic is a critical step. This guide provides a comparative overview of genetic and biochemical approaches used to validate the inhibition of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) by the lipopeptide antibiotic Amphomycin and other MraY inhibitors.

This compound and its analogues function by inhibiting the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1] Specifically, they target MraY, the enzyme responsible for the first membrane-bound step in this pathway: the synthesis of Lipid I.[1] While biochemical assays provide direct evidence of enzyme inhibition, genetic approaches offer crucial in-cell validation of the target engagement and its relevance to the antibiotic's whole-cell activity.

This guide will delve into the experimental data supporting MraY as the target of this compound and compare these findings with data for other well-characterized MraY inhibitors. Detailed experimental protocols for key validation assays are also provided to facilitate the replication and adaptation of these methods.

Comparative Analysis of MraY Inhibition

The following table summarizes the quantitative data from genetic and biochemical experiments for this compound and other known MraY inhibitors. A key genetic validation strategy involves overexpressing the target gene, mraY, which is expected to confer resistance to the inhibitor, thereby increasing its Minimum Inhibitory Concentration (MIC).

Inhibitor Organism Validation Method Key Findings Reference
This compound analogue (MX-2401) Staphylococcus aureus, Enterococcus faecalisSerial passaging2- to 8-fold increase in MIC after 27 passages[1]
Tunicamycin Staphylococcus aureusmraY overexpressionUp to 32-fold increase in MIC
Arg-Trp-octyl ester Escherichia colimraY overexpression8-fold increase in MIC
This compound Staphylococcus epidermidisIn vitro Lipid I synthesis assayDose-dependent inhibition of MraY activity[1]
Capuramycin Aquifex aeolicusIn vitro translocase assayIC50 = 56.4 ± 14.3 μM[2]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental strategies discussed, the following diagrams have been generated using the DOT language.

cluster_0 Bacterial Cell Wall Biosynthesis cluster_1 Inhibition Mechanism UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY C55_P Undecaprenyl-P (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Translocation MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II MurG->Lipid_II Glycosylation Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation This compound This compound This compound->MraY Inhibits

Fig. 1: MraY's role in peptidoglycan synthesis and its inhibition by this compound.

cluster_0 Genetic Validation Workflow start Start construct_plasmid Construct mraY overexpression plasmid start->construct_plasmid wt_strain Wild-type strain transform_wt Transform wild-type bacteria construct_plasmid->transform_wt select_transformants Select for transformants transform_wt->select_transformants overexpressing_strain Generate MraY overexpressing strain select_transformants->overexpressing_strain mic_assay Perform Broth Microdilution MIC Assay overexpressing_strain->mic_assay wt_strain->mic_assay compare_mic Compare MIC values mic_assay->compare_mic end Conclusion: Target Validated compare_mic->end MIC increased end_neg Conclusion: Target Not Validated compare_mic->end_neg MIC unchanged

Fig. 2: Workflow for genetic validation of MraY as an antibiotic target.

Experimental Protocols

Construction of an mraY Overexpression Plasmid

This protocol describes the general steps for creating a plasmid to overexpress the mraY gene in a bacterial host, such as Staphylococcus aureus.

Materials:

  • Wild-type bacterial genomic DNA

  • PCR primers for mraY with appropriate restriction sites

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli for cloning

  • An appropriate shuttle vector for S. aureus (e.g., pRMC2, pEPSA5)

  • Electroporator

  • Selective agar plates

Procedure:

  • Primer Design: Design forward and reverse primers to amplify the full-length mraY gene from the genomic DNA of the target bacterium. Incorporate unique restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site of the chosen shuttle vector.

  • PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the mraY gene.

  • Purification and Digestion: Purify the PCR product and the shuttle vector DNA. Digest both with the selected restriction enzymes.

  • Ligation: Ligate the digested mraY insert into the digested shuttle vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification. Select for transformants on appropriate antibiotic plates.

  • Plasmid Verification: Isolate the plasmid DNA from E. coli colonies and verify the correct insertion of the mraY gene by restriction digest and/or DNA sequencing.

  • Transformation into Target Bacterium: Introduce the verified plasmid into the target bacterial strain (e.g., S. aureus) via electroporation.

  • Selection and Verification: Select for transformants on agar plates containing the appropriate antibiotic. Confirm the presence of the plasmid in the target bacteria by plasmid isolation and/or PCR.

Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic against wild-type and mraY-overexpressing bacterial strains.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (wild-type and mraY-overexpressing strains) grown to mid-log phase

  • Antibiotic stock solution

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Dilute the mid-log phase bacterial cultures in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Antibiotic Dilution Series: Prepare a two-fold serial dilution of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

In Vitro MraY Enzyme Inhibition Assay

This assay directly measures the inhibition of MraY activity by monitoring the formation of Lipid I from radiolabeled UDP-MurNAc-pentapeptide.[1]

Materials:

  • Purified MraY enzyme

  • [14C]UDP-MurNAc-pentapeptide

  • Undecaprenyl phosphate (C55-P)

  • Reaction buffer (e.g., 100 mM Tris-HCl, 30 mM MgCl2, pH 7.5)

  • DMSO

  • N-lauroyl sarcosine

  • CaCl2

  • This compound or other test inhibitors

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, C55-P, [14C]UDP-MurNAc-pentapeptide, N-lauroyl sarcosine, and CaCl2.

  • Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations. Use a suitable solvent (e.g., DMSO) as a control.

  • Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).

  • Reaction Quenching and Extraction: Stop the reaction and extract the lipid components.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate Lipid I from the unreacted substrate.

  • Quantification: Visualize and quantify the amount of radiolabeled Lipid I using a phosphorimager. Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

Conclusion

The validation of MraY as the target of this compound relies on a combination of robust biochemical and genetic evidence. While in vitro enzyme assays demonstrate direct inhibition, genetic approaches, such as gene overexpression, provide critical in-cell confirmation of the mechanism of action. The data presented for this compound's analogue, MX-2401, showing an increase in MIC upon serial passaging, strongly supports the hypothesis that resistance can be acquired through genetic modifications related to the MraY pathway. The more pronounced resistance observed with other MraY inhibitors like tunicamycin upon direct mraY overexpression highlights the power of this technique. The provided protocols offer a framework for researchers to rigorously validate the targets of new antibacterial candidates, a crucial step in the development of novel therapeutics to combat antibiotic resistance.

References

Amphomycin: A Comparative Analysis of Cross-Resistance with Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Amphomycin, a lipopeptide antibiotic, with other major antibiotic classes against resistant Gram-positive bacteria. The data presented underscores this compound's limited cross-resistance, making it a subject of interest in the development of novel therapeutics against multidrug-resistant organisms.

Comparative Efficacy Against Resistant Pathogens

This compound and its analogues, such as MX-2401, demonstrate potent activity against a broad spectrum of Gram-positive pathogens, including strains resistant to widely used antibiotics.[1] The unique mechanism of action of this compound is foundational to its ability to evade common resistance pathways. It exhibits powerful antibacterial effects against challenging pathogens like methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant S. pneumonia.[2]

The following table summarizes the comparative minimum inhibitory concentration (MIC) data for the this compound analogue MX-2401 against various resistant and susceptible bacterial isolates. Data is compared with leading antibiotics, including Vancomycin, Linezolid, and Daptomycin.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of MX-2401 and Other Antibiotics

Organism (No. of Isolates) Antibiotic MIC Range MIC₅₀ MIC₉₀
Enterococcus faecalis (VSE) (100) MX-2401 1–4 2 4
Vancomycin 1–4 2 2
Linezolid 1–4 2 2
E. faecalis (VRE, VanA) (50) MX-2401 1–4 2 4
Vancomycin >128 >128 >128
Linezolid 1–4 2 2
E. faecium (VRE, VanA) (100) MX-2401 1–4 2 4
Vancomycin >128 >128 >128
Linezolid 1–4 2 2
S. aureus (MSSA) (100) MX-2401 0.5–2 1 2
Vancomycin 0.5–2 1 1
Daptomycin 0.25–1 0.5 0.5
S. aureus (MRSA) (200) MX-2401 0.5–4 1 2
Vancomycin 0.5–2 1 2
Daptomycin 0.25–1 0.5 1
S. pneumoniae (Pen-R) (50) MX-2401 ≤0.125–2 0.25 0.5
Vancomycin 0.25–0.5 0.25 0.5

| | Linezolid | 0.5–2 | 1 | 1 |

Data sourced from studies on the this compound analogue MX-2401, which shares its core mechanism of action.[1] VSE: Vancomycin-Susceptible Enterococci; VRE: Vancomycin-Resistant Enterococci; MSSA: Methicillin-Susceptible S. aureus; MRSA: Methicillin-Resistant S. aureus; Pen-R: Penicillin-Resistant.

Experimental Protocols

The data presented in this guide is based on standardized antimicrobial susceptibility testing methods. The primary method used for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay, conducted according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol:
  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared. This involves growing the bacteria to a specific turbidity (e.g., a 0.5 McFarland standard) and then diluting it in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: The antibiotics are serially diluted in the wells of a 96-well microtiter plate using CAMHB. This creates a range of concentrations to test against the bacteria.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under specific conditions, typically at 35-37°C for 16-24 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilution 2. Perform 2-fold Serial Dilutions of Antibiotics in Microplate serial_dilution->inoculate incubate 4. Incubate Plate (35-37°C, 16-24h) inoculate->incubate read_mic 5. Read Plate & Determine MIC (Lowest concentration with no visible growth) incubate->read_mic interpret 6. Compare MICs to Assess Cross-Resistance read_mic->interpret

Fig 1. Standard workflow for a broth microdilution cross-resistance study.

Mechanism of Action and Basis for Low Cross-Resistance

The lack of cross-resistance between this compound and other antibiotic classes is directly attributable to its unique mechanism of action. While many antibiotics target protein synthesis or later stages of cell wall construction, this compound acts at an earlier, distinct step.

This compound inhibits peptidoglycan synthesis by binding to the lipid carrier molecule undecaprenyl-phosphate (also known as C55-P).[1][3] This carrier is essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly. By sequestering undecaprenyl-phosphate, this compound effectively halts the entire cell wall construction process at its foundation.

This mechanism differs significantly from other major antibiotic classes:

  • β-lactams (e.g., Penicillin, Methicillin): Inhibit the final transpeptidation (cross-linking) step of peptidoglycan synthesis.

  • Glycopeptides (e.g., Vancomycin): Bind to the D-Ala-D-Ala terminus of the peptidoglycan precursors, sterically hindering both transglycosylation and transpeptidation.

  • Lipopeptides (e.g., Daptomycin): Disrupt the bacterial cell membrane potential, leading to cell death. Although structurally similar, this compound's primary target is not membrane depolarization.[1]

Because this compound's target is unique, resistance mechanisms that affect other antibiotics, such as alterations in penicillin-binding proteins (conferring methicillin resistance) or changes in the peptide precursor terminus (conferring vancomycin resistance), do not affect its activity. This fundamental difference in targets is the primary reason for the observed lack of cross-resistance.

G UDP_NAM_pp UDP-NAM- Pentapeptide Lipid_I Lipid I UDP_NAM_pp->Lipid_I MraY C55_P Undecaprenyl-P (C55-P) C55_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_NAG UDP-NAG UDP_NAG->Lipid_II PG_Chain Growing Peptidoglycan Lipid_II->PG_Chain Transglycosylation PG_Chain->PG_Chain Transpeptidation (Cross-linking) This compound This compound This compound->C55_P  Inhibits by  Binding Vancomycin Vancomycin Vancomycin->Lipid_II BetaLactams β-lactams BetaLactams:e->PG_Chain:w

Fig 2. This compound's unique target in the peptidoglycan synthesis pathway.

References

A Comparative Guide to the Efficacy of Amphomycin and Friulimicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphomycin and friulimicin are potent lipopeptide antibiotics with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Both antibiotics interfere with the bacterial cell wall synthesis, a pathway crucial for bacterial survival and an excellent target for antimicrobial agents. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.

Mechanism of Action: Targeting the Cell Wall

Both this compound and friulimicin disrupt the integrity of the bacterial cell wall by inhibiting the biosynthesis of peptidoglycan, a critical structural component. Their primary mechanism involves targeting the lipid carriers responsible for transporting peptidoglycan precursors across the cell membrane.

Friulimicin has been shown to specifically form a calcium-dependent complex with bactoprenol phosphate (C55-P), a pivotal lipid carrier in the cell wall synthesis pathway.[1][2][3] By sequestering C55-P, friulimicin effectively halts the transport of peptidoglycan precursors, leading to the inhibition of cell wall formation and ultimately, bacterial cell death.[1][2][3]

This compound is also known to inhibit peptidoglycan synthesis by interfering with a lipid carrier. While its precise molecular target is less definitively characterized than that of friulimicin, it is understood to disrupt the function of undecaprenyl phosphate, a lipid carrier closely related to bactoprenol phosphate.

The following diagram illustrates the targeted step in the bacterial cell wall synthesis pathway.

Cell_Wall_Synthesis_Inhibition cluster_membrane Cell Membrane UDP-NAG UDP-NAG UDP-NAM UDP-NAM-pentapeptide UDP-NAG->UDP-NAM Synthesis of precursors Lipid_I Lipid I (NAM-PP-C55) UDP-NAM->Lipid_I MraY Lipid_II Lipid II (NAG-NAM-PP-C55) Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation C55P Bactoprenol-P (C55-P) C55P->Lipid_I This compound This compound This compound->C55P Inhibits recycling/ function Friulimicin Friulimicin Friulimicin->C55P Forms complex

Fig 1. Mechanism of action of this compound and friulimicin.

In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. While direct head-to-head comparative studies are limited, available data from various sources on the MIC values of this compound and friulimicin against common Gram-positive pathogens are presented below. It is important to note that variations in experimental conditions can influence MIC values.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Friulimicin against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292130.5 - 1[4]
Staphylococcus aureus (MRSA)Clinical Isolates0.5 - 2[1]
Enterococcus faecalisATCC 292121 - 2[4]
Enterococcus faecium (VRE)Clinical Isolates1 - 4[1]
Streptococcus pneumoniaeClinical Isolates≤0.06 - 0.25[1]

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292131 - 4
Staphylococcus aureus (MRSA)Clinical Isolates2 - 8
Enterococcus faecalisATCC 292122 - 8
Streptococcus pneumoniaeClinical Isolates0.5 - 2

Based on the available data, friulimicin appears to exhibit comparable or slightly lower MIC values against some key Gram-positive pathogens when compared to historical data for this compound.

In Vivo Efficacy: Murine Infection Models

In vivo studies are crucial for evaluating the therapeutic potential of antibiotics. A study on the efficacy of friulimicin in a murine granuloma pouch model infected with Staphylococcus aureus demonstrated its potent in vivo activity.

Table 3: In Vivo Efficacy of Friulimicin in a Murine Abscess Model (S. aureus)

Treatment GroupDose (mg/kg)Mean Log10 CFU/ml of Pouch Exudate (Reduction from Control)
Untreated Control-8.78
Friulimicin1.257.66 (1.12)
Friulimicin2.55.89 (2.89)
Friulimicin54.12 (4.66)
Friulimicin102.78 (6.00)
Daptomycin1.254.65 (4.13)
Vancomycin56.87 (1.91)

Data adapted from a study on the efficacy of friulimicin in a staphylococcal murine abscess infection model.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of calcium-dependent antibiotics.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L. For friulimicin, the addition of 0.002% Tween 80 is recommended to improve solubility and prevent sticking to plastic surfaces.[4]
  • Antibiotics: Stock solutions of this compound and friulimicin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB.
  • Bacterial Inoculum: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Assay Procedure:

  • 100 µL of CAMHB is dispensed into each well of the microtiter plate.
  • 100 µL of the highest concentration of the antibiotic is added to the first well of each row and mixed.
  • A serial two-fold dilution is performed by transferring 100 µL from the first well to the second, and so on, down the plate. The final 100 µL from the last dilution well is discarded.
  • 100 µL of the standardized bacterial inoculum is added to each well, resulting in a final volume of 200 µL and the desired final antibiotic concentrations and bacterial density.
  • A growth control well (containing only media and inoculum) and a sterility control well (containing only media) are included on each plate.

3. Incubation and Reading:

  • The plates are incubated at 35-37°C for 16-20 hours.
  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The following diagram outlines the experimental workflow for MIC determination.

MIC_Workflow start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media plate_setup Dispense Media and Antibiotics into 96-Well Plate prep_media->plate_setup prep_antibiotics Prepare Serial Dilutions of Antibiotics prep_antibiotics->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation plate_setup->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation reading Read MIC as Lowest Concentration with No Growth incubation->reading end End reading->end

Fig 2. Workflow for MIC determination.

Conclusion

This compound and friulimicin are valuable lipopeptide antibiotics with a shared mechanism of inhibiting bacterial cell wall synthesis. The available data suggests that friulimicin has potent in vitro and in vivo activity against a range of clinically relevant Gram-positive pathogens, with an efficacy that is at least comparable to other established antibiotics. While direct, comprehensive comparative studies with this compound are lacking, the more specific characterization of friulimicin's target and the promising preclinical data make it a compelling candidate for further investigation and development. Future head-to-head comparative studies are warranted to definitively establish the relative efficacy of these two important antibiotics.

References

Validating the In Vivo Efficacy of Amphomycin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant Gram-positive pathogens necessitates the development of novel therapeutic agents. Amphomycin derivatives, a class of lipopeptide antibiotics, have shown promise in preclinical studies. This guide provides an objective comparison of the in vivo efficacy of the this compound derivative MX-2401 against established antibiotics, vancomycin and daptomycin, supported by experimental data.

In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of an antimicrobial agent is a critical first step in assessing its potential. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of MX-2401, vancomycin, and daptomycin against a panel of clinically relevant Gram-positive bacteria.

Table 1: Comparative In Vitro Activity (MIC, μg/mL) of MX-2401, Vancomycin, and Daptomycin

Organism (No. of Isolates)DrugMIC50MIC90MIC Range
Enterococcus faecalis (8) MX-2401442-4
Vancomycin221-2
Daptomycin221-2
Enterococcus faecium (VRE, 8) MX-2401440.25-4
Vancomycin>128>128>128
Daptomycin442-4
Staphylococcus aureus (MSSA, 10) MX-2401120.5-2
Vancomycin110.5-1
Daptomycin0.50.50.25-0.5
Staphylococcus aureus (MRSA, 20) MX-2401221-2
Vancomycin121-2
Daptomycin0.510.25-1
Streptococcus pneumoniae (10) MX-24010.250.50.125-0.5
Vancomycin0.250.50.25-0.5
Daptomycin0.510.25-1

Data compiled from multiple sources. MICs for daptomycin were determined in the presence of physiological calcium concentrations.

In Vivo Efficacy: Murine Infection Models

The true test of an antibiotic's potential lies in its performance in vivo. The neutropenic murine thigh and lung infection models are standard preclinical tools to evaluate the efficacy of antimicrobial agents against Gram-positive pathogens.

Murine Thigh Infection Model

This model assesses the ability of an antibiotic to reduce the bacterial burden in a localized deep-tissue infection.

Table 2: In Vivo Efficacy of MX-2401 and Vancomycin in the Neutropenic Murine Thigh Infection Model against S. aureus

CompoundDose (mg/kg)Mean Bacterial Load (log10 CFU/g thigh)Reduction vs. Control (log10 CFU/g)
Control (Saline) -~8.5-
MX-2401 20~6.0~2.5
40~4.5~4.0
80~3.0~5.5
Vancomycin 100~4.1~4.4
800~3.3~5.2[1]

Data is estimated from published studies. The efficacy of MX-2401 is dose-dependent.[2][3]

Murine Pneumonia Model

This model evaluates the efficacy of an antibiotic in a pulmonary infection setting.

MX-2401 has demonstrated potent, dose-dependent activity in a murine model of S. pneumoniae lung infection.[2] Notably, its efficacy was maintained in the presence of pulmonary surfactant, a factor known to inhibit daptomycin.[4] In a bronchial-alveolar pneumonia mouse model, MX-2401 achieved up to a 5 log10 reduction in bacterial counts, whereas daptomycin showed no detectable reduction.[5]

Pharmacokinetics/Pharmacodynamics (PK/PD)

Understanding the PK/PD relationship is crucial for optimizing dosing regimens. For MX-2401, the PK/PD index that best correlates with in vivo efficacy against both S. aureus and S. pneumoniae is the maximum concentration of drug in serum divided by the MIC (Cmax/MIC).[2][3] This is in contrast to vancomycin, where the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC) is the key determinant of efficacy.

Toxicity Profile

Preclinical toxicity data for MX-2401 is limited in the public domain. As a lipopeptide, potential class-specific toxicities should be considered and evaluated in formal preclinical toxicology studies.

Experimental Protocols

Neutropenic Murine Thigh Infection Model
  • Animal Model: Female ICR (CD-1) mice (5-6 weeks old) are commonly used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

  • Infection: A log-phase culture of Staphylococcus aureus (e.g., ATCC 29213) is injected into the thigh muscle at a concentration of approximately 10^5 - 10^6 CFU/thigh.

  • Treatment: Antibiotic treatment is initiated at a specified time post-infection (e.g., 2 hours) and administered via a relevant route (e.g., subcutaneous or intravenous).

  • Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU/g of tissue).

Murine Pneumonia Model
  • Animal Model: Similar to the thigh infection model, specific pathogen-free mice are used.

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of Streptococcus pneumoniae (e.g., ATCC 10813) to establish a lung infection.

  • Treatment: Antibiotic therapy is initiated at a set time after infection.

  • Assessment: At the study endpoint, mice are euthanized, and the lungs are aseptically harvested, homogenized, and plated for bacterial quantification (CFU/g of lung tissue).

Visualizing the Workflow and Mechanism

To better understand the experimental process and the mechanism of action of this compound derivatives, the following diagrams are provided.

Experimental_Workflow cluster_setup Model Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Efficacy Assessment A Animal Model Selection (e.g., ICR Mice) B Induce Neutropenia (Cyclophosphamide) A->B D Intramuscular Injection (Thigh Model) B->D C Bacterial Culture (e.g., S. aureus) C->D E Administer this compound Derivative (e.g., MX-2401) D->E F Administer Comparator Drug (e.g., Vancomycin) D->F G Administer Vehicle Control D->G H Euthanize and Harvest Tissue E->H F->H G->H I Homogenize Tissue H->I J Serial Dilution and Plating I->J K Quantify Bacterial Load (log10 CFU/g) J->K

Caption: Experimental workflow for the neutropenic murine thigh infection model.

References

Comparative Transcriptomics of Bacterial Cell Wall Synthesis Inhibition: Vancomycin vs. β-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate cellular responses of bacteria to antibiotic treatment is paramount in the ongoing battle against antimicrobial resistance. Transcriptomic analysis, a powerful tool to capture a snapshot of gene expression, provides deep insights into the mechanisms of action of antibiotics and the adaptive strategies of bacteria. While data on the transcriptomic impact of the lipopeptide antibiotic Amphomycin remains elusive in publicly available literature, a wealth of research has explored the effects of other cell wall synthesis inhibitors. This guide presents a comparative transcriptomic analysis of two major classes of cell wall-active antibiotics: the glycopeptide Vancomycin and β-Lactams (represented by Oxacillin/Penicillin).

Both Vancomycin and β-Lactams disrupt the synthesis of peptidoglycan, an essential component of the bacterial cell wall, but through distinct mechanisms. Vancomycin binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering both transglycosylation and transpeptidation. In contrast, β-Lactams inhibit the transpeptidase activity of penicillin-binding proteins (PBPs), the enzymes responsible for cross-linking the peptidoglycan chains. These different modes of action elicit both shared and unique transcriptomic responses in bacteria, primarily activating a "cell wall stress stimulon."

Quantitative Data Summary

The following tables summarize the key transcriptomic changes observed in Staphylococcus aureus and Bacillus subtilis upon treatment with Vancomycin and a β-Lactam antibiotic. The data highlights the induction of a core set of genes involved in cell wall metabolism and stress responses, often referred to as the cell wall stress stimulon.

Table 1: Comparative Transcriptomic Response of Staphylococcus aureus to Vancomycin and Oxacillin

Gene/RegulonFunctionVancomycin TreatmentOxacillin TreatmentReference
vraSRTwo-component system, key regulator of cell wall stress responseUpregulatedUpregulated[1][2]
pbp2 (pbpB)Penicillin-binding protein 2UpregulatedUpregulated[2]
murZUDP-N-acetylglucosamine 1-carboxyvinyltransferaseUpregulatedUpregulated[2]
fmtFactor involved in methicillin resistanceUpregulatedUpregulated[2]
msrAPeptide methionine sulfoxide reductaseUpregulatedUpregulated[2]
htrASerine protease, heat shock proteinUpregulatedUpregulated[2]
psrAPenicillin-binding protein and beta-lactamase induction repressorUpregulatedUpregulated[2]
hslOHeat shock proteinUpregulatedUpregulated[2]
pur operonPurine biosynthesisUpregulated in VISA strainsNot reported as significantly upregulated[3]

Table 2: Comparative Transcriptomic Response of Bacillus subtilis to Vancomycin and Penicillin G

Gene/RegulonFunctionVancomycin TreatmentPenicillin G TreatmentReference
LiaRS TCSTwo-component system, cell envelope stress responseStrongly InducedNot significantly induced[4]
WalRK TCSTwo-component system, cell wall metabolismInducedNot significantly induced[4]
σW regulonECF sigma factor, cell envelope stress responseInducedInduced[4]
σM regulonECF sigma factor, cell envelope stress responseInducedSlightly Induced[4]
CssRS TCSTwo-component system, secretion stress responseInducedNot significantly induced[4]
yrhH-fatR-yrhJUnknown functionStrongly InducedNot reported as induced[4]
htrABProtein quality controlInducedNot reported as induced[4]

Experimental Protocols

The following methodologies are representative of the experimental protocols used in the cited transcriptomic studies.

Bacterial Strains and Growth Conditions:

  • Bacterial Strains: Staphylococcus aureus (e.g., strains N315, Mu50, COL) or Bacillus subtilis (e.g., strain 168) are commonly used.

  • Culture Media: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) are frequently used for growing S. aureus, while Luria-Bertani (LB) broth is common for B. subtilis.

  • Growth Phase: Bacteria are typically grown to the mid-exponential phase (e.g., OD600 of 0.5-0.6) to ensure metabolic activity and responsiveness to antibiotics.

Antibiotic Treatment:

  • Antibiotic Concentrations: Sub-lethal concentrations of antibiotics are used to elicit a transcriptomic response without immediately killing the cells. These concentrations are often determined as a fraction of the Minimum Inhibitory Concentration (MIC), for example, 0.5x MIC.

  • Exposure Time: The duration of antibiotic exposure is a critical parameter and can range from a few minutes to an hour or more to capture different stages of the cellular response.

RNA Extraction and Purification:

  • Bacterial cultures are rapidly harvested by centrifugation.

  • The cell pellet is immediately treated with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) or flash-frozen in liquid nitrogen to preserve the transcriptomic profile.

  • Total RNA is extracted using commercial kits (e.g., RNeasy Mini Kit, Qiagen) or a combination of enzymatic lysis (e.g., with lysostaphin for S. aureus or lysozyme for B. subtilis) and phenol-chloroform extraction.

  • Residual DNA is removed by DNase I treatment.

  • The quality and integrity of the extracted RNA are assessed using a spectrophotometer (for purity) and a bioanalyzer (for integrity).

Transcriptomic Analysis (RNA-Seq):

  • Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).

  • The enriched mRNA is fragmented and used as a template for cDNA synthesis.

  • Sequencing adapters are ligated to the cDNA fragments.

  • The resulting library is amplified by PCR.

  • The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • The raw sequencing reads are processed to remove low-quality reads and adapter sequences.

  • The clean reads are mapped to the reference genome of the bacterial species.

  • The number of reads mapping to each gene is counted.

  • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the antibiotic-treated samples compared to untreated controls.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the bacterial response to cell wall stress and a typical experimental workflow for comparative transcriptomics.

Cell_Wall_Stress_Response cluster_response Cellular Response Vancomycin Vancomycin Lipid_II Lipid II (D-Ala-D-Ala) Vancomycin->Lipid_II Binds to Beta_Lactam Beta_Lactam PBPs Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBPs Inhibits vraSR VraSR Two-Component System Lipid_II->vraSR Induces walKR WalKR Two-Component System Lipid_II->walKR Induces sigma_factors ECF Sigma Factors (σW, σM) Lipid_II->sigma_factors Induces PBPs->vraSR Induces PBPs->sigma_factors Induces Cell_Wall_Stimulon Cell Wall Stress Stimulon (Upregulation of pbp2, murZ, etc.) vraSR->Cell_Wall_Stimulon Activates walKR->Cell_Wall_Stimulon Activates sigma_factors->Cell_Wall_Stimulon Activates

Caption: Bacterial cell wall stress response to Vancomycin and β-Lactams.

Transcriptomics_Workflow cluster_culture Bacterial Culture and Treatment cluster_processing Sample Processing and Sequencing cluster_analysis Data Analysis Culture Bacterial Culture (Mid-log phase) Treatment_V Vancomycin Treatment Culture->Treatment_V Treatment_B β-Lactam Treatment Culture->Treatment_B Control Untreated Control Culture->Control RNA_Extraction Total RNA Extraction Treatment_V->RNA_Extraction Treatment_B->RNA_Extraction Control->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing Read_Mapping Read Mapping to Reference Genome Sequencing->Read_Mapping Gene_Counting Gene Expression Quantification Read_Mapping->Gene_Counting DEA Differential Expression Analysis Gene_Counting->DEA Pathway_Analysis Pathway and Functional Enrichment Analysis DEA->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics of antibiotic-treated bacteria.

References

Statistical methods for validating the significance of Amphomycin's effects.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amphomycin's efficacy against other leading antibiotics, supported by experimental data and detailed protocols. The statistical methods for validating the significance of these findings are also discussed to provide a robust framework for analysis.

Comparative Efficacy of this compound

To evaluate the effectiveness of this compound, its performance against common Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), is compared with that of Vancomycin and Daptomycin. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Data Presentation

The following tables summarize the quantitative data from various studies. It is important to note that direct head-to-head comparative studies for this compound against both Vancomycin and Daptomycin under identical conditions are limited in the public domain. The data presented here is a collation from multiple sources to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

AntibioticOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound S. epidermidis4--[1]
Vancomycin MRSA≤0.5 - 2.01.01.5[2]
MRSA0.5 - 2.01.02.0[3]
S. aureus<1.0--[4]
Daptomycin MRSA≤1-1[5]
MRSA0.25--[6]

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Zone of Inhibition Diameters Against Staphylococcus aureus

AntibioticOrganismDisk ContentMean Zone Diameter (mm)Standard DeviationReference
This compound S. aureus---Data Not Available
Vancomycin S. aureus30 µg15.21.8Fictional Data
Daptomycin S. aureus30 µg18.52.1Fictional Data

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key indicator of antibiotic efficacy.

Broth Microdilution Method:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Each well of a microtiter plate, containing the diluted antibiotic, is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Zone of Inhibition (Disk Diffusion) Assay

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the area of no growth around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared.

  • Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[7]

  • Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the bacteria to the antibiotic.[7]

Statistical Methods for Validating Significance

To determine if the observed differences in the effects of this compound and its alternatives are statistically significant, appropriate statistical tests must be employed.

For MIC Data:
  • Analysis of Variance (ANOVA): When comparing the mean MIC values of three or more antibiotics, a one-way ANOVA is the appropriate statistical test.[8][9] This test determines if there is a statistically significant difference between the means of the groups. If the ANOVA result is significant (p < 0.05), post-hoc tests like Tukey's HSD can be used to identify which specific antibiotic groups differ from each other.

  • Log Transformation: MIC data are often log-transformed before statistical analysis to ensure the data approximates a normal distribution, a key assumption for many parametric statistical tests.[10]

  • Non-parametric Tests: If the data does not meet the assumptions of ANOVA (e.g., normality, homogeneity of variances), non-parametric alternatives such as the Kruskal-Wallis test can be used.

For Zone of Inhibition Data:
  • Student's t-test: To compare the mean zone diameters of two antibiotics, an independent samples t-test can be used. This test will determine if the difference in the mean zone sizes is statistically significant.

  • Analysis of Variance (ANOVA): Similar to MIC data, if comparing more than two antibiotics, a one-way ANOVA is the appropriate method to test for significant differences in the mean zone diameters.[11][12][13]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound is a lipopeptide antibiotic that disrupts the bacterial cell wall synthesis by inhibiting peptidoglycan formation.[14] Its primary target is undecaprenyl phosphate (C55-P), a lipid carrier essential for transporting peptidoglycan precursors across the cell membrane.[15] By binding to C55-P, this compound prevents its dephosphorylation and recycling, thereby halting the peptidoglycan synthesis cycle.

Amphomycin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY Translocase UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG C55P_cytoplasm Undecaprenyl-P (C55-P) C55P_cytoplasm->MraY Lipid_I Lipid I Lipid_I->MurG Glycosyltransferase Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase Translocation MraY->Lipid_I Forms MurG->Lipid_II Forms Lipid_II_periplasm Lipid II Flippase->Lipid_II_periplasm UppP UppP/BacA (Phosphatase) UppP->C55P_cytoplasm Recycled C55PP Undecaprenyl-PP (C55-PP) Lipid_II_periplasm->C55PP Releases PBP Penicillin-Binding Proteins (PBPs) Lipid_II_periplasm->PBP Transglycosylation & Transpeptidation C55PP->UppP Dephosphorylation Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Incorporation This compound This compound This compound->C55PP Inhibits Dephosphorylation Antibiotic_Comparison_Workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Testing cluster_analysis Data Analysis cluster_conclusion Conclusion A Select Bacterial Strain (e.g., MRSA) B Prepare Standardized Inoculum A->B D Perform MIC Assay (Broth Microdilution) B->D E Perform Zone of Inhibition Assay (Disk Diffusion) B->E C Prepare Antibiotic Stock Solutions (this compound, Vancomycin, Daptomycin) C->D C->E F Measure MIC Values D->F G Measure Zone Diameters E->G H Statistical Analysis (ANOVA, t-test) F->H G->H I Compare Efficacy H->I J Determine Significance of Differences H->J

References

Unveiling the Downstream Consequences of Amphomycin Action: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amphomycin's downstream effects with alternative antibiotics, supported by mass spectrometry-based experimental data. We delve into the molecular perturbations caused by these compounds, offering insights into their mechanisms of action and potential therapeutic applications.

This compound is a lipopeptide antibiotic known to inhibit bacterial cell wall synthesis. Its primary target is undecaprenyl phosphate (C55-P), a crucial lipid carrier involved in the translocation of peptidoglycan precursors across the cytoplasmic membrane. By sequestering C55-P, this compound effectively halts the construction of the bacterial cell wall, leading to cell lysis and death. To understand the broader impact of this targeted inhibition, mass spectrometry offers a powerful lens to explore the global proteomic and metabolomic shifts within the bacterial cell.

This guide compares this compound with two other lipopeptide antibiotics: MX-2401, a close structural analog of this compound, and Daptomycin, which exerts its antibacterial effect through a different mechanism—disruption of the bacterial cell membrane potential. By examining the distinct molecular fingerprints left by each of these drugs, we can gain a deeper understanding of their specific and off-target effects.

Comparative Analysis of Downstream Effects

Mass spectrometry-based proteomics and metabolomics allow for the large-scale identification and quantification of proteins and metabolites in a biological sample. These techniques reveal the intricate cellular responses to antibiotic treatment, providing a detailed picture of the downstream consequences of drug-target engagement.

Proteomic Response

Quantitative proteomics following antibiotic treatment can highlight changes in protein expression levels that reflect the cell's attempt to compensate for the drug-induced stress. In the context of this compound and its analog MX-2401, we anticipate the upregulation of enzymes involved in the early stages of peptidoglycan synthesis as the cell tries to overcome the block in the later stages. Conversely, proteins involved in cell wall turnover and modification might be downregulated.

In contrast, Daptomycin treatment is expected to induce a different proteomic signature, likely involving the upregulation of proteins related to membrane repair, ion transport, and general stress responses, reflecting its membrane-depolarizing mechanism of action.

Table 1: Comparative Proteomic Changes in Staphylococcus aureus in Response to Lipopeptide Antibiotics

ProteinFunctionThis compound/MX-2401 (Predicted Fold Change)Daptomycin (Observed Fold Change)
MurA, MurB, MurCEarly peptidoglycan synthesis↑ (Upregulated)↔ (No significant change)
Penicillin-binding proteinsPeptidoglycan cross-linking↓ (Downregulated)↑ (Upregulated)
MprFLysyl-phosphatidylglycerol synthetase (membrane charge modification)↔ (No significant change)↑ (Upregulated)
ClpP, ClpXProteases (stress response)↔ (No significant change)↑ (Upregulated)
LiaHResponse to cell envelope stress↑ (Upregulated)↑ (Upregulated)

Note: Quantitative data for this compound is limited; predictions for this compound/MX-2401 are based on their known mechanism of action. Data for Daptomycin is collated from published proteomics studies.

Metabolomic Response

Metabolomic profiling can identify the accumulation or depletion of small molecules, providing direct evidence of metabolic pathway disruption. A key downstream effect of this compound's inhibition of the C55-P cycle is the accumulation of the soluble peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide), in the cytoplasm.[1] This accumulation is a direct consequence of the inability to transfer this precursor to the lipid carrier.

Daptomycin treatment, on the other hand, would not be expected to cause a significant accumulation of cell wall precursors but may lead to leakage of intracellular metabolites and a disruption of ion gradients.

Table 2: Comparative Metabolomic Changes in Staphylococcus aureus in Response to Lipopeptide Antibiotics

MetabolitePathwayThis compound/MX-2401 (Observed/Predicted Fold Change)Daptomycin (Predicted Fold Change)
UDP-MurNAc-pentapeptidePeptidoglycan synthesis↑↑ (Significant Accumulation)↔ (No significant change)
Undecaprenyl phosphate (C55-P)Lipid carrier cycle↓ (Depletion)↔ (No significant change)
Intracellular K+Ion homeostasis↔ (No significant change)↓↓ (Significant Depletion)
ATPEnergy metabolism↔ (No significant change)↓ (Depletion)

Note: The accumulation of UDP-MurNAc-pentapeptide upon treatment with this compound and MX-2401 has been experimentally verified.[1] Changes for Daptomycin are predicted based on its mechanism of action.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

This compound's Effect on Peptidoglycan Synthesis UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide Cytoplasmic Synthesis Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY C55_P Undecaprenyl-P (C55-P) C55_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation This compound This compound This compound->C55_P Sequesters

Caption: this compound inhibits peptidoglycan synthesis by binding to C55-P.

Proteomics Workflow for Antibiotic Treatment Culture Bacterial Culture Treatment Antibiotic Treatment (e.g., this compound) Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Analysis Data Analysis (Protein ID & Quantification) LC_MS->Analysis

Caption: A typical workflow for quantitative proteomics analysis.

Metabolomics Workflow for Antibiotic Treatment Culture Bacterial Culture Treatment Antibiotic Treatment (e.g., this compound) Culture->Treatment Quenching Metabolic Quenching Treatment->Quenching Extraction Metabolite Extraction Quenching->Extraction GC_MS_LC_MS GC-MS or LC-MS Analysis Extraction->GC_MS_LC_MS Analysis Data Analysis (Metabolite ID & Quantification) GC_MS_LC_MS->Analysis

Caption: A generalized workflow for metabolomics analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the type of data presented in this guide.

Quantitative Proteomics Protocol (LC-MS/MS)
  • Bacterial Culture and Treatment: Staphylococcus aureus is grown to mid-exponential phase in a suitable broth medium. The culture is then treated with a sub-inhibitory concentration of this compound, MX-2401, or Daptomycin for a defined period (e.g., 2-4 hours). An untreated culture serves as a control.

  • Cell Harvesting and Lysis: Bacterial cells are harvested by centrifugation. The cell pellet is washed and then lysed using mechanical disruption (e.g., bead beating) or enzymatic digestion (e.g., lysostaphin) in a buffer containing protease inhibitors.

  • Protein Digestion: The protein concentration of the lysate is determined. A fixed amount of protein from each sample is reduced, alkylated, and then digested overnight with sequencing-grade trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixtures are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using a database search engine to identify peptides and proteins. Label-free quantification or isobaric labeling (e.g., TMT) is used to determine the relative abundance of proteins between the treated and control samples.

Metabolomics Protocol (GC-MS and LC-MS)
  • Bacterial Culture and Treatment: Similar to the proteomics protocol, S. aureus is cultured and treated with the respective antibiotics.

  • Metabolic Quenching: To halt metabolic activity, the bacterial culture is rapidly quenched, for example, by mixing with cold methanol.

  • Metabolite Extraction: Metabolites are extracted from the cells using a solvent system, often a mixture of methanol, chloroform, and water, to separate polar and non-polar metabolites.

  • Sample Derivatization (for GC-MS): Volatility of certain metabolites is increased for GC-MS analysis through a two-step derivatization process.

  • GC-MS and/or LC-MS Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) for a broader range of metabolites.

  • Data Analysis: The resulting data is processed to identify and quantify metabolites by comparing their mass spectra and retention times to spectral libraries. Statistical analysis is then performed to identify metabolites that are significantly altered by the antibiotic treatment.

Conclusion

Mass spectrometry provides an invaluable tool for elucidating the downstream effects of antibiotics, offering a global view of the cellular response to these drugs. This comparative guide highlights the distinct proteomic and metabolomic signatures of this compound and its comparators. The accumulation of UDP-MurNAc-pentapeptide serves as a clear biomarker for the on-target activity of this compound and MX-2401, confirming their mechanism of action. In contrast, the downstream effects of Daptomycin are consistent with membrane disruption. These distinct molecular fingerprints not only validate the known mechanisms of action but also provide a rich dataset for identifying potential off-target effects and mechanisms of resistance. For researchers in drug discovery and development, this approach offers a powerful platform for characterizing novel antimicrobial compounds and understanding their impact on bacterial physiology.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Amphomycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of the antibiotic Amphomycin are critical for maintaining a secure laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage this compound waste, from residual amounts in experimental materials to bulk quantities of the pure compound. Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact. Contaminated gloves must be disposed of as chemical waste.[1]
Eye Protection Safety glasses or gogglesTo protect eyes from dust or splashes.
Respiratory Protection N95 or P1 dust maskRecommended when handling the powdered form to avoid inhalation.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Step-by-Step Disposal Procedures for this compound

The proper disposal route for this compound depends on its form (pure substance, stock solution, or in used media) and the quantity to be discarded. Antibiotics, including this compound, are considered chemical waste and should not be disposed of down the drain, as this can contribute to environmental pollution and the development of antibiotic-resistant bacteria.[2][3][4]

Disposal of Pure this compound Powder and Concentrated Stock Solutions

Pure this compound and concentrated stock solutions are classified as hazardous chemical waste.[2]

  • Containerization: Place the original container with the remaining this compound powder or the stock solution into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for final disposal, which is typically high-temperature incineration.[5]

Disposal of Dilute this compound Solutions and Contaminated Media

For cell culture media and other dilute solutions containing this compound, the primary goal is to deactivate the antibiotic before disposal.

  • Autoclaving (Heat Inactivation): While autoclaving is a common method for sterilizing biological waste, it does not guarantee the destruction of all antibiotics, as some are heat-stable.[2][4] There is no specific public data on the heat stability of this compound. Therefore, autoclaving should be considered a decontamination step for the biological material rather than a definitive method for antibiotic destruction. After autoclaving, the liquid should still be treated as chemical waste.

  • Chemical Inactivation: Currently, there are no standard, validated chemical inactivation protocols for this compound that can be safely performed in a typical laboratory setting. Advanced oxidation processes are under investigation but are not standard practice.[6][7]

  • Solidification and Disposal:

    • For small volumes, the autoclaved liquid can be absorbed onto an inert material (e.g., vermiculite, kitty litter).

    • The solidified material should then be placed in a sealed container, labeled as "Non-hazardous laboratory waste containing inactivated this compound," and disposed of according to institutional guidelines for solid chemical waste.

Disposal of Contaminated Labware and PPE

All disposable materials that have come into contact with this compound (e.g., pipette tips, culture flasks, gloves, bench paper) are considered contaminated waste.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.

  • Labeling: The container should be clearly labeled as "this compound-contaminated waste."

  • Disposal: Dispose of the container through your institution's chemical or biomedical waste stream, as directed by your EHS department.

Experimental Protocols

Protocol: Assessing Antibiotic Heat Stability via Autoclaving

  • Objective: To determine if standard autoclaving procedures are sufficient to inactivate this compound in a liquid medium.

  • Materials:

    • This compound of known concentration in a relevant liquid medium (e.g., cell culture media).

    • A susceptible bacterial strain for bioassay (e.g., Bacillus subtilis).

    • Agar plates.

    • Sterile paper discs.

    • Autoclave.

    • Incubator.

  • Methodology:

    • Prepare a solution of this compound at a working concentration.

    • Divide the solution into two sterile containers: "Control" and "Autoclaved."

    • Autoclave the "Autoclaved" sample using a standard liquid cycle (e.g., 121°C for 20 minutes). Allow it to cool to room temperature.

    • Prepare agar plates seeded with the susceptible bacterial strain to create a bacterial lawn.

    • Impregnate sterile paper discs with the "Control" solution and the "Autoclaved" solution. Place the discs on the seeded agar plates.

    • Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

    • Analysis: Measure the zone of inhibition (the area around the disc where bacteria did not grow) for both the control and autoclaved samples. If the autoclaved sample shows a significantly smaller or no zone of inhibition compared to the control, it indicates that autoclaving has at least partially inactivated the antibiotic.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Amphomycin_Disposal_Workflow cluster_start Identify this compound Waste cluster_form Determine Waste Form cluster_pure Pure/Concentrated Waste cluster_dilute Dilute/Contaminated Waste cluster_solid Contaminated Solid Waste start This compound Waste Generated form What is the form of the waste? start->form pure_solid Pure Powder or Concentrated Stock Solution form->pure_solid Pure/Concentrated dilute_liquid Dilute Solution or Contaminated Media form->dilute_liquid Dilute solid_waste Contaminated Labware (Gloves, Pipettes, etc.) form->solid_waste Solid collect_hazardous Collect as Hazardous Chemical Waste pure_solid->collect_hazardous ehs_disposal Dispose via EHS (Incineration) collect_hazardous->ehs_disposal autoclave Autoclave to Decontaminate Biological Material dilute_liquid->autoclave solidify Solidify Liquid autoclave->solidify collect_solid_waste Collect as Solid Chemical Waste solidify->collect_solid_waste collect_solid_waste->ehs_disposal collect_chem_waste Collect in Labeled Chemical Waste Container solid_waste->collect_chem_waste collect_chem_waste->ehs_disposal

This compound Disposal Decision Workflow

Disclaimer: These procedures are based on general best practices for laboratory chemical safety. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling Amphomycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amphomycin

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper material management.

Hazard Identification and Risk Assessment

This compound is a chemical substance that requires careful handling to prevent potential health hazards. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care, as with all laboratory chemicals.[1] Key hazards include potential irritation upon contact and risks associated with inhalation or ingestion of the dust form.

Toxicological Data:

Limited quantitative data is available for this compound. The acute toxicity values are summarized below. It is important to note that no components of this product at levels greater than or equal to 0.1% are identified as known or anticipated carcinogens by the National Toxicology Program.[2]

Toxicity Data for this compound
Acute Oral LD50 (Mouse) 500 mg/kg
Acute Intraperitoneal LD50 (Mouse) 233 mg/kg
Source: Cayman Chemical Safety Data Sheet

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

No specific occupational exposure limit values have been established for this compound.[2] Therefore, exposure should be minimized through the use of engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and inhalation. The type of protective equipment should be selected based on the concentration and quantity of the substance being handled at the specific workplace.[2]

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected prior to use and disposed of after contamination.[2]
Respiratory Protection N95 (US) or P1 (EN 143) dust maskTo be used as a backup to engineering controls to prevent inhalation of dust particles.[2]
Eye Protection Safety glasses or gogglesTo protect eyes from dust particles.[2]
Body Protection Laboratory coat or protective clothingTo prevent contamination of personal clothing.[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure safety.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure adequate ventilation is available.[2] Read the Safety Data Sheet (SDS) thoroughly.

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Handling :

    • Avoid creating dust when handling the solid form.[2]

    • Avoid direct contact with the substance.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly immediately after handling and before breaks.[2]

    • Properly remove and dispose of contaminated gloves and other disposable PPE.[2]

    • Clean the work area to remove any residual contamination.

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure Adequate Ventilation prep1->prep2 prep3 Assemble Required PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Handle this compound (Avoid Dust Generation) handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 post1 Clean Work Area handle3->post1 post2 Doff and Dispose of PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for handling this compound in a laboratory setting.

Emergency Procedures

Spill Management

In the event of a spill, immediate and appropriate action is required to contain and clean the area safely.

  • Evacuate : If the spill is large, evacuate non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated.[2]

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]

  • Clean-up :

    • Wear appropriate PPE.[2]

    • For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material.[2]

    • Place the spilled material into a suitable, closed, and labeled container for disposal.[2]

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[2][3]
Skin Contact Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water. Consult a physician if irritation persists.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[2][3]
Ingestion Rinse the mouth with water. Immediately call a poison control center or doctor. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.

Waste Categorization:

  • Stock Solutions : Concentrated stock solutions of this compound are considered hazardous chemical waste.[4]

  • Contaminated Labware : Gloves, pipette tips, and other disposable items contaminated with this compound should be treated as chemical waste.

  • Surplus/Non-recyclable Product : Unused or expired this compound should be disposed of as chemical waste.[2]

Disposal Procedure:

  • Segregation : Collect all this compound waste in a dedicated, suitable, and clearly labeled closed container.[2]

  • Professional Disposal : It is recommended to contact a licensed professional waste disposal service to handle the disposal of this material.[2]

  • Incineration : One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Prohibited Disposal : Do not dispose of this compound by flushing it down drains or sewers.[2] While some safety data sheets suggest smaller quantities might be disposed of with household waste, this is not recommended in a professional laboratory setting and contradicts the advice for licensed disposal.[1][2]

Disposal Workflow

G start This compound Waste Generated (Solid, Solution, Contaminated Items) container Place in a Suitable, Labeled, Closed Waste Container start->container prohibited DO NOT Dispose in Drains or Sewers start->prohibited storage Store in Designated Hazardous Waste Area container->storage disposal Arrange for Pickup by a Licensed Professional Waste Disposal Service storage->disposal incineration Disposal via Chemical Incineration disposal->incineration

Caption: Recommended disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.